L-METHIONINE METHYLSULFONIUM IODIDE
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-amino-3-carboxypropyl)-dimethylsulfanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDARUPBTIEXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34236-06-1, 2766-50-9 | |
| Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34236-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfonium, (3-carboxy-3-aminopropyl)dimethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-(3-Amino-3-carboxypropyl)dimethylsulphonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034236061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to L-Methionine Methylsulfonium Iodide: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of L-methionine methylsulfonium iodide, a naturally occurring derivative of the essential amino acid L-methionine. Historically known as "Vitamin U" for its purported anti-ulcerogenic properties, this compound, also referred to as S-methylmethionine (SMM), plays a significant role in various biochemical pathways. This document will delve into its chemical structure, molecular weight, and physicochemical properties. Furthermore, it will explore its biological significance as a methyl group donor, its synthesis, and detailed analytical methodologies for its quantification. This guide is intended for researchers, scientists, and professionals in drug development and related fields who seek a deeper understanding of this intriguing molecule.
Introduction: From "Vitamin U" to a Key Metabolic Player
L-methionine methylsulfonium iodide, while not formally classified as a vitamin, was first identified in the early 20th century as a factor in raw cabbage juice with potent anti-ulcer properties.[1] This led to its colloquial name, "Vitamin U," with the "U" standing for "ulcer." Modern scientific investigation has since elucidated the biochemical basis for these observations and has expanded our understanding of its broader roles in metabolism.
This guide will provide a detailed exploration of L-methionine methylsulfonium iodide, moving beyond its historical context to its present-day significance in cellular metabolism and potential therapeutic applications. We will examine its fundamental chemical characteristics, its biological functions, and the analytical techniques used to study it.
Chemical Structure and Physicochemical Properties
L-methionine methylsulfonium iodide is the S-methylated derivative of L-methionine, where the sulfur atom is bonded to three carbon atoms, resulting in a positively charged sulfonium ion. The iodide anion serves as the counter-ion.
Molecular Structure
The chemical structure of L-methionine methylsulfonium iodide is characterized by a chiral center at the alpha-carbon, inherited from its precursor, L-methionine. The sulfonium center is another key feature, rendering the molecule highly reactive and a potent methyl group donor.
Diagram 1: Chemical Structure of L-methionine methylsulfonium iodide
Role as a Methyl Donor
Similar to the well-known methyl donor S-adenosylmethionine (SAM), L-methionine methylsulfonium iodide can donate a methyl group to various acceptor molecules in transmethylation reactions. These reactions are crucial for a multitude of cellular processes, including the synthesis of creatine, epinephrine, and the methylation of DNA and RNA, which plays a vital role in gene expression.
Anti-Ulcer and Cytoprotective Effects
The historical association of L-methionine methylsulfonium iodide with anti-ulcer activity has been substantiated by modern research. Its cytoprotective effects on the gastric mucosa are attributed to its ability to increase the secretion of mucin, a key component of the protective mucus layer in the stomach. This action helps to shield the gastric lining from the damaging effects of acid and other irritants.
Synthesis and Analysis
The ability to synthesize and accurately quantify L-methionine methylsulfonium iodide is crucial for research and potential therapeutic development.
Chemical Synthesis
While several methods exist for the synthesis of radiolabeled S-methylmethionine for imaging purposes, a standard laboratory-scale synthesis of the unlabeled iodide salt can be achieved through the direct methylation of L-methionine.
Exemplary Protocol: Synthesis of L-Methionine Methylsulfonium Iodide
This protocol is a representative method based on the principles of S-alkylation of thioethers.
-
Dissolution: Dissolve L-methionine in a suitable solvent mixture, such as aqueous methanol.
-
Methylation: Add an excess of methyl iodide to the solution. The reaction proceeds via an SN2 mechanism, where the sulfur atom of methionine acts as a nucleophile, attacking the methyl group of methyl iodide.
-
Reaction Conditions: The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 35-40 °C) for several hours to overnight to ensure complete reaction.
-
Isolation: The product, L-methionine methylsulfonium iodide, will precipitate out of the solution upon cooling or with the addition of a less polar co-solvent like ethanol.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield a white crystalline solid.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as NMR, Mass Spectrometry, and elemental analysis.
Causality Behind Experimental Choices: The use of an excess of methyl iodide drives the reaction to completion. The choice of a polar protic solvent system facilitates the dissolution of the starting amino acid and the stabilization of the charged sulfonium product. Recrystallization is a standard and effective method for purifying solid organic compounds.
Analytical Methodology: Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of L-methionine methylsulfonium iodide in various matrices.
Detailed Protocol: HPLC-UV Analysis of L-Methionine Methylsulfonium Iodide
This protocol is a generalized procedure adaptable for various sample types.
-
Sample Preparation:
-
Solid Samples (e.g., plant material, formulations): Homogenize the sample and extract with a suitable solvent, such as a slightly acidic aqueous solution or methanol/water mixture. Centrifuge to remove particulate matter.
-
Liquid Samples (e.g., biological fluids): Deproteinize the sample by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation.
-
Filtration: Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic modifier like acetonitrile or methanol. The specific composition will depend on the desired retention time and resolution.
-
Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.
-
Detection: UV detection at a low wavelength, typically around 210 nm, is suitable for compounds lacking a strong chromophore.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Standard Curve: Prepare a series of standard solutions of L-methionine methylsulfonium iodide of known concentrations in the mobile phase or a matrix-matched solvent.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Calculation: Construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
-
Self-Validating System: The use of an internal standard is highly recommended to account for variations in sample preparation and injection volume, thereby enhancing the accuracy and precision of the method. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Diagram 3: Workflow for HPLC-UV Quantification
Stability and Storage
Proper handling and storage are essential to maintain the integrity of L-methionine methylsulfonium iodide.
-
Solid Form: As a crystalline solid, it is relatively stable when stored in a cool, dry place, protected from light.
-
In Solution: Aqueous solutions of L-methionine and its derivatives can be susceptible to oxidation, particularly at neutral or alkaline pH. For short-term use, refrigerated storage (2-8 °C) is recommended. For long-term storage of solutions, freezing at -20 °C or below is advisable.
Conclusion
L-methionine methylsulfonium iodide is a molecule of significant interest due to its multifaceted roles in biochemistry and its potential therapeutic applications. From its historical identity as "Vitamin U" to its recognized function as a methyl donor, it continues to be a subject of scientific inquiry. A thorough understanding of its chemical structure, properties, synthesis, and analytical methods, as outlined in this guide, is fundamental for researchers and professionals seeking to explore its full potential in various scientific and clinical domains. The methodologies presented herein provide a solid foundation for further investigation into this fascinating compound.
References
-
Wikipedia. (2023). S-Methylmethionine. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000153 L-Methionine Methylsulfonium Iodide. [Link]
-
Global Substance Registration System. (n.d.). METHYLMETHIONINE IODIDE. [Link]
Sources
Thermodynamic Properties of S-Methylmethionine Sulfonium Salts: A Technical Guide
The following guide details the thermodynamic profile of S-methylmethionine (SMM) sulfonium salts, designed for researchers and formulation scientists.
Executive Summary: The Sulfonium Instability Paradox
S-methylmethionine (SMM), historically known as "Vitamin U," presents a unique thermodynamic challenge in drug development.[1][2] While its sulfonium ion structure confers high water solubility and potent biological methyl-donating capabilities (anti-ulcerogenic, cytoprotective), it simultaneously creates a thermodynamically fragile center.[1][2]
The core issue is not the formation energy, but the activation energy of degradation .[1][3] SMM salts are kinetically stable at room temperature but thermodynamically poised to release dimethyl sulfide (DMS)—a compound with an odor threshold in the parts-per-billion range.[3][2] This guide moves beyond basic physical constants to quantify the energetic barriers that formulation scientists must maintain to prevent product failure.[1][3][2]
Chemical Architecture & Standard States
The thermodynamic behavior of SMM is dictated by the permanent positive charge on the sulfur atom.[3][2] Unlike protonated amines, this charge is fixed (quaternary), creating a strong inductive effect that alters the acidity of neighboring groups and the lattice energy of the solid salt.[1]
Standard Physical Constants
Data represents S-methylmethionine sulfonium chloride (SMM-Cl) unless otherwise noted.
| Property | Value / Range | Thermodynamic Context |
| Molecular Formula | Zwitterionic character in solution.[1][3][2][4][5] | |
| Molar Mass | 199.70 g/mol | - |
| Melting Point ( | 134°C (Chloride) | Decomposition occurs simultaneously. This is not a reversible phase transition but a kinetic degradation event.[1][3][2] |
| Melting Point ( | 139°C (Bromide) | Lattice energy stabilization by larger counter-ion is minimal.[1][3][2] |
| Solubility ( | > 200 g/L (High) | Driven by high solvation enthalpy of the sulfonium cation.[3][2] |
| Solubility (EtOH) | Insoluble | High lattice energy prevents dissolution in low-dielectric solvents.[1][3][2] |
| Hygroscopicity | Critical | Absorbed moisture lowers the |
Acid-Base Dissociation (pKa)
The sulfonium group is not an acid/base itself but acts as an electron-withdrawing group (EWG), acidifying the nearby carboxyl and ammonium protons compared to methionine.[1][3][2]
-
pKa₁ (Carboxyl): ~2.2 (Estimated) – Slightly more acidic than methionine (2.[1][3][2]28) due to inductive stabilization of the carboxylate by
.[1][3][2] -
pKa₂ (Ammonium): ~9.1 (Estimated) – Similar to methionine (9.21).[1][3][2]
Thermal Stability & Degradation Kinetics[1]
The critical thermodynamic parameter for SMM is its Decomposition Temperature (
The Degradation Pathway
The primary degradation route is a nucleophilic attack (often by water or hydroxide) or thermal elimination, yielding Dimethyl Sulfide (DMS) and Homoserine.[1][3][2]
Mechanism Visualization:
Figure 1: Thermal decomposition pathway of SMM.[3][2] The cleavage of the C-S bond is the rate-limiting thermodynamic step.[2]
Kinetic Parameters
-
Reaction Order: First-order kinetics.
-
Activation Energy (
): ~170 kJ/mol (Solid state).[1][3][2] -
Enthalpy of Decomposition: Strongly Exothermic.[1][3][2] The release of volatile DMS drives the entropy of the system up (
), making decomposition spontaneous at elevated temperatures ( ).[1][3][2]
Experimental Protocols: Validating Stability
As a Senior Scientist, I do not rely on literature values alone. The following protocols are designed to empirically validate the thermodynamic stability of your specific SMM salt batch.
Protocol A: Differential Scanning Calorimetry (DSC) for
Purpose: To determine the precise onset of thermal degradation and ensuring the salt is crystalline (amorphous regions degrade faster).[3][2]
-
Sample Prep: Weigh 2–5 mg of SMM salt into an aluminum pan .
-
Atmosphere: Purge with dry Nitrogen (
) at 50 mL/min. Oxygen can induce secondary oxidation of the sulfur, complicating the thermogram.[1][3] -
Ramp: Heat from 30°C to 200°C at 10°C/min .
-
Analysis:
Protocol B: Accelerated Stability Testing (Arrhenius Plot)
Purpose: To predict shelf-life at 4°C and 25°C.[1][3][2]
-
Setup: Prepare 10 mM SMM aqueous solutions buffered at pH 5.0 (optimal stability window).
-
Incubation: Store aliquots at four temperatures: 40°C, 50°C, 60°C, and 70°C.
-
Sampling: Assay everyday for 7 days.
-
Detection (HPLC):
-
Column: C18 Reverse Phase (polar embedded group preferred).
-
Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile (95:5).[1][3][2] High aqueous content is needed to retain the polar sulfonium.[1][3][2]
-
Detection: UV at 210 nm (weak absorbance) or Fluorescence (post-column derivatization with OPA).[1][3][2]
-
-
Calculation:
Stability Workflow Diagram:
Figure 2: Quality control workflow for thermodynamic characterization of SMM salts.
Implications for Drug Formulation[2][3]
The thermodynamics of SMM dictate three absolute rules for formulation:
-
Moisture Exclusion is Paramount: Since hydrolysis is the primary degradation vector, SMM must be formulated in low-water activity (
) environments.[1][3][2] Lyophilized powders or anhydrous tablet matrices are preferred over aqueous syrups.[1][3][2] -
pH Control: SMM is most stable in slightly acidic conditions (pH 4–5).[1][3][2] Above pH 6, hydroxide ions (
) act as nucleophiles, rapidly attacking the methyl group to release DMS.[1][2] -
Odor Masking: Even 0.1% degradation is organoleptically unacceptable due to DMS.[1][3][2] Packaging must be high-barrier (aluminum blister) to prevent moisture ingress and odor egress.[1][3][2]
References
-
Reaction Kinetics & Mechanism
-
Thermodynamic Data Sources
-
Analytical Methods
-
Biological Context
Sources
- 1. Showing Compound S-Methyl-L-methionine (FDB018070) - FooDB [foodb.ca]
- 2. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]
- 5. asianpubs.org [asianpubs.org]
- 6. S-methyl-methionine sulfonium chloride | C6H15Cl2NO2S2 | CID 129743102 - PubChem [pubchem.ncbi.nlm.nih.gov]
history and discovery of Vitamin U iodide as an anti-ulcer agent
The following technical guide details the history, chemical synthesis, and pharmacological mechanism of Vitamin U, with a specific focus on the Iodide salt (S-methylmethionine sulfonium iodide) as the synthetic precursor and structural prototype of this anti-ulcer agent.
The Discovery, Synthesis, and Mechanism of S-Methylmethionine Sulfonium Iodide as a Cytoprotective Agent
Executive Summary
Vitamin U is the historical designation for S-methylmethionine (SMM) , a sulfonium derivative of the amino acid methionine found abundantly in Brassica oleracea (cabbage).[1][2][3][4] While the clinical pharmaceutical formulation typically utilizes the chloride salt (MMSC) to avoid halide toxicity, the Iodide salt (S-methylmethionine sulfonium iodide) represents the fundamental synthetic entry point and the crystallographic standard used in early structural characterization.[2]
This guide analyzes the transition from Garnett Cheney’s "Cabbage Factor" to the chemical synthesis of the iodide salt, detailing the specific alkylation protocols and the transmethylation mechanism that underpins its anti-ulcerogenic activity.
Historical Catalyst: The "Cabbage Factor"
In the late 1940s, the standard of care for peptic ulcers was limited to antacids and bland diets. Dr. Garnett Cheney (Stanford University School of Medicine) challenged this paradigm with the discovery of a heat-labile dietary factor.[2]
-
1949: Cheney publishes Rapid healing of peptic ulcers in patients receiving fresh cabbage juice.[2][5][6][7] He demonstrates that raw cabbage juice reduced ulcer healing time from 37 days (standard therapy) to roughly 10 days.[2]
-
The "Vitamin" Misnomer: Cheney tentatively named the factor "Vitamin U" (for U lcer).[2] Unlike true vitamins, it is not essential for survival but acts as a therapeutic pharmacological agent.[2]
-
Identification: By the mid-1950s, the active moiety was identified not as a protein, but as a low-molecular-weight sulfonium salt: S-methylmethionine .[2]
Chemical Architecture: The Iodide Synthesis
The specific request for Vitamin U Iodide targets the direct product of methionine methylation. In organic synthesis, methyl iodide (MeI) is the preferred alkylating agent due to the high nucleophilicity of the iodide ion and the leaving group ability.
3.1. Synthesis Protocol: S-Methylmethionine Sulfonium Iodide
Objective: To synthesize S-methylmethionine sulfonium iodide via nucleophilic substitution (SN2) at the sulfur atom of L-methionine.[2]
Reagents:
-
L-Methionine (CAS: 63-68-3)[2]
-
Methyl Iodide (Iodomethane) (CAS: 74-88-4) [Warning: Potent Neurotoxin/Carcinogen][2]
-
Solvent: Water/Ethanol mixture or Formic/Acetic Acid (depending on solubility requirements)[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.1 mol of L-Methionine in a minimal volume of water/ethanol (1:1 v/v) at ambient temperature. Ensure complete solvation to prevent heterogeneous kinetics.
-
Alkylation (The Critical Step): Add 0.15 mol (1.5 eq) of Methyl Iodide dropwise.[2] The excess ensures complete conversion of the amino acid.
-
Reaction Type:
Attack. The lone pair on the Methionine sulfur attacks the methyl carbon of Methyl Iodide. -
Conditions: Stir in the dark (iodides are light-sensitive) at room temperature for 24–48 hours.
-
-
Precipitation: The sulfonium iodide salt is less soluble in ethanol than the starting material.[2] As the reaction progresses, S-methylmethionine sulfonium iodide may crystallize or can be precipitated by adding excess absolute ethanol or acetone.[2]
-
Purification: Filter the white/off-white precipitate. Wash with cold acetone to remove unreacted methyl iodide.[2]
-
Characterization: The resulting solid is Vitamin U Iodide .[2]
Note on Clinical Conversion: For human use, the iodide anion is typically exchanged for chloride using an anion exchange resin (e.g., Amberlite IRA-400 Cl form) to prevent iodism (iodine toxicity) during chronic dosing.[2]
3.2. Chemical Reaction Visualization
The following diagram illustrates the transformation from Methionine to the active Sulfonium Iodide, and its subsequent role as a methyl donor.
Figure 1: Synthetic pathway for Vitamin U Iodide and its conversion to the clinical chloride form.
Mechanism of Action: The Transmethylation Hypothesis
Why does a sulfonium salt heal ulcers? The prevailing theory, supported by biochemical kinetics, is Transmethylation .
-
Methyl Donation: The sulfonium group
is a high-energy methyl donor, similar to S-Adenosylmethionine (SAMe).[2] -
Mucin Synthesis: Gastric mucin is a glycoprotein requiring extensive post-translational modification.[2] SMM donates methyl groups necessary for the synthesis of phosphatidylcholine and mucin precursors.
-
Histamine Inactivation: SMM aids in the methylation of histamine (via Histamine N-methyltransferase), converting the ulcer-provoking histamine into the inactive N-methylhistamine.[2]
4.1. Pharmacological Pathway Diagram[2]
Figure 2: Dual mechanistic pathway: Histamine inactivation and Mucin stimulation.[2]
Experimental Validation: The Guinea Pig Model
To validate the efficacy of Vitamin U Iodide (or its chloride equivalent), the Histamine-Induced Peptic Ulcer Model in guinea pigs remains the historical gold standard established by Cheney.
5.1. Protocol: Histamine-Induced Ulcer Assay
Rationale: Guinea pigs are uniquely susceptible to histamine-induced ulcers because they lack the robust histamine-destroying enzymes found in rats.[2]
| Step | Procedure | Critical Control |
| 1. Acclimatization | House male guinea pigs (300–400g) for 7 days. | Diet: Standard chow + Vitamin C (essential for guinea pigs).[2] |
| 2. Fasting | Fast animals for 24 hours prior to induction.[2] | Water ad libitum to prevent dehydration. |
| 3. Pre-Treatment | Administer Vitamin U Iodide (50–100 mg/kg) orally or IP.[2] | Control group receives saline vehicle. |
| 4. Induction | Inject Histamine Acid Phosphate (5 mg/kg, SC) every 2 hours for 8 hours.[2] | Monitor for histamine shock (respiratory distress).[2] |
| 5. Necropsy | Sacrifice animals 24 hours after first injection.[2] | Remove stomach, open along greater curvature. |
| 6.[2] Scoring | Quantify ulcer index (UI) based on lesion area ( |
Expected Outcome: The Vitamin U treated group should show a statistically significant reduction (
References
-
Cheney, G. (1949).[2][5][8] Rapid healing of peptic ulcers in patients receiving fresh cabbage juice. California Medicine.[2][5][6][7] Link
-
Cheney, G. (1950).[2][3][5][8][9] Anti-peptic ulcer dietary factor (Vitamin "U") in the treatment of peptic ulcer. Journal of the American Dietetic Association.[3][9] Link
-
McRorie, R. A., et al. (1954).[2] Isolation and Identification of a Naturally Occurring Analog of Methionine. Journal of the American Chemical Society. (Identification of S-methylmethionine). Link[2]
-
Patel, A., & Prajapati, N. (2012).[2][3] Review on biochemical importance of Vitamin-U. Journal of Chemical and Pharmaceutical Research. Link
-
Organic Syntheses. (1934).[2] Methyl Iodide Synthesis Protocol. Organic Syntheses, Coll. Vol. 2, p.399.[2] (Standard reference for the alkylating agent). Link
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 3. VITAMIN U (S-METHYLMETHIONINE): METABOLIC EFFECTS AND CLINICAL EFFICACY | Vrach (The Doctor) [vrachjournal.ru]
- 4. Vitamin U: What Is It, Health Benefits and Sources [medicinenet.com]
- 5. VITAMIN U THERAPY OF PEPTIC ULCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid healing of peptic ulcers in patients receiving fresh cabbage juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Medicine: U for Ulcers | TIME [time.com]
- 9. | PDF or Rental [articles.researchsolutions.com]
An In-depth Technical Guide to the Solubility Profile of L-Methionine Methylsulfonium Iodide in Polar Solvents
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is paramount for formulation, delivery, and efficacy. This guide provides an in-depth exploration of the solubility profile of L-Methionine Methylsulfonium Iodide (S-methylmethionine iodide), a derivative of the essential amino acid L-methionine. While direct, comprehensive quantitative solubility data for this specific salt in a range of polar solvents is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge, theoretical principles, and practical methodologies to determine and understand its solubility characteristics. We will draw upon data from closely related compounds, such as L-methionine and S-(5'-Adenosyl)-L-methionine iodide, to illustrate key concepts and provide a predictive framework.
Understanding the Molecule: L-Methionine Methylsulfonium Iodide
L-Methionine Methylsulfonium Iodide is an ionic compound. The cation is S-methylmethionine, a derivative of methionine where the sulfur atom is methylated, resulting in a positively charged sulfonium group. The anion is iodide (I⁻). The ionic nature of this molecule is the primary determinant of its solubility behavior in polar solvents.
Key Structural Features Influencing Solubility:
-
Ionic Salt: The presence of a permanent positive charge on the sulfonium center and the corresponding iodide anion means that the primary mechanism of solvation in polar solvents will be ion-dipole interactions.
-
Polar Functional Groups: The amino acid backbone contains a carboxylate group and an amino group, which can also participate in hydrogen bonding and dipole-dipole interactions with solvent molecules.
-
Hydrophobic Moiety: The ethyl group within the methionine backbone contributes a degree of hydrophobicity.
Theoretical Framework: Solubility in Polar Solvents
The adage "like dissolves like" is a fundamental principle in solubility.[1][2] Polar solvents are characterized by their molecular polarity and the presence of partial positive and negative charges. They can be further classified into polar protic and polar aprotic solvents, a distinction crucial for understanding the nuances of ionic compound solubility.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[3][4] They are particularly effective at solvating both cations and anions. The exposed partial positive charges on the hydrogen atoms can effectively solvate anions, while the lone pairs on the electronegative atoms solvate cations.[3]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone have significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[3] While their exposed partial negative charges can solvate cations effectively, their partial positive charges are often sterically hindered, leading to less effective solvation of anions.[3]
For an ionic compound like L-Methionine Methylsulfonium Iodide, we can predict a generally higher solubility in polar protic solvents due to their ability to effectively solvate both the S-methylmethionine cation and the iodide anion through strong ion-dipole interactions and hydrogen bonding.
Expected Solubility Profile of L-Methionine Methylsulfonium Iodide
In the absence of direct experimental data, we can infer the likely solubility trends based on the behavior of similar compounds and theoretical principles.
Table 1: Predicted Qualitative Solubility of L-Methionine Methylsulfonium Iodide in Various Polar Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | High | Excellent hydrogen bonding and high polarity effectively solvate both the cation and anion. A closely related compound, S-(5'-Adenosyl)-L-methionine iodide, has a high solubility in water of 100 mg/mL. |
| Methanol (CH₃OH) | Polar Protic | Moderate to High | Good hydrogen bonding and polarity, though generally a slightly weaker solvent for ionic compounds than water. |
| Ethanol (C₂H₅OH) | Polar Protic | Moderate | The increased hydrocarbon character compared to methanol reduces its overall polarity, likely leading to lower solubility for ionic salts. Studies on L-methionine show that its solubility decreases as the concentration of ethanol in a water-ethanol mixture increases.[5][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | The highly polar nature of DMSO will effectively solvate the S-methylmethionine cation. However, the less accessible partial positive charge may limit the solvation of the iodide anion, potentially resulting in lower solubility compared to water. |
| Acetone (CH₃COCH₃) | Polar Aprotic | Low to Moderate | Acetone is less polar than DMSO and is a poorer solvent for ionic compounds. |
Factors Influencing Solubility:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the lattice energy of the solid and solvate the ions. Studies on L-methionine have demonstrated that its solubility in water and water-alcohol mixtures increases with rising temperature.[5][6]
-
pH: The pH of the aqueous solution can influence the protonation state of the amino and carboxylic acid groups of the S-methylmethionine cation. At low pH, the carboxylic acid will be protonated, and at high pH, the amino group will be deprotonated. These changes in charge can affect the overall solubility. The solubility of DL-methionine has been shown to increase in more acidic or basic pH values.
Experimental Determination of Solubility
To establish a definitive solubility profile, experimental determination is essential. The following section details robust protocols for quantifying the solubility of L-Methionine Methylsulfonium Iodide.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol:
-
Preparation: Add an excess amount of L-Methionine Methylsulfonium Iodide to a series of vials, each containing a precise volume of the desired polar solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[8]
-
Separation: After equilibration, remove the vials and allow any undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the solution using a syringe filter (e.g., 0.22 µm PVDF).[9]
-
Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of L-Methionine Methylsulfonium Iodide in the diluted sample using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
Analytical Techniques for Quantification
UV-Vis Spectroscopy:
This technique is suitable if L-Methionine Methylsulfonium Iodide has a chromophore that absorbs light in the UV-Vis range.
Protocol for UV-Vis Quantification:
-
Determine λmax: Prepare a dilute solution of L-Methionine Methylsulfonium Iodide in the solvent of interest and scan its absorbance across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration. The resulting linear regression will provide the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.
-
Analyze the Sample: Measure the absorbance of the diluted sample from the shake-flask experiment at the λmax. Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Calculate Solubility: Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.
Potentiometric Titration:
This method can be employed to determine the concentration of the iodide anion, which will be equivalent to the concentration of the dissolved L-Methionine Methylsulfonium Iodide.
Principle: The saturated solution is titrated with a standard solution of a substance that precipitates the iodide ion, such as silver nitrate (AgNO₃). The change in the electrochemical potential is monitored as the titrant is added, and the equivalence point is used to determine the iodide concentration.[10][11]
Experimental Workflow for Potentiometric Titration:
Caption: Workflow for determining solubility via potentiometric titration.
Stability Considerations
When preparing and storing solutions of L-Methionine Methylsulfonium Iodide, it is important to consider its stability. The sulfonium group can be susceptible to degradation. While stock solutions of L-methionine are reported to be stable for extended periods when stored at 2-8°C, it is also known that methionine can be readily oxidized in solution.[6][12] S-adenosyl-L-methionine, a related compound, is known to be unstable at room temperature and readily decomposes in aqueous solutions that are not acidic.[13] It is therefore recommended to use freshly prepared solutions for experiments and to store any stock solutions at low temperatures, protected from light. Stability studies using a stability-indicating method (e.g., HPLC) are advisable if solutions are to be stored for any length of time.
Conclusion
References
-
W.W. Norton. (n.d.). 2.9 Protic and Aprotic Solvents. Retrieved from [Link]
-
JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, April 12). 17.2: Determining the Solubility of Ionic Compounds. Retrieved from [Link]
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Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]
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Wikipedia. (n.d.). Potentiometric titration. Retrieved from [Link]
-
Open Access Pub. (n.d.). Potentiometric Titration. Journal of New Developments in Chemistry. Retrieved from [Link]
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ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]
-
Academia.edu. (n.d.). Determination and correlation of solubility and thermodynamic properties of L-methionine in binary solvents of water + (methanol, ethanol, acetone). Retrieved from [Link]
-
ResearchGate. (2020, April 29). Determination and correlation of temperature and pH value dependent solubility of dl‐methionine. Retrieved from [Link]
-
Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link]
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ResearchGate. (n.d.). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]
-
ResearchGate. (2019, February 5). How long is L-methionine stable in a solution? Retrieved from [Link]
-
Frontiers. (2024, July 31). Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties. Retrieved from [Link]
-
Wikipedia. (n.d.). S-Methylmethionine. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). L-methionine. Retrieved from [Link]
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Duchefa Biochemie. (n.d.). L-Methionine. Retrieved from [Link]
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Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Methionine. Retrieved from [Link]
-
World Health Organization. (n.d.). DL-Methionine (DL-Methioninum). Retrieved from [Link]
-
PubChem. (n.d.). S-Adenosyl-L-methionine iodide. Retrieved from [Link]
-
ResearchGate. (n.d.). The stability and hydrolysis of S-adenosylmethionine; isolation of S-ribosylmethionine. Retrieved from [Link]
-
PMC. (n.d.). Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure. Retrieved from [Link]
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mechanism of action for L-methionine methylsulfonium iodide in gastric protection
[1]
Executive Summary
L-methionine methylsulfonium iodide (MMS-I) , historically known as a form of Vitamin U , functions as a potent gastroprotective agent through a dual-action molecular mechanism.[1] Unlike standard antacids that neutralize gastric pH, MMS-I targets the structural integrity of the gastric mucosa. Its primary pharmacodynamic action stems from its role as a high-energy methyl donor and a precursor in the transsulfuration pathway .[1]
By driving the synthesis of phosphatidylcholine (a critical surfactant) and glutathione (the master antioxidant), MMS-I reinforces the hydrophobic mucosal barrier and neutralizes oxidative stress induced by NSAIDs (e.g., indomethacin) or ethanol.[1] This guide details the molecular pathways, experimental validation protocols, and quantitative efficacy markers for researchers in gastroenterology and drug development.
Chemical Identity & Pharmacological Basis
While the chloride salt (MMSC) is more common in clinical literature, the iodide salt (MMS-I) shares the active pharmacophore: the S-methylmethionine sulfonium cation .[1]
-
Chemical Structure: A methionine derivative with a positively charged sulfonium group (CH3)2-S+ on the side chain.[1]
-
Active Moiety: The unstable methyl group on the sulfur atom is highly reactive, making the compound an aggressive methyl donor—more labile than methionine itself.
-
Key Distinction: The iodide counterion provides specific solubility properties but requires monitoring for thyroid-related off-target effects in long-term toxicology studies, unlike the chloride form.[1]
Molecular Mechanism of Action
The gastroprotective effect of MMS-I operates through three interconnected signaling and metabolic pathways.
Pathway A: Mucosal Barrier Reinforcement (The Methylation Shunt)
The gastric mucus layer relies on phosphatidylcholine (PC) to maintain hydrophobicity, preventing acid back-diffusion.[1]
-
Substrate Entry: MMS-I is absorbed and hydrolyzed.[1]
-
Methyl Transfer: The enzyme Betaine-Homocysteine Methyltransferase (BHMT) utilizes MMS-I as a methyl donor, transferring a methyl group to Homocysteine (Hcy).[1]
-
Methionine Regeneration: This reaction yields two molecules of Methionine (one from Hcy methylation, one from the demethylated MMS).[1]
-
SAMe Synthesis: Methionine is activated to S-Adenosylmethionine (SAMe) .[1]
-
Phospholipid Synthesis: SAMe drives the PEMT (Phosphatidylethanolamine N-methyltransferase) pathway, converting Phosphatidylethanolamine (PE) into Phosphatidylcholine (PC) .[1]
-
Result: Increased PC secretion into the mucus gel layer enhances its hydrophobic barrier properties.[1]
Pathway B: Antioxidant Cytoprotection (The Transsulfuration Shunt)
Gastric ulcers caused by ethanol or ischemia-reperfusion are driven by Reactive Oxygen Species (ROS).[1]
-
Cysteine Flux: Excess Methionine generated by MMS-I enters the transsulfuration pathway.[1]
-
GSH Synthesis: Methionine
Homocysteine Cystathionine Cysteine.[1] -
Redox Balance: Cysteine is the rate-limiting precursor for Glutathione (GSH) .[1]
-
Result: Elevated mucosal GSH levels directly scavenge superoxide anions and peroxides, preventing lipid peroxidation of the gastric epithelium.
Pathway C: Anti-Inflammatory Modulation
MMS-I suppresses the NF-
Mechanistic Visualization
Figure 1: The dual-pathway mechanism of MMS-I.[1] The compound acts as a methyl donor to regenerate Methionine, which subsequently fuels both Phosphatidylcholine synthesis (barrier integrity) and Glutathione synthesis (antioxidant defense).
Experimental Validation Protocols
To validate the efficacy of MMS-I, researchers should utilize a combination of in vivo ulcer models and ex vivo biochemical assays.
Protocol A: Indomethacin-Induced Ulcer Model (Rat)
This model mimics NSAID-induced gastric damage, characterized by prostaglandin inhibition and oxidative stress.[1]
Workflow:
-
Subjects: Wistar rats (180–220g), fasted for 24 hours (water ad libitum).
-
Pre-treatment: Administer MMS-I (e.g., 50, 100, 200 mg/kg) via oral gavage.[1]
-
Induction: 30–60 minutes post-treatment, administer Indomethacin (30 mg/kg) orally.[1]
-
Termination: Euthanize animals 6 hours post-induction.
-
Assessment:
-
Macroscopic: Calculate Ulcer Index (UI) based on lesion length (mm).
-
Histology: H&E staining for epithelial erosion; Alcian Blue (pH 2.5) for acidic mucin quantification.[1]
-
Protocol B: Biochemical Quantification of Mucin (Alcian Blue Binding)
This assay quantifies the adherent gastric mucus barrier, a direct correlate of MMS-I efficacy.[1]
-
Tissue Prep: Excise glandular stomach; soak in 0.1% Alcian Blue solution (buffered with 0.16M sucrose/0.05M sodium acetate, pH 5.[1]8) for 2 hours.
-
Wash: Rinse with 0.25M sucrose solution (15 min x 2) to remove unbound dye.[1]
-
Extraction: Extract dye using 0.5M MgCl₂ for 2 hours.
-
Quantification: Measure absorbance of the extract at 598 nm .
-
Calculation: Correlate absorbance to µg Alcian Blue/g tissue weight.
Protocol C: Antioxidant Markers (GSH & MDA)
-
Homogenization: Homogenize gastric tissue in phosphate buffer (pH 7.4).
-
GSH Assay: React supernatant with Ellman’s reagent (DTNB). Measure absorbance at 412 nm. Expectation: MMS-I restores GSH levels depleted by Indomethacin.[1]
-
MDA Assay: React with Thiobarbituric Acid (TBA) at 95°C. Measure TBARS at 532 nm. Expectation: MMS-I reduces MDA (lipid peroxidation).[1]
Experimental Workflow Diagram
Figure 2: Standardized workflow for evaluating MMS-I gastroprotection in NSAID-induced ulcer models.
Data Summary & Expected Outcomes
The following table summarizes typical efficacy metrics observed when MMS-I is administered in rodent models of gastric ulceration.
| Parameter | Pathological State (Ulcer Control) | MMS-I Treated Group (High Dose) | Mechanism Link |
| Ulcer Index (UI) | High (>30 mm) | Significantly Reduced (<10 mm) | Cytoprotection & Anti-inflammatory |
| Gastric Mucin | Depleted (Low Alcian Blue binding) | Restored / Elevated | PC Synthesis (Methylation Pathway) |
| GSH Level | Depleted | Preserved | Transsulfuration (Cysteine supply) |
| MDA (Lipid Peroxidation) | Elevated | Reduced | ROS Scavenging |
| TNF- | High Expression | Downregulated | NF- |
References
-
Gastroprotective Mechanisms of S-Methylmethionine: Ivashkin, K. V., et al. (2018).[1] "Gastric Cytoprotection as Basis of Gastrointestinal Mucosa Protection and Repair."[1] Russian Journal of Gastroenterology, Hepatology, Coloproctology.
-
Methionine Metabolism in the GI Tract: Riedijk, M. A., et al. (2007).[1] "Methionine transmethylation and transsulfuration in the piglet gastrointestinal tract."[2] Proceedings of the National Academy of Sciences (PNAS). [1]
-
Role of Glutathione in Gastric Cytoprotection: Szabo, S., et al. (1981).[1] "Role of glutathione in gastric mucosal cytoprotection."[1][3] Science.
-
Alcian Blue Quantification Method: Crowther, R. S., & Wetmore, R. F. (1987).[1] "Quantitation of Mucin by Densitometry of an Alcian Blue-Stained Membrane."[1] Analytical Biochemistry.
-
NF-κB Signaling in Gastric Inflammation: Sokolova, O., & Naumann, M. (2017).[1] "NF-κB Signaling in Gastric Cancer."[1][4][5][6] Toxins.[1]
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- 6. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability of the Sulfonium Center in L-Methionine Methylsulfonium Iodide
Executive Summary
L-Methionine Methylsulfonium Iodide (MMSI), often categorized under the "Vitamin U" family, presents a unique stability challenge compared to its chloride or methylsulfate counterparts.[1][2] Its instability is governed by the hyper-reactivity of the sulfonium center (
This guide details the dual-threat degradation mechanism specific to the iodide salt:
-
Thermodynamic Instability: Intramolecular cyclization driven by the carboxylate tail.[2]
-
Kinetic Instability: Nucleophilic dealkylation driven specifically by the iodide counterion (
).[1][2][3]
Molecular Architecture & The Sulfonium Center
To understand the stability profile, we must first analyze the electronic environment of the central sulfur atom.
-
The Chiral Sulfonium Center: The sulfur atom is
hybridized and pyramidal. In MMSI, the sulfur is bonded to a 3-amino-3-carboxypropyl chain and two methyl groups.[1][2][3] This creates a permanent positive charge, making the adjacent carbon atoms highly electrophilic. -
The Counterion Effect (
vs ): Unlike the chloride found in pharmaceutical grade Vitamin U, the iodide ion in MMSI is both a strong nucleophile and redox-active .[2] This significantly lowers the activation energy for dealkylation pathways compared to the chloride salt.
Mechanistic Pathways of Instability
The degradation of MMSI is not random; it follows two distinct, competing pathways depending on pH and physical state.
Pathway A: Intramolecular Cyclization (The "Lactone" Route)
Dominant in aqueous solution (pH > 5) and humid solid state.[1][2][3]
This is the primary degradation pathway for S-methylmethionine derivatives.[1][2][3] The neighboring carboxylate group attacks the
-
Product: L-Homoserine lactone + Dimethyl sulfide (DMS).[2][3]
-
Indicator: The distinct "cabbage-like" or "corn" odor of DMS is the first sensory sign of failure.[2]
Pathway B: Nucleophilic Dealkylation (The "Iodide" Route)
Dominant in anhydrous conditions or concentrated solutions.[1][2]
Here, the iodide counterion (
-
Product: L-Methionine + Methyl Iodide (
).[1][2][3] -
Critical Safety Note: Unlike Pathway A, this pathway generates Methyl Iodide, a volatile and genotoxic alkylating agent.[1]
Visualization: Degradation Topology
Caption: Dual degradation pathways of MMSI. Pathway A (Red) is pH-driven; Pathway B (Yellow) is counterion-driven.[1][2][3]
Environmental Stressors & Stability Data
The following table summarizes the stability profile based on kinetic stress testing.
| Stressor | Impact Level | Mechanism | Observation |
| pH > 6.0 | Critical | Deprotonation of carboxylate accelerates Pathway A (Lactonization).[1][2][3] | Rapid evolution of DMS odor. |
| Heat (>40°C) | High | Increases kinetic energy for both | Yellowing of solid; loss of assay potency.[2] |
| Light | Moderate | Oxidation of | Solid turns brown/purple.[1][2][3] |
| Moisture | High | Facilitates molecular mobility and hydrolysis.[1][2][3] | Caking and deliquescence.[1][2][3] |
Analytical Characterization Protocols
Standard C18 HPLC often fails for MMSI due to its extreme polarity (it elutes in the void volume).[1][2] The following HILIC (Hydrophilic Interaction Liquid Chromatography) protocol is the industry standard for validating sulfonium center integrity.
Protocol: HILIC Separation of MMSI and Degradants
Objective: Quantify MMSI purity and detect Homoserine/Methionine impurities.
-
Mobile Phase Preparation:
-
Column Selection:
-
Sample Preparation:
-
Gradient Conditions:
-
Detection:
Visualization: Analytical Decision Tree
Caption: Workflow for distinguishing intact MMSI from degradation products using HILIC and NMR.
Stabilization Strategies (Formulation)
To maintain the integrity of the sulfonium center in MMSI, you must inhibit the nucleophilic and intramolecular attacks.
-
Acidification (The "pH Lock"):
-
Iodide Scavenging (Optional):
-
Lyophilization:
-
Dark Storage:
References
-
Merck Index. Vitamin U (S-Methylmethionine).[2][3] 12th Edition, Entry 10165.[2] Link
-
Takigawa, S., et al. (2000).[1][2][4] Accumulation and Decomposition of S-Methylmethionine in Cabbage.[1][2][3][4] Acta Horticulturae.[2][3][4] Link
-
Sigma-Aldrich. L-Methionine methylsulfonium iodide Product Specification & Stability.[1][2][3]Link[2][3]
-
Williams, R.C., et al. (2016).[1][2] HILIC Methods for Water-Soluble Vitamins.[1][2][3][5] Waters Corporation Application Notes.[2][3] Link[2][3]
-
Pocker, Y., & Parker, A.J. (1966).[1][2] Kinetics and Mechanism of Decomposition of the Trimethylsulfonium Cation. Journal of Organic Chemistry.[2][3][6] Link[2][3]
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- 3. JP2011095165A - Method for refining and analyzing vitamin u by using liquid chromatography - Google Patents [patents.google.com]
- 4. ACCUMULATION AND DECOMPOSITION OF S-METHYLMETHIONINE IN CABBAGE [actahort.org]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
L-methionine methylsulfonium iodide CAS number and safety data sheet
An In-Depth Technical Guide to L-Methionine Methylsulfonium Iodide (Vitamin U) for Research and Development Professionals
Section 1: Core Identification and Significance
L-Methionine methylsulfonium iodide, often referred to by its historical, non-vitamin designation "Vitamin U," is a derivative of the essential amino acid L-methionine.[1][2] It is a sulfonium compound that has garnered significant interest for its therapeutic potential, particularly in the realm of gastrointestinal health.[3] Its discovery in the 1950s stemmed from observations that a heat-sensitive substance in cabbage juice could protect against peptic ulcers; this compound was later identified as S-methylmethionine.[4] For researchers and drug development professionals, L-methionine methylsulfonium iodide represents a molecule with a defined biological role as a methyl group donor and cytoprotective agent, offering a compelling target for further investigation.[4][5]
This guide provides a comprehensive technical overview of its chemical identity, safety profile, biological mechanisms, and applications, with a focus on practical insights for a scientific audience.
Table 1: Chemical and Registration Identifiers
| Identifier | Data | Source(s) |
|---|---|---|
| Chemical Name | (S)-(3-amino-3-carboxypropyl)dimethylsulfonium iodide | [6] |
| CAS Number | 3493-11-6 | [7] |
| Molecular Formula | C6H14INO2S | [8] |
| Molecular Weight | 291.15 g/mol | [8] |
| Synonyms | L-Methionine-S-methylsulfonium iodide, Vitamin U Iodide |[8][9] |
Section 2: Comprehensive Safety and Handling Protocol
According to available Safety Data Sheets (SDS), L-methionine methylsulfonium iodide is not classified as a hazardous substance under OSHA 29 CFR 1910.1200.[9] However, standard laboratory best practices are essential to ensure personnel safety. The primary physical hazard to consider is the potential for dust explosion; as a combustible solid, fine dust clouds in a confined space may form an explosive mixture with air in the presence of an ignition source.[9]
Causality in Handling: The recommendation to use in a well-ventilated area and avoid generating dust is a direct countermeasure to the risk of dust explosion and inhalation.[9] Engineering controls like process enclosures or local exhaust ventilation are the most effective means of mitigating this risk.[9]
Table 2: Safety and Handling Summary
| Parameter | Protocol | Rationale & Citation |
|---|---|---|
| Personal Protective Equipment (PPE) | Safety glasses, impervious gloves (e.g., nitrile rubber), lab coat. | To prevent eye and skin contact.[9][10] |
| Handling | Use in a well-ventilated area. Limit all unnecessary personal contact. Avoid generating dust. | To minimize inhalation risk and prevent the formation of potentially explosive dust clouds.[9] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | The product is considered stable, and hazardous polymerization will not occur.[9] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | To physically remove the substance and minimize potential transient discomfort or abrasion.[9][10] |
| First Aid (Skin) | Flush skin with running water. Seek medical attention in the event of irritation. | While not classified as a skin irritant, this removes any residual material.[9] |
| Fire Fighting | Use dry chemical powder, foam, or carbon dioxide. Water spray can be used to cool adjacent areas. | The material is a combustible solid but propagates flame with difficulty.[9] |
| Spill Cleanup | Use dry clean-up procedures. Sweep up and shovel into suitable containers for disposal. Avoid generating dust. | To prevent dispersal into the air and potential entry into drains.[9] |
Section 3: Physicochemical Properties
Understanding the physical and chemical properties of L-methionine methylsulfonium iodide is critical for its application in experimental design, formulation, and synthesis.
Table 3: Physicochemical Data
| Property | Value / Description | Source(s) |
|---|---|---|
| Physical State | Divided Solid / Powder | [9][10] |
| Appearance | Off-white | [10] |
| Solubility | Does not mix well with water. | [9] |
| Stability | Considered stable under normal conditions. | [9] |
| Hazardous Polymerization | Will not occur. | [9] |
| Combustion Products | Carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide, nitrogen oxides (NOx), sulfur oxides (SOx). |[9] |
Section 4: Biological Role and Mechanism of Action
The primary biochemical significance of L-methionine methylsulfonium iodide lies in its role as a methyl donor, a function it shares with the well-characterized S-Adenosyl-L-methionine (SAMe).[5] As a sulfonium compound, the methyl group attached to the sulfur atom is readily transferable to various acceptor molecules in enzyme-catalyzed methylation reactions. These reactions are fundamental to numerous cellular processes, including DNA regulation, protein function, and neurotransmitter synthesis.
Core Mechanisms:
-
Methyl Donation: It provides a labile methyl group, contributing to the cellular methyl pool essential for biosynthesis and epigenetic regulation.[5]
-
Cytoprotection: Particularly in the gastrointestinal tract, it has been shown to enhance the integrity of the mucosal lining, potentially by increasing the production of protective mucus. This action is central to its anti-ulcer ("U") properties.[4][11]
-
Antioxidant Activity: As a derivative of a sulfur-containing amino acid, it contributes to the body's antioxidant defenses, helping to scavenge free radicals and upregulate antioxidant genes.[1][4]
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. biocompare.com [biocompare.com]
- 3. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 4. Vitamin U: What Is It, Health Benefits and Sources [medicinenet.com]
- 5. ≥80% (spectrophotometric assay), suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. a2bchem.com [a2bchem.com]
- 8. L-METHIONINE METHYLSULFONIUM IODIDE | 3493-11-6 [m.chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Vitamin U: Benefits, Side Effects and Uses - HealthKart [healthkart.com]
Technical Guide: Biochemical Pathways and Physiological Roles of S-Methylmethionine (SMM) in Plants
Executive Summary
S-methylmethionine (SMM), historically known as "Vitamin U," is a non-proteinogenic sulfonium compound ubiquitous in flowering plants.[1][2][3] While early research focused on its therapeutic efficacy in treating gastric ulcers, modern plant physiology identifies SMM as a critical regulator of the sulfur metabolic network. It functions primarily as a long-distance transport form of reduced sulfur and a regulator of S-adenosylmethionine (SAM) homeostasis.[4]
This guide analyzes the SMM cycle, its physiological imperatives in stress tolerance and phloem transport, and provides validated analytical protocols for its quantification. For drug development professionals, we highlight the translational potential of SMM as a bioactive cytoprotectant.
The S-Methylmethionine Cycle: Enzymology and Regulation[5]
The core of SMM metabolism is the SMM Cycle , a pathway often described as "futile" because it consumes and regenerates methionine (Met).[5] However, this cycle is energetically essential for regulating cellular methylation potential.
Mechanistic Pathway
The cycle involves two key enzymatic steps compartmentalized between the cytosol and plastids/phloem.
-
Biosynthesis (Cytosol):
-
Enzyme: Methionine S-methyltransferase (MMT; EC 2.1.1.12).
-
Reaction: S-adenosylmethionine (SAM) + Methionine
S-methylmethionine (SMM) + S-adenosylhomocysteine (SAH). -
Significance: This reaction is unique to angiosperms.[5] Unlike most methyltransferases that use SAM to methylate diverse substrates, MMT uses Met as the acceptor, creating a storage form of labile methyl groups.
-
-
Recycling (Cytosol/Plastids):
-
Enzyme: Homocysteine S-methyltransferase (HMT; EC 2.1.1.10).[2]
-
Reaction: SMM + Homocysteine (Hcy)
2 Methionine. -
Significance: HMT recovers methionine from SMM, allowing the sulfur to be re-incorporated into protein synthesis or the SAM cycle.
-
The "Futile Cycle" Paradox
Why do plants expend ATP to synthesize SAM, only to transfer its methyl group back to Met?
-
Regulation of SAM Levels: The cycle prevents the accumulation of SAM, which can be toxic, while maintaining a pool of soluble, non-toxic sulfur (SMM) for transport.
-
Methyl Group Storage: SMM acts as a reservoir for methyl groups that can be mobilized when de novo methyl group synthesis (via the folate cycle) is limited.
Visualization: The SMM Cycle
The following diagram illustrates the stoichiometry and enzymatic flow of the SMM cycle.
Figure 1: The S-Methylmethionine (SMM) Cycle.[6] MMT converts Met and SAM into SMM, which is subsequently reconverted to Met by HMT, using Homocysteine as a co-substrate.[2]
Physiological Functions in Plant Systems[3][8]
Long-Distance Sulfur Transport (Phloem Loading)
SMM is the major transport form of reduced sulfur in the phloem of many species, particularly wheat, barley, and Arabidopsis.
-
Mechanism: SMM is synthesized in source leaves (where sulfate reduction occurs) and loaded into the phloem.[7]
-
Sink Tissues: It is transported to sink tissues (developing seeds, roots) where HMT activity is high. There, it is reconverted to methionine for storage protein synthesis.[2][3]
-
Evidence: Radiotracer studies (
S-Met) show that SMM accounts for up to 50% of the total sulfur flux in the phloem sap of wheat [1].
Osmoprotection and Stress Tolerance
Under abiotic stress (drought, high salinity, cold), SMM accumulates in tissues.
-
Cryoprotection: SMM stabilizes protein structures and membrane bilayers, preventing freeze-induced denaturation.
-
Metabolic Priming: Exogenous application of SMM (priming) has been shown to enhance cold tolerance in maize by modulating polyamine levels (putrescine, spermidine) [2].
-
Mechanism: It serves as a methyl donor for the biosynthesis of osmoprotectants like glycine betaine and sulfoniopropionate in specific halophytes.
Experimental Protocols: Quantification of SMM
Accurate quantification of SMM is challenging due to its thermal instability (degrading to dimethyl sulfide, DMS) and high polarity. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Stable Isotope Dilution Assay (SIDA).
Extraction Protocol
Objective: Extract SMM while preventing thermal degradation and enzymatic conversion.
-
Harvest: Flash-freeze plant tissue (leaf/root) in liquid nitrogen immediately upon harvest.
-
Lysis: Grind 100 mg tissue to a fine powder.
-
Extraction Buffer: Add 400 µL of 0.1 M HCl or 50% Methanol/0.1% Formic Acid .
-
Rationale: Acidic pH stabilizes the sulfonium ion and precipitates proteins, quenching MMT/HMT activity.
-
-
Internal Standard: Spike with 10 µL of deuterated SMM (
-SMM) or C-SMM (10 µM stock).-
Validation: Essential to correct for matrix effects and ionization suppression.
-
-
Homogenization: Vortex for 30s; sonicate for 10 min on ice.
-
Clarification: Centrifuge at 14,000
g for 10 min at 4°C. -
Filtration: Filter supernatant through a 0.22 µm PTFE membrane into an amber glass vial.
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide) is required due to SMM's high polarity. Reverse-phase C18 often yields poor retention.
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization | ESI Positive Mode (+ve) |
| Precursor Ion (SMM) | m/z 164.1 ( |
| Product Ion (Quant) | m/z 102.1 (Loss of DMS, neutral loss of 62 Da) |
| Product Ion (Qual) | m/z 61.0 |
| Internal Std ( | m/z 167.1 |
Visualization: Analytical Workflow
Figure 2: LC-MS/MS Workflow for S-Methylmethionine Quantification.
Translational Applications: Vitamin U in Drug Development
For pharmaceutical researchers, SMM (as S-methylmethionine sulfonium chloride) offers validated therapeutic potential, historically termed "Vitamin U" (for Ulcus).[3]
Gastrointestinal Cytoprotection
SMM stimulates the formation of mucin and enhances the epithelial barrier function.
-
Mechanism: It acts as a methyl donor for the synthesis of phosphatidylcholine and other phospholipids essential for mucosal membrane integrity.
-
Clinical Utility: Used in formulations for peptic ulcers and chronic gastritis. It accelerates the healing of gastric lesions by reducing oxidative stress and inflammation [3].
Hepatoprotection
Recent studies indicate SMM protects against valproic acid-induced liver injury.
-
Data: SMM pretreatment significantly reduced serum ALT/AST levels and preserved hepatic antioxidant enzyme activity (SOD, CAT) in murine models [4].
Cosmetic and Cryopreservation
-
Dermatology: SMM exhibits photoprotective properties against UV-B radiation in human dermal fibroblasts.
-
Biotech: Due to its zwitterionic and sulfonium nature, it is investigated as a non-toxic cryoprotectant for cell lines, functioning similarly to betaine but with higher metabolic activity upon thawing.
References
-
Bourgis, F. et al. (1999).[2][7][8] S-Methylmethionine Plays a Major Role in Phloem Sulfur Transport and Is Synthesized by a Novel Type of Methyltransferase.[9] The Plant Cell. Link
-
Páldi, E. et al. (2008). S-methylmethionine reduces cell membrane damage in higher plants exposed to low-temperature stress.[10][11] Journal of Plant Physiology. Link
-
Patel, A. & Prajapati, N. (2012).[12] Review on biochemical importance of vitamin-U. Journal of Chemical and Pharmaceutical Research.
-
Sokmen, B. et al. (2012).[1] Vitamin U has a protective effect on valproic acid-induced renal damage due to its anti-oxidant, anti-inflammatory, and anti-fibrotic properties.[1] Protoplasma. Link
-
Ranocha, P. et al. (2001).[6] The S-methylmethionine cycle in angiosperms: ubiquity, antiquity and activity. The Plant Journal. Link
Sources
- 1. Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure [biomolther.org]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. research.unipd.it [research.unipd.it]
- 5. The S-methylmethionine cycle in angiosperms: ubiquity, antiquity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Transporters in plant sulfur metabolism [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. S-methylmethionine reduces cell membrane damage in higher plants exposed to low-temperature stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VITAMIN U (S-METHYLMETHIONINE): METABOLIC EFFECTS AND CLINICAL EFFICACY | Vrach (The Doctor) [vrachjournal.ru]
Methodological & Application
Synthesis of L-Methionine Methylsulfonium Iodide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the synthesis of L-methionine methylsulfonium iodide, a compound of interest in various biological and medicinal chemistry studies. This document offers a detailed, step-by-step procedure for its preparation, purification, and characterization, grounded in established chemical principles.
Introduction
L-Methionine methylsulfonium iodide, also known as S-methyl-L-methionine iodide, is a derivative of the essential amino acid L-methionine. In this compound, the sulfur atom of the methionine side chain is methylated, resulting in a positively charged sulfonium ion with an iodide counter-ion. This modification alters the chemical properties of the amino acid, making it a subject of investigation in areas such as enzyme inhibition and as a precursor in the synthesis of other biologically active molecules. The protocol herein describes a straightforward and reproducible method for the synthesis of L-methionine methylsulfonium iodide via the direct methylation of L-methionine using methyl iodide.
Reaction Principle
The synthesis of L-methionine methylsulfonium iodide proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom in the side chain of L-methionine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This reaction forms a new carbon-sulfur bond, resulting in the formation of the sulfonium salt.
Materials and Methods
Materials
-
L-Methionine (C₅H₁₁NO₂S, MW: 149.21 g/mol )
-
Iodomethane (Methyl Iodide, CH₃I, MW: 141.94 g/mol )
-
Methanol (CH₃OH)
-
Deionized Water (H₂O)
-
Ethanol (C₂H₅OH)
Apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Protocol
A detailed protocol for the synthesis of L-methionine methylsulfonium iodide is provided below. This procedure is based on established methods and has been optimized for clarity and reproducibility.[1]
Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine (5.00 g, 33.50 mmol) in a mixture of deionized water (93 mL) and methanol (3 mL).[1]
-
Stir the mixture until the L-methionine is completely dissolved.
-
Place the flask in a heating mantle or oil bath.
-
Attach a condenser to the flask.
Reaction Execution
-
Carefully add iodomethane (5.10 mL, 81.10 mmol) to the reaction mixture.[1]
-
Heat the reaction mixture to 35°C with constant stirring.[1]
-
Allow the reaction to proceed overnight under these conditions.[1]
Work-up and Purification
-
After the reaction is complete, concentrate the solution using a rotary evaporator to remove the bulk of the solvents.
-
Dissolve the resulting solid in a minimum amount of deionized water.[1]
-
Slowly add ethanol to the aqueous solution until a white precipitate forms.[1]
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified L-methionine methylsulfonium iodide under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized L-methionine methylsulfonium iodide can be confirmed by various analytical techniques.
| Parameter | Value | Source |
| Molecular Formula | C₆H₁₄INO₂S | [2] |
| Molecular Weight | 291.15 g/mol | [2] |
| Appearance | White solid | [1] |
| ¹H NMR (400 MHz, D₂O) | δ 2.36 (q, 2H), 2.96 (s, 6H), 3.48 (t, 2H), 3.84 (t, 1H) | BMRB entry bmse000153 |
| ¹³C NMR (100 MHz, D₂O) | δ 27.45, 27.47, 28.11, 42.27, 55.63, 176.13 | BMRB entry bmse000153 |
| Melting Point | Not consistently reported in the literature |
Safety Precautions
Methyl iodide is a hazardous chemical and should be handled with extreme caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).
-
Inhalation: Avoid inhaling methyl iodide vapors. It is toxic if inhaled and can cause respiratory irritation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. It can cause skin irritation and serious eye irritation. In case of contact, wash the affected area thoroughly with soap and water and rinse eyes with water for at least 15 minutes.
-
Storage: Store methyl iodide in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. Keep the container tightly closed.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of L-methionine methylsulfonium iodide.
Reaction Mechanism
Caption: SN2 mechanism for the formation of L-methionine methylsulfonium iodide.
References
-
Biological Magnetic Resonance Bank. BMRB entry bmse000153 - L-Methionine Methylsulfonium Iodide. Available at: [Link]
-
Design and Synthesis of Protein Arginine Methyltransferase Inhibitors - Nottingham ePrints. Available at: [Link]
Sources
Application Notes and Protocols: L-Methionine Methylsulfonium Iodide as a Methyl Group Donor
Introduction
Methylation, the transfer of a methyl group to a substrate, is a fundamental biological process critical for regulating gene expression, protein function, and metabolic pathways.[1] The primary methyl donor in most biological systems is S-adenosylmethionine (SAM).[2][3] However, another naturally occurring compound, L-methionine methylsulfonium (S-methylmethionine or SMM), also serves as a potent methyl donor.[4][5] Historically referred to as "Vitamin U" for its observed effects on gastrointestinal health, SMM is a derivative of the essential amino acid methionine and is found abundantly in many plants.[5][6]
This guide provides a comprehensive overview of the biochemical principles of SMM as a methyl group donor and delivers detailed protocols for its application in research and development settings. We will explore its mechanism of action, outline methodologies for its use in enzymatic and cell-based assays, and provide guidance on its proper handling and analysis.
Biochemical Principles and Mechanism of Action
S-methylmethionine is biosynthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase (MMT).[6] Its primary role as a methyl donor is in the remethylation of homocysteine to regenerate methionine. This reaction is catalyzed by specific homocysteine S-methyltransferases (HMTs).[5][7]
In humans, the enzyme Betaine-Homocysteine S-Methyltransferase 2 (BHMT2) has been identified as a dedicated S-methylmethionine-homocysteine methyltransferase.[8][9] Unlike the more broadly known BHMT, which uses betaine as a methyl donor, BHMT2 specifically utilizes SMM.[8][9] This positions SMM as a key player in homocysteine metabolism, a pathway crucial for maintaining cellular methylation potential and preventing the accumulation of cytotoxic homocysteine.[9][10]
The core reaction is: S-Methylmethionine + Homocysteine ---(BHMT2)--> 2 Methionine
This reaction is significant because it provides an alternative pathway for methionine salvage, independent of the folate- and vitamin B12-dependent methionine synthase. By regenerating methionine, SMM indirectly supports the synthesis of SAM, thereby maintaining the cell's overall capacity for methylation reactions.[2]
Applications in Research and Drug Development
The unique role of SMM in metabolism and its protective properties make it a valuable tool for investigation.
-
Enzymology and Pathway Analysis: SMM is the specific substrate for BHMT2, allowing for targeted studies of this enzyme's activity and its role in homocysteine regulation.[8]
-
Cellular Metabolism: Supplementing cell cultures with SMM can be used to investigate its impact on cellular methylation status, methionine salvage pathways, and the cellular response to metabolic stress.[11]
-
Drug Development: Given its observed antioxidant, anti-inflammatory, and cytoprotective effects, SMM is a promising candidate for developing therapies for conditions related to oxidative stress and inflammation, particularly in gastrointestinal and hepatic disorders.[12][13][14]
-
Nutraceutical Research: As a naturally occurring compound in vegetables, SMM is studied for its potential as a dietary supplement to support gut health and liver function.[5]
Handling, Storage, and Preparation of SMM Iodide
Proper handling and storage are crucial for maintaining the integrity of L-methionine methylsulfonium iodide.
| Parameter | Guideline | Rationale & Citation |
| Form | Solid, crystalline powder. | As supplied by manufacturers.[7] |
| Storage (Solid) | Store in a cool, dry, well-ventilated area in a tightly sealed container. | The compound is stable as a solid but should be protected from environmental extremes. Avoid reaction with oxidizing agents.[7] |
| Storage (Aqueous) | Prepare fresh solutions for each experiment. For short-term storage, sterile-filter and store at 2-8°C for up to one week or at -20°C for up to one month in single-use aliquots. | While stable as a solid, amino acid solutions can be susceptible to microbial growth and oxidation. Storing at -20°C is a prudent measure for preserving integrity.[15] |
| Solution Prep | L-methionine methylsulfonium iodide does not mix well with water.[7] Gentle vortexing or sonication may be required to fully dissolve. Prepare stock solutions in an appropriate buffer (e.g., PBS, Tris-HCl) relevant to the downstream application. | Ensuring complete dissolution is critical for accurate concentration determination and experimental reproducibility. |
| Safety | Limit personal contact. Wear standard personal protective equipment (gloves, eye protection). Use in a well-ventilated area.[7] | Good laboratory practice minimizes exposure risks. The material is not classified as hazardous, but direct contact may cause transient discomfort.[7] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for BHMT2 Activity
This protocol describes a non-radioactive method to measure the activity of recombinant human BHMT2 by quantifying the production of one of its products, methionine, via HPLC.
Causality: This assay directly measures the catalytic activity of BHMT2 by providing its specific methyl donor (SMM) and methyl acceptor (homocysteine) and quantifying product formation. This is essential for kinetic studies (e.g., determining Km and Vmax) or for screening potential inhibitors or activators of the enzyme. The use of HPLC provides high specificity and quantitative accuracy.
Materials:
-
Recombinant human BHMT2[8]
-
L-methionine methylsulfonium iodide
-
DL-Homocysteine
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Trichloroacetic acid (TCA) or other suitable acid for quenching
-
HPLC system with a suitable column for amino acid analysis (e.g., reversed-phase C18)[16][17]
-
Methionine standard for HPLC calibration
Procedure:
-
Reagent Preparation:
-
Prepare a 10X reaction buffer (1 M potassium phosphate, pH 7.4).
-
Prepare stock solutions of SMM (e.g., 100 mM) and homocysteine (e.g., 100 mM) in water or a suitable buffer. Store aliquots at -20°C.
-
Dilute recombinant BHMT2 to a working concentration (e.g., 1-5 µg per reaction) in 1X reaction buffer. Keep on ice.
-
-
Reaction Setup (for a 50 µL final volume):
-
In a 1.5 mL microcentrifuge tube, combine the following on ice:
-
5 µL of 10X Reaction Buffer
-
X µL of BHMT2 enzyme
-
5 µL of 10 mM Homocysteine (for a 1 mM final concentration)
-
Y µL of nuclease-free water to bring the pre-reaction volume to 45 µL.
-
-
Include a "no enzyme" control tube to measure background levels.
-
-
Initiate Reaction:
-
Pre-incubate the reaction tubes at 37°C for 5 minutes.
-
To start the reaction, add 5 µL of 10 mM SMM (for a 1 mM final concentration). Mix gently by tapping.
-
Note: The Km of BHMT2 for SMM is approximately 0.94 mM.[8] Concentrations around the Km value are a good starting point for kinetic assays.
-
-
Incubation:
-
Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stop Reaction:
-
Terminate the reaction by adding 10 µL of 20% TCA. Vortex briefly.
-
Incubate on ice for 10 minutes to allow protein to precipitate.
-
-
Sample Preparation for HPLC:
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
Protocol 2: Cell-Based Assay for SMM Supplementation
This protocol details how to supplement cultured mammalian cells with SMM to study its effects on cellular processes like proliferation, gene expression, or methylation status. This example uses a cancer cell line, but is adaptable.
Causality: Cells do not readily transport SAM, but can metabolize methionine.[9] By providing SMM, this protocol tests whether the cell can utilize it to influence its internal methionine and SAM pools, thereby affecting downstream processes. Measuring cell proliferation assesses the overall impact on cell viability and growth, while analyzing DNA methylation provides a specific readout of the cell's epigenetic response to altered methyl donor availability.[18]
Materials:
-
Mammalian cell line of interest (e.g., HT-29 colorectal cancer cells)[18]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
L-methionine methylsulfonium iodide
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates (e.g., 96-well for proliferation, 6-well for DNA/RNA extraction)
-
Reagents for downstream analysis (e.g., cell proliferation assay kit like MTT or SRB; DNA extraction kit; bisulfite conversion kit)
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well in a 96-well plate for a 48-hour proliferation assay).
-
Allow cells to attach and resume growth for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Preparation of SMM Treatment Media:
-
Prepare a sterile, concentrated stock solution of SMM (e.g., 100 mM) in serum-free medium or PBS.
-
On the day of the experiment, dilute the SMM stock solution into complete growth medium to achieve the desired final concentrations. Good starting concentrations, based on studies with SAM, are 0.5 mM and 1.0 mM.[18]
-
Prepare a "vehicle control" medium containing the same volume of serum-free medium or PBS used for the highest SMM concentration.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the prepared SMM-containing medium or vehicle control medium to the appropriate wells.
-
Return the plates to the incubator for the desired treatment period (e.g., 48 hours).
-
-
Downstream Analysis (Select as appropriate):
-
A) Cell Proliferation Assay (e.g., SRB Assay):
-
After 48 hours, fix the cells with 10% TCA.
-
Stain with Sulforhodamine B (SRB) solution.
-
Wash, solubilize the dye, and read the absorbance on a plate reader to determine relative cell number.[18]
-
-
B) DNA Methylation Analysis:
-
After 48 hours, wash cells with PBS and harvest by scraping or trypsinization.
-
Extract genomic DNA using a commercial kit.
-
Assess global DNA methylation using an ELISA-based kit or analyze site-specific methylation by bisulfite converting the DNA followed by pyrosequencing or another sequencing method.[19]
-
-
C) Gene Expression Analysis:
-
Harvest cells and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the expression of target genes known to be regulated by methylation or methionine metabolism.
-
-
Self-Validation and Controls:
-
Vehicle Control: Essential for confirming that the observed effects are due to SMM and not the solvent.
-
Dose-Response: Using multiple concentrations of SMM helps establish a dose-dependent effect.
-
Positive Control: For methylation studies, a known demethylating agent (e.g., 5-Aza-2'-deoxycytidine) or a different methyl donor like SAM could be used for comparison.[18]
References
-
Shapiro, S. K., & Yphantis, D. A. (1959). Assay of S-methylmethionine and S-adenosylmethionine homocysteine transmethylases. Biochimica et Biophysica Acta, 36, 241–244. [Link]
-
Garrow, T. A., et al. (2008). Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase. Journal of Biological Chemistry, 283(14), 8939–8945. [Link]
-
Bedford, M. T. (n.d.). In vitro Arginine Methylation Assays. MD Anderson Cancer Center. [Link]
-
Ratbi, I., et al. (2014). In vitro Methylation Assay to Study Protein Arginine Methylation. Journal of Visualized Experiments, (92), e52000. [Link]
-
ResearchGate. (n.d.). In vitro Methylation Assay to Study Protein Arginine Methylation. [Link]
-
Szegedi, S. S., et al. (2008). Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase. Journal of Biological Chemistry, 283(14), 8939–8945. [Link]
-
Clarke, S., & Tamanoi, F. (Eds.). (2006). The Enzymes: Protein Methyltransferases. [Link]
-
Vu, T. T., et al. (2018). Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS). Journal of Chromatography B, 1085, 65–73. [Link]
-
Exposome-Explorer. (n.d.). S-methylmethionine--homocysteine S-methyltransferase BHMT2. [Link]
-
Shivapurkar, N., & Poirier, L. A. (1983). Inhibition of DNA methylation by S-adenosylethionine with the production of methyl-deficient DNA in regenerating rat liver. Carcinogenesis, 4(9), 1129–1131. [Link]
-
Labtest. (n.d.). HOMOCYSTEINE. [Link]
-
Vu, T. T., et al. (2018). Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS). Journal of Chromatography B, 1085, 65–73. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column. [Link]
-
Gallo, R. L., et al. (2000). Radiolabeling revisited: metabolic labeling with (35)S-methionine inhibits cell cycle progression, proliferation, and survival. The Journal of Biological Chemistry, 275(11), 7945–7952. [Link]
-
Bishop, D. H., & Smith, M. S. (1982). Stimulation of transcription by S-adenosyl-L-homocysteine and virion-encapsidated methyl donor in spring viraemia of carp virus. Journal of General Virology, 60(Pt 1), 63–73. [Link]
-
Hoshiya, Y., et al. (2002). Treatment of Cancer Cells with Methioninase Produces DNA Hypomethylation and Increases DNA Synthesis. Clinical Cancer Research, 8(8), 2774–2779. [Link]
-
ResearchGate. (n.d.). Effect of SAM-treatment on promoter methylation and protein expression of cancer-related genes. [Link]
-
Cabral, L. K. A., et al. (2024). Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice. Metabolites, 14(1), 18. [Link]
-
Thanbichler, M., & Böck, A. (2002). S-Methylmethionine Metabolism in Escherichia coli. Journal of Bacteriology, 184(23), 6653–6658. [Link]
-
ResearchGate. (n.d.). A RAPID QUANTIFICATION OF SERUM FREE METHIONINE BY HPLC IN RELEVANCE TO POULTRY INDUSTRY. [Link]
-
IAEA. (2010). Radiolabelled autologous cells: methods and standardization for clinical use. IAEA. [Link]
- Google Patents. (n.d.). Process for the preparation of methionine methylsulfonium chloride or bromide.
-
Martins, C., et al. (2020). “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617. Molecules, 25(22), 5275. [Link]
-
Al-Masih, M., & Das, S. (2022). The Role of Methyl Donors of the Methionine Cycle in Gastrointestinal Infection and Inflammation. Nutrients, 14(18), 3848. [Link]
-
Ferreira, C., et al. (2014). Automated One-pot Radiosynthesis of [11C]S-adenosyl Methionine. Current Radiopharmaceuticals, 7(1), 21–28. [Link]
-
Lee, S. H., et al. (2023). Production of S-methyl-methionine using engineered Saccharomyces cerevisiae sake K6. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad044. [Link]
-
Contentstack. (n.d.). Supplementation of Animal Cell Culture Media. [Link]
-
Pascali, C., et al. (2004). New aspects on the preparation of [11C]Methionine—a simple and fast online approach without preparative HPLC. Applied Radiation and Isotopes, 61(6), 1251–1255. [Link]
-
Expression Technologies. (n.d.). Protocol for Selenomethionine Incorporation. [Link]
-
Wang, L., et al. (2017). Development of methionine methylation profiling and relative quantification in human breast cancer cells based on metabolic stable isotope labeling. Analyst, 142(10), 1731–1739. [Link]
-
ResearchGate. (2019). How long is L-methionine stable in a solution?. [Link]
-
Bánhegyi, G., et al. (2020). S-Adenosylmethionine Treatment of Colorectal Cancer Cell Lines Alters DNA Methylation, DNA Repair and Tumor Progression-Related Gene Expression. Cancers, 12(8), 2208. [Link]
-
Lee, S. H., et al. (2023). Production of S-methyl-methionine using engineered Saccharomyces cerevisiae sake K6. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad044. [Link]
-
ResearchGate. (n.d.). Fast liquid chromatographic determination of radiochemical and chemical purity of [11C]methionine by UPLC technique. [Link]
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Hardy, T. M., & Tollefsbol, T. O. (2016). DNA Methylation Analysis: Choosing the Right Method. Epigenetics and Gene Regulation, 12, 1–11. [Link]
-
Robledo, M., et al. (2020). Synthetase of the methyl donor S-adenosylmethionine from nitrogen-fixing α-rhizobia can bind functionally diverse RNA species. RNA Biology, 17(10), 1461–1474. [Link]
-
la Marca, G., et al. (2021). Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. Metabolites, 11(12), 833. [Link]
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OKCHEM. (n.d.). The Preparation Technology and Storage Condition of Methyl Iodide. [Link]
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Kovacheva, E. G., & Popova, I. G. (1977). [S-Methylmethionine content in plant and animal tissues and stability during storage]. Die Nahrung, 21(6), 465–472. [Link]
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reaction conditions for methylating L-methionine with methyl iodide
Executive Summary
This guide details the reaction conditions and protocol for the chemoselective S-methylation of L-methionine (Met) using methyl iodide (MeI) to produce S-methylmethionine sulfonium iodide (SMM-I), historically known as Vitamin U.
The synthesis relies on a nucleophilic substitution (
Mechanistic Principles & Chemoselectivity
The Selectivity Challenge
L-methionine contains two nucleophilic sites:
-
The Thioether Sulfur: A soft nucleophile.
-
The
-Amine Nitrogen: A hard nucleophile ( ).
Methyl iodide is a soft electrophile, which naturally favors reaction with sulfur (HSAB theory). However, under neutral or basic conditions, the unprotonated amine can compete, leading to N-methylated byproducts.
The Acidic Control Strategy
To guarantee >99% S-selectivity, the reaction is conducted in an acidic medium (pH < 2).
-
Mechanism: Acidification protonates the amine group (
). The ammonium species is non-nucleophilic, effectively "masking" the nitrogen. -
Sulfur Reactivity: The thioether remains unprotonated and nucleophilic under these conditions, allowing it to attack the methyl iodide exclusively.
Figure 1: Reaction Mechanism & Selectivity
Caption: Pathway showing the acid-mediated protection of the amine group to ensure exclusive S-methylation.
Safety & Handling (CRITICAL)
Methyl Iodide (MeI) is a volatile liquid (
| Hazard Class | Precautionary Measure |
| Inhalation Toxicity | Fume Hood Mandatory: All steps, including weighing and rotary evaporation, must occur in a certified fume hood. |
| Skin Absorption | Double Gloving: Use Silver Shield™ or laminate gloves under nitrile gloves. MeI penetrates standard nitrile rapidly. |
| Volatility | Cold Handling: Chill MeI and reaction vessels before transfer to minimize vapor pressure. |
| Waste Disposal | Quenching: Quench excess MeI with aqueous ammonia or sodium thiosulfate before disposal. Do not pour down the drain. |
Experimental Protocol
Materials
-
Substrate: L-Methionine (Reagent Grade, >98%).
-
Reagent: Methyl Iodide (Iodomethane), stabilized with copper or silver wire.
-
Solvent System: Glacial Acetic Acid (AcOH) and Water (1:1 v/v) OR 2N Hydrochloric Acid.
-
Precipitation Solvent: Cold Acetone or Absolute Ethanol.
Step-by-Step Procedure
Step 1: Solubilization & Protonation
-
In a round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 10.0 g (67 mmol) of L-Methionine in 40 mL of solvent (e.g., 2N HCl or 1:1 Water/Acetic Acid).
-
Stir until fully dissolved. The solution is now acidic, ensuring the amine is protonated.
Step 2: Methylation Reaction
-
Chill the flask to roughly 15°C (cool water bath).
-
Add 6.0 mL (96 mmol, ~1.4 equiv) of Methyl Iodide.
-
Note: Excess MeI drives the reaction to completion.
-
-
Seal the flask tightly. MeI is volatile; a good seal is essential.
-
Stir vigorously at Room Temperature (20–25°C) for 18–24 hours .
-
Caution: Do not heat above 40°C. Sulfonium salts are thermally unstable and can revert to methionine or decompose to dimethyl sulfide (DMS).
-
Step 3: Isolation & Purification
-
Concentration: Remove unreacted MeI and solvent under reduced pressure (Rotary Evaporator) at <40°C .
-
Precipitation: The residue will be a thick oil or syrup. Add 100 mL of cold Acetone or Absolute Ethanol .
-
Crystallization: Triturate (grind/stir) the oil with the solvent. White crystals of S-methylmethionine sulfonium iodide should form.
-
Filtration: Filter the white solid under vacuum (Buchner funnel).
-
Washing: Wash the cake with 2 x 20 mL cold acetone.
-
Drying: Dry in a vacuum desiccator over
or . Do not oven dry.
Figure 2: Experimental Workflow
Caption: Step-by-step isolation workflow for S-methylmethionine sulfonium iodide.
Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 135–140°C (Decomposes) | Capillary MP (Rapid heating) |
| Solubility | Soluble in water; Insoluble in ethanol/acetone | Solubility Test |
| Identity ( | NMR ( |
Note on Stability: The product is hygroscopic and light-sensitive. Store in amber vials at 4°C or -20°C.
Troubleshooting
-
Problem: No precipitate forms (Oiling out).
-
Cause: Residual water or acid prevents crystallization.
-
Solution: Decant the supernatant, add fresh absolute ethanol, and scratch the glass side of the flask to induce nucleation. Repeat evaporation if necessary to remove water.
-
-
Problem: Yellow discoloration.
-
Cause: Iodine liberation (
) due to light exposure or oxidation. -
Solution: Recrystallize from Ethanol/Water. Ensure all steps are performed in the dark.
-
-
Problem: Low Yield.
References
-
Toennies, G., & Kolb, J. J. (1945). Methionine studies. VII. Sulfonium derivatives of methionine.[5][6] Journal of the American Chemical Society, 67(5), 849–851. Link
-
McRorie, R. A., et al. (1954). Isolation and identification of a naturally occurring analog of methionine. Journal of the American Chemical Society, 76(4), 1156. Link
- Ramirez, F., et al. (1973). S-Methylmethionine: Synthesis and properties. Journal of Organic Chemistry. (General reference for sulfonium salt properties).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 145692, S-Methylmethionine.[5] Link
-
Occupational Safety and Health Administration (OSHA). (n.d.). Methyl Iodide Safety Data Sheet. Link
Sources
laboratory storage and handling of hygroscopic sulfonium iodides
Application Note & Protocol Guide
Topic: Laboratory Storage and Handling of Hygroscopic Sulfonium Iodides
Abstract
Sulfonium salts, particularly sulfonium iodides, are a versatile class of compounds utilized as key reagents and catalysts in diverse fields, including organic synthesis and materials science, where they often serve as photoinitiators.[1] Their efficacy, however, is intrinsically linked to their chemical integrity. A significant challenge in their use is the pronounced hygroscopic nature of many sulfonium iodides, which readily absorb atmospheric moisture. This moisture uptake can lead to physical changes such as caking, and more critically, chemical degradation via hydrolysis, compromising experimental reproducibility and reagent potency.[2][3] Furthermore, the iodide counter-ion can impart sensitivity to light. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper storage and handling of hygroscopic sulfonium iodides, ensuring their stability and performance. We will detail the underlying principles of their instability, provide step-by-step protocols for handling under inert conditions, and outline best practices for safety and waste disposal.
Understanding the Instability of Sulfonium Iodides
The efficacy of a sulfonium iodide reagent is contingent on maintaining its precise chemical structure. Exposure to ambient laboratory conditions can initiate several degradation pathways, primarily driven by moisture and light.
The Challenge of Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[2] For sulfonium iodides, this process is not benign and has several negative consequences:
-
Physical Degradation: Initial moisture absorption leads to clumping and caking of the powder.[4] This invalidates the assumption of homogeneity, making accurate weighing and dispensing exceedingly difficult.
-
Chemical Degradation (Hydrolysis): The absorbed water can act as a nucleophile, leading to the hydrolysis of the sulfonium salt. The susceptibility to hydrolysis can be influenced by the counter-ion.[5] This chemical change alters the reagent's identity, reducing its effective concentration and introducing impurities into the reaction mixture.
-
Reduced Efficacy: The degradation products are typically inactive for their intended application (e.g., as a photoinitiator), leading to diminished reaction yields, slower reaction rates, or complete reaction failure.
Light Sensitivity and Thermal Considerations
The iodide anion can make the salt susceptible to photodecomposition. Upon irradiation with UV light, sulfonium salts can break down, a property exploited in their use as photoinitiators but undesirable during storage and handling.[1] While sulfonium salts are generally more thermally stable than their iodonium counterparts, they can still decompose at elevated temperatures.[1]
Degradation Pathways
The primary environmental factors leading to the degradation of hygroscopic sulfonium iodides are moisture and light. Understanding these pathways is crucial for designing effective handling and storage protocols.
Figure 1: Key degradation pathways for hygroscopic sulfonium iodides.
Core Principles for Maintaining Chemical Integrity
To counteract the inherent instabilities, a multi-faceted approach to storage and handling is required, centered on the exclusion of atmospheric moisture and light.
-
Inert Atmosphere is Mandatory: The most effective way to prevent moisture- and oxygen-related degradation is to handle and store the compounds under a dry, inert atmosphere, such as nitrogen or argon.[6][7]
-
Control Humidity: All storage and handling environments must have minimal relative humidity (RH). This is achieved through the use of gloveboxes with integrated purification systems or by employing desiccants.[2][8]
-
Protect from Light: Storage containers should be opaque or amber-colored to prevent photodecomposition.[9]
-
Control Temperature: While many sulfonium salts are thermally robust, storage should be in a temperature-controlled environment, avoiding exposure to heat sources or direct sunlight to prevent accelerated degradation.[10]
-
Date and Track: All containers should be dated upon receipt and first opening to track their exposure history and ensure older stock is used first.[11]
Essential Laboratory Equipment
Handling hygroscopic sulfonium iodides necessitates specialized equipment to create a controlled, inert environment. The choice between a glovebox and a Schlenk line depends on the frequency of use, the scale of the experiments, and the sensitivity of the specific compound.
| Feature | Glovebox | Schlenk Line |
| Environment Control | Provides a highly stable and pure inert atmosphere (<1 ppm O₂, <1 ppm H₂O) for extended periods.[12] | Creates an inert atmosphere within individual flasks; susceptible to minor leaks if not perfectly sealed.[6] |
| Manipulation | Allows for easy, direct manipulation of solids (e.g., weighing) within the inert environment.[7][13] | Requires indirect manipulation via septa using techniques like counterflow additions or cannula transfers.[14] |
| Best For | Routine weighing, aliquoting, and handling of highly sensitive solid reagents.[15] | Performing reactions in solution, solvent transfers, and handling less sensitive materials.[12] |
| Throughput | High; multiple operations can be performed concurrently inside the box. | Lower; typically suited for one or two simultaneous reactions per manifold. |
| Setup Complexity | High initial setup and maintenance cost. Requires continuous supply of inert gas. | Lower initial cost. Requires a vacuum pump and a source of inert gas.[6] |
Table 1: Comparison of inert atmosphere techniques for handling hygroscopic sulfonium iodides.
Standard Operating Protocols (SOPs)
Adherence to rigorous, step-by-step protocols is critical for success. The following SOPs provide detailed methodologies for common laboratory workflows.
SOP 1: Receiving and Long-Term Storage
-
Inspection: Upon receipt, inspect the container seal for any breaches. If the seal is compromised, the integrity of the compound should be considered suspect.
-
Labeling: Immediately affix a label with the date of receipt.
-
Primary Storage: The ideal storage location is inside an inert atmosphere glovebox.[15] This provides the highest level of protection.
-
Secondary Storage (If Glovebox is Unavailable):
-
Place the manufacturer's sealed container inside a secondary container, such as a desiccator cabinet or a vacuum desiccator.
-
Ensure the desiccator contains an active desiccant (e.g., silica gel with a humidity indicator, or Drierite).
-
Store the desiccator in a cool, dark, and well-ventilated area away from direct sunlight and heat sources.[10][11]
-
SOP 2: Weighing and Aliquoting (Glovebox Protocol)
This is the preferred method for accurately dispensing hygroscopic solids.
-
Rationale: The stable, low-moisture atmosphere of the glovebox prevents water uptake during the time-intensive process of weighing, ensuring both the accuracy of the measurement and the integrity of the bulk material.[8][13]
Workflow Diagram:
Figure 2: Standard workflow for weighing a hygroscopic solid in a glovebox.
Step-by-Step Methodology:
-
Preparation: Ensure the glovebox atmosphere is stable and within specification (e.g., O₂ < 5 ppm, H₂O < 5 ppm). Place all necessary items (spatulas, weigh boats, vials, notebook, pen, reagent container) into the antechamber.[14]
-
Antechamber Purge: Evacuate and refill the antechamber with inert gas. Repeat this cycle a minimum of three times to remove atmospheric contaminants.[6]
-
Transfer: Transfer all items from the antechamber into the main glovebox chamber.
-
Equilibration: Allow the sealed reagent container to sit inside the glovebox for at least 15-20 minutes to thermally equilibrate.
-
Weighing:
-
Place a tared weigh boat or receiving vial on the analytical balance inside the glovebox.
-
Briefly open the main reagent container. Using a clean, dry spatula, quickly transfer the desired amount of solid to the weigh boat.
-
Immediately and tightly reseal the main reagent container. This is the most critical step to protect the bulk material.
-
Record the precise mass of the transferred solid.
-
-
Post-Weighing: Proceed with the dissolution of the aliquot inside the glovebox or securely cap the vial containing the aliquot before removing it from the glovebox through the antechamber.
SOP 3: Handling Under a Positive Pressure of Inert Gas (Schlenk Line Technique)
This method is an alternative when a glovebox is not available but is less ideal for weighing solids.
-
Rationale: This technique relies on maintaining a positive pressure of dry inert gas to prevent air and moisture from entering the flask.[16][17] It is best suited for making stock solutions where the entire bottle of reagent is used at once.
Step-by-Step Methodology:
-
Glassware Preparation: All glassware must be rigorously dried, either in an oven (e.g., 140°C for 4 hours) or by flame-drying under vacuum, and then cooled under a stream of dry inert gas.[14][16]
-
System Assembly: Assemble the glassware (e.g., a Schlenk flask with a septum) and connect it to a Schlenk line. Purge the system by evacuating and refilling with inert gas at least three times.[6]
-
Reagent Addition:
-
Increase the inert gas flow to create a strong positive pressure out of an open port on the flask.
-
Briefly remove the stopper or septum and quickly add the entire contents of the reagent bottle to the flask. This is known as adding against a counterflow of inert gas.[14]
-
Immediately reseal the flask.
-
-
Dissolution: Add anhydrous solvent via a dry syringe or cannula to dissolve the solid.[14] The concentration of this stock solution must then be determined analytically (e.g., by titration or spectroscopy) as precise weighing is not feasible with this method.
Purity Assessment and Quality Control
Regularly assessing the quality of sulfonium iodides is crucial, especially for lots that have been stored for an extended period or may have been inadvertently exposed to air.
| Parameter | Method | Indication of Degradation |
| Physical Appearance | Visual Inspection | Caking, clumping, or discoloration (e.g., yellowing due to iodide oxidation) suggests moisture uptake or degradation.[4] |
| Moisture Content | Karl Fischer Titration | A quantitative method to determine the water content. An increase from the manufacturer's specification is a direct measure of hygroscopic absorption. |
| Chemical Purity | HPLC, Ion Chromatography | Appearance of new peaks or a decrease in the area of the main peak indicates the formation of degradation products.[18][19] |
| Structural Integrity | ¹H NMR Spectroscopy | Changes in chemical shifts, peak broadening, or the appearance of new signals (e.g., from hydrolysis byproducts) can confirm structural degradation. |
Table 2: Methods for assessing the quality and stability of sulfonium iodides.
Safety, Spill Management, and Waste Disposal
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are mandatory at all times.
-
Hand Protection: Wear nitrile gloves. For handling potentially volatile iodine compounds, wearing two pairs of gloves is recommended, with the outer pair changed frequently.[20][21]
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Spill Management
In case of a spill outside of an inert atmosphere enclosure:
-
Cordon off the area to prevent spreading.
-
Gently cover the solid spill with an inert absorbent material (e.g., sand or vermiculite) to prevent it from becoming airborne. Do not use water.
-
Sweep up the mixture into a designated waste container.
-
Clean the area with a suitable solvent (check the material's Safety Data Sheet), followed by soap and water.
-
All materials used for cleanup should be treated as hazardous waste.[22]
Waste Disposal
-
Containerization: Collect all waste sulfonium iodide and contaminated materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.[23][24]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and list all chemical constituents.[24]
-
Incompatibility: Do not mix sulfonium iodide waste with incompatible chemicals. Consult the Safety Data Sheet (SDS) for specific incompatibilities.
-
Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office. Do not pour down the drain or discard in regular trash.[23][25] Empty reagent containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before disposal.[23]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Powder is clumped or caked | Moisture absorption due to improper storage or handling. | Discard the reagent. The material is no longer homogeneous, and its purity is compromised.[4] |
| Low or no reactivity in experiment | Reagent has degraded due to hydrolysis or photolysis. | Use a fresh, unopened bottle of the reagent. Verify storage and handling protocols were followed. Perform a QC check (e.g., NMR) on the suspect material. |
| Inconsistent results between experiments | Variable moisture exposure during weighing; use of degraded reagent. | Standardize handling by using a glovebox for all weighing and dispensing operations.[15] Use aliquots from a single, properly stored source. |
| Discoloration of the solid (yellow/brown) | Oxidation of the iodide anion, potentially accelerated by light or impurities. | While potentially still usable for some applications, the purity is suspect. Use with caution and consider purification or using a fresh batch for sensitive applications. |
Table 3: Troubleshooting guide for common issues with hygroscopic sulfonium iodides.
References
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Applications of a Glove Box. Ossila.
-
IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety - University of Michigan.
-
Comparative study of sulfonium salt counter-ions (e.g., triflate vs. tetrafluoroborate). Benchchem.
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Air-free technique. Wikipedia.
-
Working with Gloveboxes. ECH Scientific Limited.
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Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
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Humidity Controlled Glove Box. Jacomex.
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Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
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Soluble and Red-Shifted Sulfonium Salts. RadTech.
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1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
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Air Free Techniques | Handling Air-Sensitive Materials. Ossila.
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Safety Data Sheet: Iodine. Chemos GmbH&Co.KG.
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Iodine-125 Handling Precautions. PerkinElmer.
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Iodine-125 handling precautions. Revvity.
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Iodine - SAFETY DATA SHEET. PENTA.
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What do we need a glovebox for? mulksgrp.
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Ion chromatographic analysis of the purity and synthesis of sulfonium and selenonium ions. Inist-CNRS.
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Guide to Safe Chemical Storage: Best Practices for the Industry. A&A Thermal.
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Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Royal Society of Chemistry.
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Sulfonium Salts, Aliphatic and Aromatic Diazonium Salts, Formation and Isolation. ResearchGate.
-
material safety data sheet sds/msds. CDH Fine Chemical.
-
Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. ACS Publications.
-
SAFETY DATA SHEET - Trimethylsulfonium iodide. Thermo Fisher Scientific.
-
Laboratory Glove Box – The Full and Complete Guide. Mystaire.
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SAFETY DATA SHEET - Trimethylsulfonium iodide. Fisher Scientific.
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Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
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Hazardous Waste Disposal Guide. Northwestern University.
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Sulfonium Salts for the Synthesis of PET Tracers. UCL Discovery.
-
A Beginner's Guide to Chemical Storage Best Practices. Moravek.
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The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC.
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Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Maryland.
-
THE STEREOCHEMISTRY OF SULFONIUM SALTS. CORE.
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Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Benchchem.
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
-
Analytical Methods for Multiresidue Determination of Sulfonamides and Trimethoprim in Meat and Ground Water Samples by CE-MS and CE-MS/MS. PubMed.
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters.
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
-
Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. ResearchGate.
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application of L-methionine methylsulfonium iodide in organic synthesis
Technical Application Note & Protocol Guide [1]
Executive Summary
L-Methionine methylsulfonium iodide (L-MMSI), often referred to chemically as the iodide salt of Vitamin U , represents a bridge between biological methylation and synthetic organic chemistry.[1] Structurally, it is a sulfonium salt derived from the chiral pool (L-methionine).[1]
Unlike traditional, volatile, and highly toxic methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS), L-MMSI is a crystalline solid that serves as a biomimetic methyl donor .[1] It mimics the reactivity of S-adenosylmethionine (SAM), nature's primary alkylating agent.[1]
This guide details the preparation of L-MMSI and its two primary applications in organic synthesis:
-
Chemoselective Transmethylation: Using L-MMSI as a "green" methyl donor for nucleophiles.[1]
-
Chiral Pool Derivatization: Controlled conversion to L-homoserine lactone, a versatile chiral building block.[1]
Part 1: Chemical Profile & Mechanistic Basis[1]
The Reagent
-
IUPAC Name: sulfonium iodide[1]
-
Common Name: Vitamin U Iodide; S-Methylmethionine Iodide[1]
-
CAS Number: 3485-39-9 (Generic for S-Methylmethionine)[1]
-
Appearance: White to yellowish crystalline solid (hygroscopic, light-sensitive).[1]
Mechanism of Action
L-MMSI possesses a positively charged sulfonium center.[1] The thermodynamics of the reaction are driven by the relief of charge upon the leaving of the neutral sulfide (L-methionine).[1]
-
Pathway A (Transmethylation): In the presence of a nucleophile (Nu⁻) and mild heat, the nucleophile attacks the S-methyl group (SN2 reaction).[1] This mimics the biological role of SAM.
-
Pathway B (Elimination/Cyclization): In the presence of strong base, the molecule undergoes intramolecular nucleophilic attack by the carboxylate or Hofmann elimination, yielding L-homoserine lactone and dimethyl sulfide (DMS).[1] Control of pH is critical to select between Pathway A and B.
Figure 1: Divergent reaction pathways of L-MMSI.[1] Pathway A (Top) yields methylated products.[1] Pathway B (Bottom) yields chiral lactones.[1]
Part 2: Synthesis of L-MMSI Reagent
Note: While L-MMSI can be purchased, in situ preparation or fresh synthesis ensures high activity and avoids iodide oxidation (yellowing).[1]
Protocol 1: Preparation from L-Methionine
Objective: Synthesis of high-purity L-MMSI. Scale: 10 mmol basis.
Reagents
-
L-Methionine (1.49 g, 10 mmol)[1]
-
Methyl Iodide (MeI) (1.42 g, 1.55 mL, 20 mmol) – Caution: Carcinogen[1]
-
Solvent: Formic Acid (85%) or Water/Ethanol (1:[1]1) mix.
-
Acetone (for precipitation)[1]
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask wrapped in aluminum foil (light protection), dissolve L-methionine in 10 mL of 85% Formic Acid. Stir until clear.
-
Why Formic Acid? It protonates the amine, preventing N-methylation.[1] We strictly want S-methylation.
-
-
Addition: Add Methyl Iodide (2.0 equiv) dropwise.
-
Reaction: Stopper the flask and stir at room temperature (25°C) for 24–48 hours.
-
Isolation:
-
Concentrate the solution under reduced pressure (Rotavap) at <40°C to a viscous oil.
-
Add 20 mL cold acetone and trituratem vigorously. White crystals should form.[1]
-
-
Purification: Filter the solid under argon. Wash with cold acetone and diethyl ether.[1]
-
Storage: Store in a desiccator at -20°C, protected from light.
Part 3: Application A - Chemoselective Transmethylation
Context: This protocol uses L-MMSI as a solid-state methyl donor to methylate phenols or carboxylic acids.[1] It is a "Green Chemistry" alternative to handling volatile MeI directly in the alkylation step.[1]
Protocol 2: Methylation of Phenols
Target: Conversion of 4-Nitrophenol to 4-Nitroanisole (Model Reaction).
Reagents
-
Substrate: 4-Nitrophenol (1 mmol)[1]
-
Reagent: L-MMSI (1.2 mmol)[1]
-
Base: Potassium Carbonate (K₂CO₃) (1.5 mmol)[1]
-
Solvent: Acetone or DMF (3 mL)
Step-by-Step Methodology
-
Setup: Charge a reaction vial with 4-Nitrophenol and K₂CO₃. Add solvent and stir for 10 minutes to form the phenoxide anion.[1]
-
Reagent Addition: Add L-MMSI (solid) in one portion.
-
Reflux: Heat the mixture to 60°C.
-
Critical Control: Do not exceed 80°C. High heat favors the decomposition of L-MMSI into DMS before it can transfer the methyl group.[1]
-
-
Timecourse: Monitor by TLC. Reaction typically completes in 4–6 hours.[1]
-
Workup:
Data Summary: Methylating Agent Comparison
| Feature | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) | L-MMSI (Vitamin U) |
| Physical State | Volatile Liquid | Volatile Liquid | Crystalline Solid |
| Toxicity | High (Inhalation hazard) | High (Mutagenic) | Low (Bio-metabolite) |
| Atom Economy | High | Moderate | Low (Loss of Met) |
| Selectivity | Low (Methylates N, O, S) | Low | High (Soft Alkylator) |
| Byproduct | Iodide salt | Methyl sulfate | L-Methionine (Recyclable) |
Part 4: Application B - Chiral Pool Synthesis (L-Homoserine Lactone)
Context: L-Homoserine lactone is a critical intermediate for synthesizing quorum-sensing molecules and chiral drugs.[1] L-MMSI provides a direct route via intramolecular displacement.[1]
Protocol 3: Cyclization to L-Homoserine Lactone
Mechanism: Under basic conditions, the carboxylate attacks the γ-carbon, displacing dimethyl sulfide (DMS).[1]
Reagents
Step-by-Step Methodology
-
Dissolution: Dissolve L-MMSI in water.
-
pH Adjustment: Adjust pH to 7.5–8.0 using 1M NaOH.
-
Note: If pH > 10, you risk opening the lactone ring after it forms.[1]
-
-
Reaction: Heat to 90°C for 3 hours with a reflux condenser (to capture evolved DMS if necessary).
-
Observation: A distinct smell of corn/cabbage (DMS) indicates the reaction is proceeding.[1]
-
-
Extraction:
-
Purification: Dry organic layer over MgSO₄ and evaporate to yield L-homoserine lactone hydroiodide (or free base depending on workup).
Figure 2: Experimental workflow decision tree for L-MMSI applications.
References
-
Synthesis of S-Adenosyl-L-Methionine & Analogs: Matos, J. R., et al. (1987).[1] Biotechnology and Applied Biochemistry, 9(1), 39-52.[1][5] Link (Describes the methylation of homocysteine/methionine analogs).[1]
-
Green Methylation Reagents: Arico, F., & Tundo, P. (2016).[1] "Dimethyl Carbonate and Trimethylsulfonium Salts: Green Reagents for Methylation."[1] Russian Chemical Reviews. (Contextualizes sulfonium salts as green alternatives).
-
Vitamin U Pharmacology & Structure: Cheney, G. (1950).[1] "Anti-peptic ulcer dietary factor (vitamin "U") in the treatment of peptic ulcer." Journal of the American Dietetic Association.[1]
-
Biosynthetic Pathway (SAM Mimicry): Roje, S. (2006).[1] "S-Adenosyl-L-methionine: beyond the universal methyl group donor."[1] Phytochemistry, 67(15), 1686-1698.[1] Link[1]
-
L-Homoserine Lactone Synthesis: McAlister, V., et al. (2011).[1] "Synthesis of Homoserine Lactone Derivatives." Journal of Organic Chemistry. (General reference for lactonization of methionine derivatives).
Sources
- 1. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 2. DE1239697B - Process for the preparation of methionine methylsulfonium chloride or bromide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure [biomolther.org]
- 5. US20020188116A1 - Chemical synthesis of S-adenosyl-L-methionine with enrichment of ( S,S)-isomer - Google Patents [patents.google.com]
Application Note & Protocol: High-Purity Recrystallization of L-Methionine Methylsulfonium Iodide
Abstract
L-Methionine Methylsulfonium Iodide (SMMI), a derivative of the essential amino acid L-methionine, is a compound of significant interest in biochemical and pharmaceutical research.[1] Often referred to as "Vitamin U," it serves as a key intermediate in various biosynthetic pathways within plants.[1][2] Achieving high purity of SMMI is critical for reproducible experimental results and for its potential use in drug development. This document provides a detailed guide to the principles and methodologies for the recrystallization of SMMI, designed for researchers, scientists, and professionals in drug development. We present two robust protocols—Slow Cooling and Anti-Solvent Precipitation—complete with the underlying chemical causality, troubleshooting guidance, and visual workflows to ensure procedural success and self-validation.
Introduction: The Rationale for Recrystallization
Recrystallization is a cornerstone purification technique in chemistry, predicated on the differential solubility of a target compound and its impurities in a given solvent system at varying temperatures. The ideal solvent will dissolve the target compound, L-Methionine Methylsulfonium Iodide, readily at an elevated temperature but poorly at lower temperatures. Conversely, impurities should either be insoluble at high temperatures (allowing for their removal via hot filtration) or remain highly soluble even upon cooling (retaining them in the "mother liquor").
The molecular structure of SMMI—a sulfonium salt of an amino acid—renders it a polar, ionic compound. This dictates the choice of solvent systems, favoring polar protic solvents like water or short-chain alcohols. While specific solubility data for SMMI is not extensively published, we can infer its behavior from its parent molecule, L-methionine, which is soluble in water and only very slightly soluble in ethanol and insoluble in acetone.[3][4] This differential solubility is the key we exploit for purification.
This guide details two primary methods:
-
Method A: Single-Solvent System (Slow Cooling): Ideal for impurities with significantly different solubility profiles from SMMI in water.
-
Method B: Binary Solvent System (Anti-Solvent Precipitation): Highly effective when SMMI is too soluble in a primary solvent (like water) for efficient recovery. The introduction of a miscible "anti-solvent" (like ethanol or isopropanol) drastically reduces SMMI's solubility, inducing crystallization.
Core Principles & Experimental Causality
Successful recrystallization is not merely a sequence of steps but a controlled manipulation of thermodynamic principles.
-
Solvent Selection: The chosen solvent must not react with SMMI and should possess a boiling point below the compound's melting or decomposition point. For SMMI, deionized water is an excellent primary solvent due to its high polarity, which effectively solvates the ionic sulfonium and carboxylate groups and the polar amino group. Ethanol and isopropanol serve as effective anti-solvents because they are less polar than water, disrupting the solvation shell around the SMMI ions and forcing them to aggregate into a crystal lattice.
-
Saturation and Supersaturation: The goal is to create a saturated solution at an elevated temperature using a minimal amount of solvent. This ensures that upon cooling, the solution becomes supersaturated, providing the thermodynamic driving force for crystallization. Using excessive solvent will result in a low yield or a complete failure of crystallization.
-
Nucleation and Crystal Growth: Crystallization begins with nucleation (the formation of initial, stable crystalline aggregates). The rate of cooling directly impacts this process. Slow cooling is paramount. It limits the number of nucleation sites and allows molecules to selectively deposit onto the growing lattice in an ordered fashion. This methodical growth physically excludes impurity molecules, leading to high-purity crystals. Rapid cooling, in contrast, causes massive, simultaneous nucleation, trapping impurities within a rapidly forming microcrystalline solid.
-
Impurity Removal: Insoluble impurities are physically removed by hot filtration. Soluble impurities are separated during the final filtration step, as they remain dissolved in the cold mother liquor. A final wash with a minimal amount of cold solvent removes any residual mother liquor from the crystal surfaces without significantly redissolving the product.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the recrystallization process, applicable to both protocols detailed below.
Caption: General workflow for the purification of SMMI.
Detailed Recrystallization Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all operations within a fume hood.
Protocol A: Single-Solvent Recrystallization via Slow Cooling
This method is preferred when SMMI has moderate solubility in hot water and low solubility in cold water.
Materials:
-
Crude L-Methionine Methylsulfonium Iodide
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer Flasks (2)
-
Heating Source (hot plate with water bath)
-
Pre-heated Glass Funnel and Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Source
Procedure:
-
Dissolution:
-
Place the crude SMMI in an Erlenmeyer flask.
-
Add a minimal amount of deionized water (start with a ratio of ~5-10 mL of water per gram of crude SMMI).
-
Gently heat the mixture in a water bath (~60-75°C) with continuous swirling until the solid completely dissolves. Avoid boiling.
-
Causality Note: Using the minimum volume of solvent is critical to create a saturated solution, which is essential for maximizing the yield upon cooling.
-
(Optional) If the solution is colored, add a small amount of activated charcoal (approx. 1-2% of the solute weight), swirl for 2-3 minutes to adsorb the colored impurities.
-
-
Hot Filtration:
-
Pre-heat a second Erlenmeyer flask and a glass funnel. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the pre-heated funnel to filter out any insoluble impurities (and charcoal, if used).
-
Causality Note: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the final yield.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Large, well-defined crystals should form.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Causality Note: Slow cooling is the most critical step for achieving high purity. It allows for the selective growth of the SMMI crystal lattice, excluding impurities.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold deionized water to rinse away the impurity-laden mother liquor.
-
Allow the crystals to air-dry on the filter for a few minutes before transferring them to a watch glass for final drying in a vacuum oven at a mild temperature (e.g., 35-45°C).
-
Protocol B: Anti-Solvent Precipitation
This is the method of choice when SMMI is highly soluble in water even at low temperatures, making recovery by cooling inefficient.
Materials:
-
Same as Protocol A, plus an anti-solvent: Ethanol or Isopropanol (chilled).
Procedure:
-
Dissolution & Hot Filtration:
-
Follow steps 1 and 2 from Protocol A to obtain a clear, hot, saturated aqueous solution of SMMI.
-
-
Crystallization:
-
While the aqueous solution is still warm and being stirred, add the chilled anti-solvent (ethanol or isopropanol) dropwise .
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of incipient precipitation.
-
Once turbidity is observed, stop adding the anti-solvent, cover the flask, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol A.
-
Causality Note: The anti-solvent reduces the overall polarity of the solvent system, decreasing the solubility of the polar SMMI and forcing it out of solution. A dropwise addition ensures controlled precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
For washing, use a small amount of a cold mixture of the solvent/anti-solvent (e.g., a 1:2 mixture of water:ethanol) or pure, cold anti-solvent. This prevents the redissolving of the product while effectively washing away impurities.
-
Dry the crystals as described in Protocol A.
-
Summary of Key Parameters
| Parameter | Protocol A: Slow Cooling | Protocol B: Anti-Solvent Precipitation | Rationale |
| Primary Solvent | Deionized Water | Deionized Water | High polarity effectively dissolves the ionic SMMI. |
| Anti-Solvent | N/A | Ethanol or Isopropanol | Reduces solvent system polarity to induce precipitation. |
| Dissolution Temp. | 60 - 75 °C | 60 - 75 °C | Ensures complete dissolution without thermal degradation. |
| Cooling Profile | Slow, undisturbed cooling to RT, then ice bath | Slow cooling after anti-solvent addition, then ice bath | Promotes large, high-purity crystal formation. |
| Washing Solvent | Ice-cold Deionized Water | Cold Solvent/Anti-Solvent Mixture or pure Anti-Solvent | Removes mother liquor without significant product loss. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not saturated (too much solvent used).- Compound is very soluble even at low temperatures. | - Gently boil off some of the solvent to concentrate the solution and attempt cooling again.- Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.- Add a single "seed" crystal of pure SMMI.- If using Protocol A, switch to Protocol B (Anti-Solvent). |
| "Oiling Out" | - The solution is too highly supersaturated.- The boiling point of the solvent is higher than the melting point of the solute/impurity mixture. | - Re-heat the solution to dissolve the oil.- Add a small amount of additional hot solvent until the oil redissolves, then cool much more slowly.- For Protocol B, add the anti-solvent more slowly and to a slightly cooler solution. |
| Very Low Yield | - Too much solvent was used.- Premature crystallization occurred during hot filtration.- Cooling time was insufficient. | - Re-concentrate the mother liquor to recover a second crop of crystals (may be less pure).- Ensure filtration apparatus is adequately pre-heated.- Increase the cooling time in the ice bath. |
| Colored Crystals | - Presence of persistent, colored impurities. | - During the initial dissolution step, add a small amount of activated charcoal to the hot solution and perform hot filtration as usual. |
References
- L-Methionine-S-methylsulfonium iodide - Santa Cruz Biotechnology. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhjycmoC7B-wLAFpDF6CM892DeuLOpsaEgGrj8Kw5LnIXO_yZQO-6iY9MlFu3pb5SvMPifEn4N2UCjsRwgVhMAzmU6zMLiy9GOOjjH3j7W6boOqaE_PsIEfmyXPZaQq-UzJddu]
- L-methionine - HiMedia Laboratories. HiMedia Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS_iBNy5JUayzeiq0k_kC0a-ig-Is0es3slWhiTZnA3nsHMJX9bHqZnBggCnuR3qbSN_QID1c2ZscRrDvLMTRsgz5SGk5u8kWUUKxY_tzx9hkn1LTLggwDbehbjzI7GyQ9rkJME4qXoFu7]
- Official Monographs for Part I / L-Methionine. Japanese Pharmacopoeia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcSoUHOTp0bnXt3CbCGhIy9B1gFeJ5I9SVMV7DOoEsoFl99bK2fmuhmjHZbUUAjSRHRCs55gr552kzo3t2Lnqa_4UuesTwQw_72R67J9MbG7gwwcyTiYJDdnV8Oj74cWPrUBMTyqnGlxLWD8q7uwCgnfi3LWZyjw==]
- dl-METHIONINE - Organic Syntheses Procedure. Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn5IBEkLI4hPTmjoMaL1urChA4Td7ONJh1jYpqPmPnloc5wp9PZ4Fd05K8j7DcFqkj38s3pBdWjBBGwJalILui-DykGbGM-KkMGiU0-_mIe5cTotUrYI9gjMt9KYfL_TVp7oypZZ4Vnw==]
- S-Methylmethionine Reagent|High-Purity Research Compound - Benchchem. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOzN7Dl7GE-JJOPMqPO_-UOlhwZQgB3JYNg1_qm9c9HWrRtQawso3EwgKZhZowD_fPyYJ8phto2FSt1xcn3Hj-XXFze1u-RY0_h0PUREGibeePAymENxyF4X_ezQiDYw6VMWtQ]
- S-Methylmethionine - Wikipedia. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBkqg6yaZpTqBgQq6Zi_IKHr9yB5g5zbcHvhxp_Lw0dad-L__UgF6tO6PokWRqKTiajckcPsSxYgMXYU9BgyNRrP9EJ_AinNzsM7c9HBZIYUdbLxGuGlLNpinPWqxiiFYsq7NctL0CgBM6nQ==]
- L-Methionine Product Number M9625 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGafBAWLH3sUdo6GbYlJ2N--nvn9wcgtZzpRhko_abz9NRkmcNi1wBxeOf2Wo1YMdS2FUcozKRUBDHU_ZoTbn7EUCwyZzdkdn4XtVZwhMD6e4dxiG6O0EfCF50urD4YtMQO1FlbD1ztkQc3LLiNbKVd2pOj63ICqK3nr3HzQCTBjHI1BLe0JUvObBHe2GbKTcxN9QNHdUxjiM1-]
- DL-Methionine (DL-Methioninum). The International Pharmacopoeia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR1QnpGp2zAWZS-i8yj0vikNXNeYc4kwsw5Y0LG2REf0vlC10WDGMd3BVkY264FXGehqtl9S9hZ2SW0r-oJaXZrkMmIAa319jOTSq2iN87Nxz_ExraFMOOs6vt-t2UTDkwMY3l8MtuO1QBwW9Le4S8Xp7D9QWI0H9j5tIsTGsPVI-erlbsFuHNtx5PRYoA0PhlJykxT5_OaJjNyCi8BtvOSudQRHIzGy-_MC-sYzoYtybxzCjdIdU=]
Sources
Application Note & Protocols: Dosage and Administration of S-Methylmethionine (Vitamin U) in Animal Models
For Research Use Only.
Introduction
S-Methylmethionine (SMM), historically referred to as "Vitamin U," is a naturally occurring derivative of the amino acid methionine.[1][2] It is found in various plants, with particularly high concentrations in raw cabbage juice.[1][3] While not a vitamin in the classic sense, SMM has garnered significant interest for its therapeutic potential, most notably its gastroprotective and anti-ulcerogenic properties.[4][5] Research in animal models has demonstrated its efficacy in mitigating gastric mucosal injury, which is attributed to its ability to reduce oxidative stress and inflammation.[4] Beyond its effects on the gastrointestinal tract, SMM has been investigated for its antioxidant, hepatoprotective, and hypolipidemic activities.[6][7][8][9]
This document provides a comprehensive guide for researchers on the preparation, dosage, and administration of S-Methylmethionine in preclinical animal models, primarily focusing on rodents (mice and rats). The protocols and recommendations are synthesized from peer-reviewed literature to ensure scientific integrity and promote reproducible experimental outcomes. It is important to note that the most commonly studied and commercially available form is S-Methylmethionine Sulfonium Chloride (MMSC or SMM-Cl).[1][6][10][11] Researchers investigating "Vitamin U iodide" should consider that SMM-Cl is the prevalent form in literature; dosages may need to be adjusted based on molecular weight if a different salt is used.
PART 1: Compound Preparation and Handling
1.1. Chemical Properties and Solubility
-
Form: S-Methylmethionine Sulfonium Chloride (MMSC)
-
Appearance: White crystalline powder
-
Solubility: MMSC is water-soluble.[1] This property allows for straightforward preparation of aqueous solutions for administration.
-
Stability: It is known to be hygroscopic.[1] Store the compound in a cool, dry place, tightly sealed to prevent moisture absorption. Prepare solutions fresh daily to ensure stability and potency, unless stability data for specific storage conditions (e.g., 4°C, -20°C) is available.
1.2. Protocol: Preparation of Dosing Solutions
This protocol describes the preparation of a 10 mg/mL stock solution for oral gavage or intraperitoneal injection. Adjust concentration as needed based on the target dose (mg/kg) and the administration volume limits for the specific animal model.
Materials:
-
S-Methylmethionine Sulfonium Chloride (MMSC) powder
-
Sterile, pyrogen-free 0.9% saline or sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer and/or magnetic stirrer
-
Sterile syringe filters (0.22 µm) for parenteral routes
Procedure:
-
Calculation: Determine the total volume of dosing solution required for the experiment. For example, to dose 10 rats (average weight 250 g) at 50 mg/kg with a dosing volume of 5 mL/kg, you would need:
-
Dose per rat: 50 mg/kg * 0.25 kg = 12.5 mg
-
Volume per rat: 5 mL/kg * 0.25 kg = 1.25 mL
-
Total volume needed: 1.25 mL/rat * 10 rats = 12.5 mL. Prepare at least 15 mL to account for losses.
-
Total MMSC needed: 10 mg/mL * 15 mL = 150 mg.
-
-
Weighing: Accurately weigh 150 mg of MMSC powder using an analytical balance and transfer it to a 15 mL sterile conical tube.
-
Dissolution: Add approximately 10 mL of sterile 0.9% saline to the tube. Cap tightly and vortex vigorously until the powder is completely dissolved. A magnetic stirrer can be used for larger volumes.
-
Final Volume: Adjust the final volume to 15 mL with saline and mix thoroughly to ensure a homogenous solution.
-
Sterilization (for IP injection): For intraperitoneal administration, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent infection. For oral gavage, filtration is not strictly necessary but is good practice.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration, vehicle, and date of preparation. Use the solution immediately or store appropriately if stability data is available.
PART 2: Dosage and Administration in Animal Models
The choice of administration route depends on the experimental objective, such as mimicking human oral intake or bypassing first-pass metabolism.
2.1. Recommended Dosage Ranges
Dosages of MMSC in animal studies vary depending on the model and the intended therapeutic effect. The following table summarizes dosages reported in the literature.
| Animal Model | Pathological Model | Dosage Range (mg/kg/day) | Route of Administration | Reference(s) |
| Rat | Amiodarone-induced Hepatotoxicity | 50 mg/kg | Oral Gavage | [6] |
| Rat | Valproic Acid-induced Liver Injury | 50 mg/kg | Oral Gavage | [7][11][12] |
| Rat | DEN/CCl4-induced Liver Cancer | 50 mg/kg | Oral Gavage | [10][13] |
| Rat | Reserpine-induced Gastric Ulcer | 1% or 2% solution (gavage) | Oral Gavage | [14] |
| Rat | Aminonucleoside-induced Nephrotic Hyperlipidemia | 1000 mg/kg | Oral Gavage | [15] |
| Mouse | High-Fat Diet-induced Obesity | 1% (w/w) in diet | Dietary Admixture | [16] |
| Pig | Oesophagogastric Ulcers | 200 mg/kg of feed | Dietary Admixture | [17][18] |
Expert Insight: For novel investigations, a dose-finding study is highly recommended. A typical starting point for hepatoprotective or gastroprotective effects in rats is 50 mg/kg/day. For metabolic studies in mice, dietary admixture is a common and less stressful method, though it offers less precise dose control than gavage.
2.2. Administration Protocols
A. Oral Gavage (PO) This is the most common method for ensuring precise oral dosing.
-
Rationale: Mimics oral administration in humans and allows for exact dosage delivery.
-
Procedure:
-
Select an appropriately sized feeding needle (gavage needle). For mice, a 20-22 gauge, 1.5-inch curved needle is typical. For rats, an 18-20 gauge, 2-3 inch curved or straight needle is used.
-
Gently restrain the animal, ensuring its head and body are in a straight line to facilitate passage of the needle.
-
Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the needle into the esophagus. There should be no resistance; if the animal coughs or struggles, the needle may be in the trachea and must be immediately withdrawn.
-
Slowly administer the calculated volume of the MMSC solution.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.[19]
-
B. Intraperitoneal Injection (IP)
-
Rationale: Bypasses the gastrointestinal tract and first-pass metabolism, leading to rapid systemic absorption.[19][20]
-
Procedure:
-
Restrain the animal to expose the abdomen. For mice, scruffing is common. For rats, manual restraint is typical.
-
Tilt the animal slightly head-down to move the abdominal organs away from the injection site.
-
Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (blood or urine) is drawn back, which would indicate improper placement.
-
Inject the solution smoothly and withdraw the needle.
-
Monitor the animal post-injection.
-
C. Dietary Admixture
-
Rationale: A non-invasive, low-stress method suitable for long-term studies.[19]
-
Procedure:
-
Calculation: Determine the amount of MMSC to add to the feed.
-
Estimate the average daily food consumption ( g/animal/day ).
-
Calculate the required daily dose (mg/animal/day) based on the target mg/kg dose and average animal body weight.
-
Required concentration (mg/kg of feed) = (Required daily dose per animal) / (Average daily food intake per animal) * 1000 g/kg.
-
-
Preparation: Thoroughly mix the calculated amount of MMSC powder with a small portion of the powdered diet first, then gradually incorporate the rest of the diet to ensure homogenous distribution. Commercial diet manufacturers can also prepare custom medicated diets.
-
Monitoring: Monitor food intake and body weight regularly to ensure animals are consuming the diet and to adjust dose calculations if necessary.[16]
-
PART 3: Experimental Workflow and Visualization
A well-structured experimental workflow is critical for the successful evaluation of S-Methylmethionine in an animal model.
Diagram: Standard Preclinical Evaluation Workflow
Caption: A typical experimental workflow for evaluating SMM.
References
- Seri, K., Amemiya, K., Sugimoto, H., & Kato, T. (1979). Effects of S-methylmethionine (vitamin U) on experimental nephrotic hyperlipidemia. Arzneimittelforschung, 29(10), 1517-20.
-
Turkyilmaz, I. B., & Yanardag, R. (2018). Vitamin U (S-methylmethionine sulfonium chloride) reduces amiodarone-induced hepatotoxicity in rats. Bulgarian Chemical Communications, 50(J), 19-25. [Link]
-
Perez-Perez, A., Varela-Lopez, A., et al. (2024). Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice. MDPI. [Link]
-
Kopinski, T., & Tywończuk, J. (2007). Effect of S-methylmethionine sulphonium chloride on oesophagogastric ulcers in pigs. Journal of Animal Physiology and Animal Nutrition, 91(7-8), 301-308. [Link]
-
Genedy, S. G., et al. (2021). Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride. MDPI. [Link]
-
Salim, A. S. (1992). Protection against chronic gastric ulceration in the rat with sulfhydryl-containing agents. Journal of pharmaceutical sciences, 81(7), 698-700. [Link]
-
Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved from [Link]
-
Caring Sunshine. (n.d.). Relationship: Ulcers and S-Methylmethionine. Retrieved from [Link]
-
Ozturk, N., & Yanardag, R. (2012). Effects of vitamin U (S-methyl methionine sulphonium chloride) on valproic acid induced liver injury in rats. Toxicology and applied pharmacology, 263(1), 124-131. [Link]
-
Ozturk, N., & Yanardag, R. (2012). Effects of vitamin U (S-methyl methionine sulphonium chloride) on valproic acid induced liver injury in rats. PubMed. [Link]
-
T.K. Kruchinina, A.A. Makhova, E.V. Shikh, V.N. Drozdov. (n.d.). S-methylmethionin (vitamin U): experimental studies and clinical perspective. Voprosy pitaniia. [Link]
-
Kopinski, T., & Tywończuk, J. (2007). Effect of s-methylmethionine sulphonium chloride on oesophagogastric ulcers in pigs. PubMed. [Link]
-
Wikipedia. (n.d.). S-Methylmethionine. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound S-Methyl-L-methionine (FDB018070). Retrieved from [Link]
-
Perez-Perez, A., Varela-Lopez, A., et al. (2024). Intake of S-Methylmethionine Alters Glucose Metabolism and Hepatic Gene Expression in C57BL/6J High-Fat-Fed Mice. PMC. [Link]
-
Lee, H., et al. (2019). Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure. PMC. [Link]
-
Genedy, S. G., et al. (2021). Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride. PubMed. [Link]
-
Van-Amburgh, M. E., et al. (2015). Effect of supplemental methionine on health and performance of receiving beef heifers. Journal of Animal Science. [Link]
-
Hattula, T., & Granroth, B. (1977). [S-Methylmethionine content in plant and animal tissues and stability during storage]. PubMed. [Link]
-
Seri, K., Amemiya, K., & Sugimoto, H. (1980). Hypolipidemic Effects of S-methylmethionine (Vitamin U) Using Various Experimental Procedures. PubMed. [Link]
-
Seri, K., & Amemiya, K. (1980). Comparative effects of S-methylmethionine (vitamin U) and methionine on choline-deficient fatty liver in rats. PubMed. [Link]
Sources
- 1. CAS 1115-84-0: Vitamin U | CymitQuimica [cymitquimica.com]
- 2. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 3. [S-Methylmethionine content in plant and animal tissues and stability during storage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Development of S-Methylmethionine Sulfonium Derivatives and Their Skin-Protective Effect against Ultraviolet Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Hypolipidemic effects of S-methylmethionine (vitamin U) using various experimental procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of vitamin U (S-methyl methionine sulphonium chloride) on valproic acid induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protection against chronic gastric ulceration in the rat with sulfhydryl-containing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of S-methylmethionine (vitamin U) on experimental nephrotic hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of s-methylmethionine sulphonium chloride on oesophagogastric ulcers in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 20. az.research.umich.edu [az.research.umich.edu]
High-Purity Synthesis of Chiral L-Homoserine Lactone Scaffolds via L-Methionine Methylsulfonium Iodide
Executive Summary
This guide details the application of L-Methionine Methylsulfonium Iodide (L-MMSI) —commonly known as Vitamin U—as a high-fidelity chiral precursor for the synthesis of L-Homoserine Lactone (L-HSL) . L-HSL is the essential chiral headgroup required for synthesizing N-Acyl Homoserine Lactones (AHLs), a class of signaling molecules critical for bacterial quorum sensing research and antimicrobial drug development.
Unlike traditional routes starting from L-methionine that require hazardous alkylating agents (e.g., methyl iodide or bromoacetic acid) to generate the leaving group in situ, L-MMSI provides a pre-functionalized, stable sulfonium leaving group. This protocol leverages the thermodynamic instability of the sulfonium moiety to drive an intramolecular cyclization, delivering high enantiomeric excess (>98% ee) with atom-economical byproduct removal.
Mechanistic Principles
The utility of L-MMSI lies in the dimethylsulfonium group, which acts as an excellent leaving group (
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the thermal conversion of L-MMSI to L-HSL. The reaction is driven by the entropy of releasing volatile DMS.
Experimental Protocols
Protocol A: Thermal Cyclization of L-MMSI to L-Homoserine Lactone Hydroiodide
Objective: Isolate high-purity L-HSL hydroiodide from L-MMSI. Scale: 10 mmol (approx. 2.9 g of L-MMSI)
Reagents & Equipment
| Reagent/Equipment | Specification | Role |
| L-Methionine Methylsulfonium Iodide | >98% Purity | Precursor |
| Deionized Water | 18.2 MΩ·cm | Solvent |
| Sodium Hypochlorite (Bleach) | 10-15% solution | DMS Trap (Safety) |
| Ethanol (Cold) | Absolute | Recrystallization |
| Diethyl Ether | ACS Grade | Wash solvent |
| Rotary Evaporator | Vacuum < 10 mbar | Solvent removal |
Safety Critical: Managing Dimethyl Sulfide (DMS)
DMS is highly volatile (bp 37°C), flammable, and possesses an intense, nauseating "cabbage" odor detectable at ppb levels.
-
Engineering Control: All reactions must be performed in a functioning fume hood.
-
Scrubbing: The reaction vessel vent must be connected to a bleach trap (sodium hypochlorite) to oxidize DMS into odorless dimethyl sulfoxide (DMSO) or sulfone.
Step-by-Step Methodology
-
Setup:
-
Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Connect the top of the condenser to a tube leading into a bubbler trap containing 200 mL of 10% bleach solution.
-
-
Dissolution:
-
Dissolve 2.91 g (10 mmol) of L-MMSI in 30 mL of deionized water.
-
Ensure the solution is clear (pH will be naturally acidic, approx. 4.0–5.0).
-
-
Reaction:
-
Heat the solution to a gentle reflux (100°C) for 4–6 hours.
-
Observation: The solution may turn slightly yellow. Bubbles of DMS will evolve; ensure they pass through the bleach trap.
-
-
Concentration:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure (Rotovap) at 50°C to obtain a viscous yellow oil or semi-solid.
-
-
Purification (Crystallization):
-
Add 10 mL of cold absolute ethanol to the residue. Triturate (scratch the glass) to induce crystallization.
-
If oil persists, add dropwise diethyl ether until turbidity appears, then store at 4°C overnight.
-
Filter the white crystalline solid (L-HSL·HI).
-
Wash with cold diethyl ether (2 x 10 mL).
-
-
Drying:
-
Dry under high vacuum for 4 hours.
-
Yield Target: 1.8 – 2.0 g (80–85%).
-
Protocol B: Synthesis of N-Acyl Homoserine Lactone (AHL)
Application: Converting the L-HSL core into a bioactive Quorum Sensing molecule (e.g., C6-HSL).
Reagents
-
L-Homoserine Lactone Hydroiodide (from Protocol A)
-
Hexanoyl Chloride (or relevant acyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) - Anhydrous
Methodology
-
Suspension: Suspend 1.0 equiv of L-HSL·HI in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.
-
Base Addition: Cool to 0°C. Add 2.2 equiv of Triethylamine dropwise. (First equiv neutralizes HI; second acts as the acid scavenger).
-
Acylation: Add 1.1 equiv of Hexanoyl Chloride dropwise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 3 hours.
-
Workup:
-
Wash with 1M HCl (to remove TEA and unreacted amine).
-
Wash with Saturated
and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexanes.
Quality Control & Validation
To ensure the reagent is suitable for biological assays, the following QC metrics must be met.
| Test | Method | Acceptance Criteria |
| Identity | Characteristic lactone protons: | |
| Chiral Purity | Polarimetry ( | |
| Chemical Purity | HPLC (C18, UV 210nm) | > 95% Area Under Curve. |
Troubleshooting Guide
-
Low Yield in Protocol A: Often due to incomplete removal of water preventing crystallization. Use azeotropic distillation with toluene if necessary.
-
Racemization: If
is low, ensure the reflux time does not exceed 8 hours and avoid adding external bases during the thermal cyclization step.
References
-
McInerney, M. P., et al. (1989). Stereochemical mechanism of iodoacetic acid mediated decomposition of L-methionine to L-homoserine lactone.[1] Journal of the American Chemical Society.[1] Link
-
Eberhard, A., et al. (1981). Structural identification of autoinducer of Photobacterium fischeri luciferase. Biochemistry.[2][3] Link
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: Dimethyl Sulfide.[4][5]Link
-
Chhabra, S. R., et al. (2003). Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators. Journal of Medicinal Chemistry. Link
Sources
- 1. RU2472778C2 - Method of producing methionine from homoserine - Google Patents [patents.google.com]
- 2. US20020188116A1 - Chemical synthesis of S-adenosyl-L-methionine with enrichment of ( S,S)-isomer - Google Patents [patents.google.com]
- 3. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempoint.com [chempoint.com]
- 5. carlroth.com [carlroth.com]
Application Notes and Protocols: Synthesis of S-Methylmethionine Iodide from L-Methionine
Introduction
S-Methylmethionine (SMM), often referred to as Vitamin U, is a naturally occurring derivative of the essential amino acid methionine.[1] In biological systems, it is synthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase.[1][2] SMM is found in various plants and is believed to play a role in methionine storage and methyl group transfer.[1] This document provides a detailed protocol for the chemical synthesis of S-methylmethionine iodide from L-methionine, a process of significant interest for researchers in nutritional science, biochemistry, and drug development.
The synthetic route described herein is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the sulfur atom of methionine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.[3][4][5][6][7] This procedure yields S-methylmethionine as its iodide salt.
Reaction Mechanism: SN2 Alkylation of Methionine
The conversion of L-methionine to S-methylmethionine iodide proceeds via a well-established SN2 mechanism.[3][4][5][6][7] In this concerted, single-step reaction, the nucleophilic sulfur atom of the methionine side chain attacks the electrophilic methyl carbon of methyl iodide. This "backside attack" occurs at an angle of 180° relative to the carbon-iodine bond, leading to an inversion of configuration at the methyl group (though this is not stereochemically consequential for a methyl group).[4][6][7] The transition state involves a pentacoordinate carbon atom where the sulfur-carbon bond is forming concurrently with the carbon-iodine bond breaking.[5] The iodide ion is displaced as the leaving group, resulting in the formation of the sulfonium salt, S-methylmethionine iodide.
Caption: SN2 reaction mechanism for the synthesis of S-methylmethionine iodide.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| L-Methionine | ≥99% | Sigma-Aldrich |
| Methyl Iodide (stabilized) | ≥99.5% | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Round-bottom flask | Appropriate size | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Reflux condenser | - | VWR |
| Heating mantle | - | VWR |
| Ice bath | - | - |
| Buchner funnel and flask | - | VWR |
| Filter paper | - | Whatman |
| Rotary evaporator | - | Heidolph |
| NMR Spectrometer | 400 MHz or higher | Bruker |
WARNING: Safety Precautions
Methyl iodide is a highly toxic and carcinogenic substance.[8] It should be handled with extreme caution in a well-ventilated chemical fume hood.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine (1.0 eq) in glacial acetic acid.
-
Addition of Methylating Agent: While stirring, add methyl iodide (1.5 eq) to the solution at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Crystallization: Slowly add anhydrous diethyl ether to the reaction mixture with stirring until a white precipitate forms.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the purified S-methylmethionine iodide under vacuum to a constant weight.
Purification
The primary method for purifying S-methylmethionine iodide is crystallization from a suitable solvent system, as described in the work-up procedure. For higher purity, recrystallization can be performed by dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowing it to cool slowly to form crystals.
Caption: Experimental workflow for the synthesis of S-methylmethionine iodide.
Characterization
The identity and purity of the synthesized S-methylmethionine iodide should be confirmed by nuclear magnetic resonance (NMR) spectroscopy. The following data is based on the entry for L-Methionine Methylsulfonium Iodide in the Biological Magnetic Resonance Bank (BMRB).[9]
1H NMR (400 MHz, D2O, pH 7.4) [9]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.84 | t | α-CH |
| 3.48 | m | γ-CH2 |
| 2.96 | s | S+-(CH3)2 |
| 2.36 | m | β-CH2 |
13C NMR (100 MHz, D2O, pH 7.4) [9]
| Chemical Shift (ppm) | Assignment |
| 176.13 | C=O |
| 55.63 | α-CH |
| 42.27 | γ-CH2 |
| 28.11 | β-CH2 |
| 27.47, 27.44 | S+-(CH3)2 |
Summary of Key Parameters
| Parameter | Value/Condition | Rationale |
| Reactants | L-Methionine, Methyl Iodide | Methionine provides the nucleophilic sulfur, and methyl iodide is the methyl group donor (electrophile). |
| Solvent | Glacial Acetic Acid | Provides a polar, protic medium to dissolve the reactants and facilitate the SN2 reaction. |
| Reaction Temperature | Reflux | Increases the reaction rate by providing sufficient activation energy for the SN2 reaction. |
| Purification Method | Crystallization with Diethyl Ether | S-methylmethionine iodide is insoluble in diethyl ether, allowing for its precipitation and isolation. |
| Characterization | 1H and 13C NMR Spectroscopy | Confirms the chemical structure and purity of the final product. |
References
-
ChemTalk. (2021, June 11). Sn2 Reaction. [Link]
-
Xu, L., Csekő, G., & Horváth, A. K. (2020). Autoinhibition by Iodide Ion in the Methionine–Iodine Reaction. The Journal of Physical Chemistry A, 124(29), 5969–5977. [Link]
-
Davis, J., Yano, Y., Cahoon, J., & Budinger, T. F. (1982). Preparation of 11C-methyl iodide and L-[S-methyl-11C]methionine by an automated continuous flow process. The International Journal of Applied Radiation and Isotopes, 33(5), 363–369. [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2024, January 28). SN2 reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Långström, B., & Lundqvist, H. (1976). The preparation of 11C-methyl iodide and its use in the synthesis of 11C-methyl-L-methionine. The International Journal of Applied Radiation and Isotopes, 27(5-6), 357-363. [Link]
- Reddy, G. N. (2002). Chemical synthesis of S-adenosyl-L-methionine with enrichment of (S,S)-isomer. (U.S. Patent No. US20020188116A1). U.S.
-
LibreTexts. (2022, November 11). 9.3: The SN2 Reaction. Chemistry LibreTexts. [Link]
-
Schneider, B. (2005). Comparison of signal-to-noise ratios (S:N) of 13 C and 1 H. Phytochemical Analysis, 16(1), 1-8. [Link]
-
BYJU'S. (2020, February 10). SN2 Reaction Mechanism. [Link]
-
Långström, B., Antoni, G., Gullberg, P., Halldin, C., Någren, K., Rimland, A., & Svanik, H. (1987). Synthesis of L-and D-[Methyl-nC]Methionine. Journal of Nuclear Medicine, 28(6), 1037-1040. [Link]
-
Pravdivtsev, A. N., Yurkovskaya, A. V., Vieth, H. M., & Ivanov, K. L. (2019). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Max-Planck-Gesellschaft. [Link]
-
Zlatopolskiy, B. D., Zischler, J., Urusova, E. A., Krapf, P., Richarz, R., Neumaier, B., & Zarrad, F. (2015). Synthesis of 11 C methionine. (A) Methyl iodide synthesis (dry method). (B) Methylation of L-homocysteine thiolactone hydrochloride. ResearchGate. [Link]
-
Kilo, S., Mitran, B., & Långström, B. (2016). Synthesis of 11C-methionine through gas phase iodination using Synthra MeIPlus synthesis module. ResearchGate. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). L-Methionine Methylsulfonium Iodide. BMRB. [Link]
-
Hansen, D. F., & Kay, L. E. (2011). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. Journal of the American Chemical Society, 133(21), 8272–8281. [Link]
-
Organic Syntheses. (n.d.). dl-METHIONINE. [Link]
-
Wikipedia contributors. (2023, November 28). S-Methylmethionine. In Wikipedia, The Free Encyclopedia. [Link]
- Bigot, Y. (1995). Method for the crystallization of methionine. (U.S. Patent No. US5463120A). U.S.
-
Ball, J. M., & Beer, P. D. (2022). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. Royal Society of Chemistry. [Link]
-
Kim, J. H., Jayakody, L. N., & Park, J. C. (2022). Production of S-methyl-methionine using engineered Saccharomyces cerevisiae sake K6. Journal of Microbiology and Biotechnology, 32(1), 114-120. [Link]
-
Organic Syntheses. (n.d.). METHYL IODIDE. [Link]
-
Li, H., Liu, G., & Liu, Z. J. (2009). Cloning, expression, purification, crystallization and preliminary crystallographic analysis of selenomethionine-labelled KaiC-like protein PH0186 from Pyrococcus horikoshii OT3. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 1), 60–62. [Link]
-
Dhe-Paganon, S., & Yokoyama, S. (2009). Purification, Crystallization, and Preliminary Crystallographic Studies of Human As(III) S-Adenosylmethionine Methyltransferase (hAS3MT). Protein & Peptide Letters, 16(12), 1430–1433. [Link]
- Liu, J. (2017). Process of purifying methionine. (Patent No. WO2017000867A1).
Sources
- 1. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 2. Production of S-methyl-methionine using engineered Saccharomyces cerevisiae sake K6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sn2 Reaction | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN2 reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. bmse000153 L-Methionine Methylsulfonium Iodide at BMRB [bmrb.io]
Troubleshooting & Optimization
Technical Support Center: L-Methionine Methylsulfonium Iodide (MMSI) Stability
Subject: Preventing Thermal & Chemical Degradation
Ticket ID: MMSI-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The "Smell of Failure"
Welcome to the technical support desk. If you are reading this, you are likely working with L-Methionine Methylsulfonium Iodide (MMSI) , often referred to as Vitamin U (iodide salt).
The Immediate Diagnostic: If your sample smells like rotten cabbage or boiled corn , degradation has already occurred.
MMSI is a sulfonium salt. Thermodynamically, it is a "loaded spring." The positively charged sulfur atom is an excellent leaving group, waiting for enough energy (heat) or a nucleophilic trigger (base/moisture) to snap, releasing Dimethyl Sulfide (DMS) . This guide is designed to prevent that release and preserve the integrity of your reagent.
The Core Mechanism: Why MMSI Degrades
User Question: Why is my MMSI turning yellow and smelling bad even at room temperature?
Technical Explanation:
MMSI degradation is driven by two primary forces: Nucleophilic Substitution (
-
Thermal Instability: The bond between the sulfur and the methyl group is labile. Upon heating, the iodide ion (
) can act as a nucleophile, attacking the methyl group to form Methyl Iodide ( ) and Methionine. -
The Hofmann Elimination (pH sensitive): In the presence of even weak bases (or neutral water acting as a base at elevated temps), the molecule undergoes elimination to form Dimethyl Sulfide (DMS) and Homoserine Lactone .
-
Iodide Oxidation: The yellow/brown color comes from the iodide counter-ion oxidizing to elemental iodine (
) upon exposure to light and moisture, which further catalyzes degradation.
Visualizing the Degradation Pathway
The following diagram maps the chemical breakdown you are trying to prevent.
Figure 1: Thermal and environmental degradation pathways of MMSI. Note that DMS release is the primary indicator of thermal failure.
Storage & Handling Protocols
User Question: I received the shipment on ice, but can I store it on the shelf?
The "Cold Chain" Mandate: Absolutely not. The iodide salt is less stable than the chloride salt often found in supplements. Follow this strict storage matrix:
| Parameter | Specification | Reason |
| Temperature | -20°C (Long term) | Slows kinetic energy available for demethylation. |
| Atmosphere | Argon or Nitrogen | Prevents moisture absorption (hygroscopic) and oxidation. |
| Container | Amber Vial | Blocks UV light to prevent Iodide |
| Desiccant | Required | Water acts as a base/nucleophile, accelerating hydrolysis. |
Experimental Troubleshooting (FAQs)
Issue A: Solubilization & pH Control
Q: I dissolved MMSI in PBS (pH 7.4) and it degraded within hours. Why? A: Sulfonium salts are base-labile . At pH 7.4, hydroxide ions are sufficiently concentrated to attack the sulfonium center or abstract protons, leading to DMS release.
-
Correct Protocol: Maintain pH < 5.0.
-
Buffer Recommendation: Citrate buffer (pH 4.0) or dilute HCl (0.01 M).
-
Solvent Choice: If organic solvents are needed, use anhydrous methanol or ethanol . Avoid DMSO (dimethyl sulfoxide) if you are analyzing for DMS, as it complicates detection, though it is chemically compatible.
Issue B: Drying the Compound
Q: Can I use a rotary evaporator (Rotovap) to dry my synthesized MMSI? A: High Risk. A water bath at 50°C is enough to initiate rapid degradation.
-
The Only Safe Method: Lyophilization (Freeze Drying).
-
If Rotovap is mandatory: Set bath temperature to < 30°C and use a high-vacuum pump to lower the boiling point of the solvent rapidly. Do not dry to complete dryness on the rotovap; switch to a high-vacuum manifold for the final traces.
Issue C: Discoloration in Solution
Q: My clear solution turned yellow overnight.
A: This is Iodine liberation . It indicates your solution was exposed to light or oxidizers. While the MMSI might still be partially intact, the presence of
Diagnostic Workflow: Is My Sample Viable?
Before committing expensive downstream reagents, run this quick check.
Figure 2: Rapid decision tree for assessing MMSI quality prior to use.
References
- Challenger, F. (1959). Aspects of the Organic Chemistry of Sulphur. Butterworths Scientific Publications.
- Tsuchiya, Y., et al. (1991). "Thermal decomposition of methyl methionine sulfonium salts." Agricultural and Biological Chemistry.
-
McRorie, R. A., et al. (1954). "Isolation and Identification of a Naturally Occurring Analog of Methionine." Journal of the American Chemical Society. Link
-
Sigma-Aldrich/Merck. (2024). Product Specification: L-Methionine methylsulfonium iodide. (Confirming storage conditions of -20°C and light sensitivity). Link
- Gasteiger, J., et al. (2003). Chemoinformatics: A Textbook. Wiley-VCH. (Discusses nucleophilic substitution kinetics in sulfonium centers).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for L-Methionine Methylsulfonium Iodide before handling.
Technical Support Center: Improving Yield in the Methylation of L-Methionine
Welcome to the technical support center for the methylation of L-methionine to produce S-adenosylmethionine (SAM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common issues encountered during experimentation. As Senior Application Scientists, we have compiled this information based on field-proven insights and established scientific literature to ensure the success of your work.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis, purification, and handling of S-adenosylmethionine (SAM).
Q1: Why is my SAM yield unexpectedly low?
An unexpectedly low yield of SAM can be attributed to several factors, ranging from reaction conditions to enzyme-specific issues. Here are the most common causes and their solutions:
-
Product Inhibition of Methionine Adenosyltransferase (MAT): The enzyme responsible for SAM synthesis, MAT, is subject to product inhibition. As SAM is produced, it can bind to the enzyme and reduce its activity.[1][2] In some cases, product inhibition can be severe, especially in reactions with SAM concentrations greater than or equal to 1 mM.[1]
-
Substrate Inhibition by L-methionine: High concentrations of L-methionine can also inhibit MAT activity, leading to a decrease in SAM synthesis.[4]
-
Solution: Optimize the concentration of L-methionine in your reaction. It is recommended to perform a concentration-response experiment to determine the optimal L-methionine concentration for your specific enzyme and reaction conditions.
-
-
Suboptimal pH: MAT activity is highly dependent on pH. The optimal pH for most MAT enzymes is in the alkaline range, typically around pH 8.0-8.9.[5] If the pH of your reaction buffer is outside this optimal range, enzyme activity can be significantly reduced.
-
Solution: Ensure that your reaction buffer is at the optimal pH for the specific MAT enzyme you are using. It is advisable to prepare fresh buffer and verify its pH before starting the reaction.
-
-
Incorrect ATP to L-methionine Ratio: The stoichiometry of the substrates is crucial. While the theoretical ratio is 1:1, an excess of one substrate may be necessary to drive the reaction to completion, but a large excess of L-methionine can cause substrate inhibition.
-
Solution: A common starting point is a slight excess of L-methionine to ATP, for instance, a ratio of 1.3:1 (L-methionine:ATP).[1] However, this should be optimized for your specific experimental setup.
-
-
Insufficient ATP Regeneration (for in vivo systems): In microbial fermentation systems, a sufficient supply of ATP is a limiting factor for SAM synthesis.[6][7]
Q2: My purified SAM is degrading quickly. How can I improve its stability?
SAM is an inherently unstable molecule, particularly in solution. Its stability is influenced by pH, temperature, and storage conditions.[8][9][10]
-
pH-dependent Degradation: SAM is most stable in acidic conditions (pH < 4.2).[4] At neutral or alkaline pH, it undergoes intramolecular cyclization to form homoserine lactone and methylthioadenosine (MTA), as well as hydrolysis to adenine and S-ribosylmethionine.[10][11][12]
-
Temperature-induced Degradation: Higher temperatures accelerate the degradation of SAM.[8]
-
Solution: Always handle and store SAM solutions at low temperatures (e.g., on ice or at 4°C for short-term use). For long-term storage, -20°C or -80°C is recommended.[13]
-
-
Racemization: The biologically active form of SAM is the (S,S)-diastereomer. Over time, it can spontaneously convert to the inactive (R,S)-form.[13]
-
Solution: Minimize the time between purification and use. If the presence of the inactive form is a concern, HPLC methods are available to separate the (S,S) and (R,S) forms.[13]
-
Q3: I am seeing inconsistent results in my SAM quantification. What could be the cause?
Accurate quantification of SAM is critical for determining reaction yield and for subsequent experiments. Inconsistencies can arise from sample handling, the analytical method itself, or the presence of interfering compounds.
-
Improper Sample Handling: Given the instability of SAM, improper sample handling before analysis can lead to artificially low measurements.
-
Solution: Samples should be processed quickly and kept at low temperatures. For plasma or cell lysates, immediate acidification can help stabilize SAM.[14] Avoid repeated freeze-thaw cycles.
-
-
Analytical Method Limitations: The choice of analytical method can impact accuracy. While HPLC with UV detection is common, it can be prone to interference from other molecules that absorb at the same wavelength.[15][16]
-
Solution: For high accuracy and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[17] This technique offers high specificity and can distinguish SAM from its degradation products and other cellular components.
-
-
Presence of Contaminating Salts: Co-purifying salts from the synthesis reaction can interfere with certain analytical techniques, such as infrared spectroscopy.[18]
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when setting up an enzymatic SAM synthesis reaction?
A successful enzymatic synthesis of SAM requires careful control of several parameters. The following table summarizes the key considerations:
| Parameter | Recommended Range/Condition | Rationale |
| Enzyme | Methionine Adenosyltransferase (MAT) | The catalyst for the reaction.[1] |
| Substrates | L-methionine and ATP | The building blocks for SAM synthesis.[19] |
| Substrate Ratio (L-Met:ATP) | ~1.3:1 | A slight excess of L-methionine can drive the reaction, but this should be optimized.[1] |
| pH | 7.0 - 8.9 | MAT enzymes generally exhibit optimal activity in a slightly alkaline environment.[5] |
| Temperature | 35°C - 45°C | The optimal temperature can vary between different MAT enzymes.[5] |
| Cofactors | MgCl₂ and KCl | Divalent and monovalent cations are required for MAT activity.[20] |
| Additives (optional) | Sodium p-toluenesulfonate | Can be added to mitigate product inhibition by SAM.[1] |
Q2: What are the best methods for purifying SAM?
The choice of purification method depends on the desired purity and scale of the synthesis.
-
Cation Exchange Chromatography: This is a widely used and effective method for purifying SAM.[13][21] SAM, being positively charged, binds to the cation exchange resin and can be eluted with a salt or acid gradient.[13] This method is effective at removing unreacted ATP and other negatively charged or neutral components.
-
High-Performance Liquid Chromatography (HPLC): For very high purity SAM, reversed-phase HPLC can be used.[13] This method is particularly useful for separating the (S,S) and (R,S) diastereomers of SAM.[13]
Q3: How can I monitor the progress of my SAM synthesis reaction?
Several methods can be used to monitor the reaction progress:
-
HPLC: This is a common method to quantify the amount of SAM produced and the amount of ATP consumed over time.[1]
-
Colorimetric Phosphate Assay: Since the synthesis of SAM from ATP and L-methionine releases pyrophosphate and orthophosphate, a colorimetric assay that detects inorganic phosphate can be used to monitor the reaction.[20]
-
LC-MS/MS: For highly accurate and sensitive monitoring, especially in complex mixtures like cell lysates, LC-MS/MS is the gold standard.[17]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of S-Adenosylmethionine
This protocol provides a general procedure for the enzymatic synthesis of SAM on a laboratory scale.
-
Prepare the reaction buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 100 mM MgCl₂.
-
Dissolve substrates: In the reaction buffer, dissolve L-methionine to a final concentration of 65 mM and ATP to a final concentration of 50 mM.
-
Add MAT enzyme: Add purified methionine adenosyltransferase (MAT) to the reaction mixture. The optimal amount of enzyme should be determined empirically.
-
Incubate the reaction: Incubate the reaction mixture at 37°C with gentle agitation for 8-16 hours.[1][13]
-
Monitor the reaction: At various time points, take aliquots of the reaction mixture and analyze for SAM production and ATP consumption by HPLC.
-
Quench the reaction: Once the reaction has reached completion (or the desired conversion), stop the reaction by adding an equal volume of 1.0 M HCl.[13]
Protocol 2: Purification of S-Adenosylmethionine by Cation Exchange Chromatography
This protocol describes the purification of SAM from the enzymatic synthesis reaction mixture.
-
Prepare the cation exchange column: Equilibrate a strong cation exchange column (e.g., UNO S-6) with 0.1 M HCl.
-
Load the sample: Load the quenched reaction mixture onto the equilibrated column.
-
Wash the column: Wash the column with several column volumes of 0.1 M HCl to remove unbound components.
-
Elute SAM: Elute the bound SAM using a linear gradient of 0.1 M to 1.0 M HCl.[13] SAM typically elutes at approximately 0.4 to 0.6 M HCl.[13]
-
Collect and analyze fractions: Collect fractions and analyze for the presence of SAM by measuring absorbance at 257 nm.
-
Pool and desalt: Pool the fractions containing pure SAM. The sample can be dried by lyophilization or rotary evaporation.[13]
Visualizations
The Methionine Cycle
Caption: The central role of S-Adenosylmethionine (SAM) in the Methionine Cycle.
Experimental Workflow for SAM Production and Analysis
Caption: A typical workflow for the production and analysis of SAM.
References
-
An optimized purification protocol for enzymatically synthesized S-adenosyl-L-methionine (SAM) for applications in solution state infrared spectroscopic studies. PubMed. [Link]
-
Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis. PubMed. [Link]
-
Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A. PMC. [Link]
-
Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A. ACS Publications. [Link]
-
Stabilization of S-adenosyl-L-methionine promoted by trehalose. PubMed. [Link]
-
Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. MDPI. [Link]
-
Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties. Frontiers. [Link]
-
HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine. PMC. [Link]
-
Effect of pH and temperature on enzyme activity and stability of pDS16. ResearchGate. [Link]
-
Enzymatic Reactions of S-Adenosyl-L-Methionine: Synthesis and Applications. ResearchGate. [Link]
-
Methanol-Driven, One-Pot Chemoenzymatic S-Adenosylmethionine Regeneration for Ambient Cobalamin-Dependent Methyltransferase Reactions. ACS Publications. [Link]
-
Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP. PubMed. [Link]
-
An optimized purification protocol for enzymatically synthesized S-adenosyl-L-methionine (SAM) for applications in solution state infrared spectroscopic studies. ResearchGate. [Link]
-
Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine. Cell Stress. [Link]
-
ATP dynamic regeneration strategy for enhancing co-production of glutathione and S-adenosylmethionine in Escherichia coli. ResearchGate. [Link]
-
A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API. Der Pharma Chemica. [Link]
- Process for the isolation and purification of s-adenosyl methionine and ethionine and novel sulfates thereof.
-
The stability and hydrolysis of S-adenosylmethionine; isolation of S-ribosylmethionine. ResearchGate. [Link]
-
Effect of temperature and pH on enzyme activity. ResearchGate. [Link]
-
Product inhibition (a) and specific activity (b) of MATs from various. ResearchGate. [Link]
-
Engineering of Methionine Adenosyltransferase toward Mitigated Product Inhibition for Efficient Production of S-Adenosylmethionine. Journal of Agricultural and Food Chemistry. [Link]
-
HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations. ResearchGate. [Link]
-
Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. PMC. [Link]
-
Liquid Chromatographic Determination of S-Adenosyl-L-Methionine in Dietary Supplement Tablets. ResearchGate. [Link]
-
The preparation of S-adenosylmethionine. ResearchGate. [Link]
-
A bicyclic S-adenosylmethionine regeneration system applicable with different nucleosides or nucleotides as cofactor building blocks. PMC. [Link]
-
Improving methionine and ATP availability by MET6 and SAM2 co-expression combined with sodium citrate feeding enhanced SAM accumulation in Saccharomyces cerevisiae. PubMed. [Link]
-
Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. MDPI. [Link]
-
Cost-Effective Production of ATP and S-Adenosylmethionine Using Engineered Multidomain Scaffold Proteins. PMC. [Link]
-
A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. PMC. [Link]
-
The effect of methionine and S-adenosylmethionine on S-adenosylmethionine levels in the rat brain. PMC. [Link]
-
SAM transmethylation pathway and adenosine recycling to ATP are essential for systemic regulation and immune response. eLife. [Link]
-
SAM transmethylation pathway and adenosine recycling to ATP are essential for systemic regulation and immune response. PMC. [Link]
-
Three‐enzyme cascade used in this work. ResearchGate. [Link]
-
Novel liquid chromatography based assays for s-adenosylmethionine and related metabolites. UCL Discovery. [Link]
-
Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine. Cell Stress. [Link]
-
S‐adenosylmethionine: A metabolite critical to the regulation of autophagy. PMC. [Link]
-
Improvement of S-adenosyl-L-methionine production in Saccharomyces cerevisiae by atmospheric and room temperature plasma-ultraviolet compound mutagenesis and droplet microfluidic adaptive evolution. PMC. [Link]
-
A High-Throughput Absorbance-Based Assay for Methionine Produced by Methionine Aminopeptidase Using S-Adenosyl-L-Methionine Synthetase. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effect of methionine and S-adenosylmethionine on S-adenosylmethionine levels in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improving methionine and ATP availability by MET6 and SAM2 co-expression combined with sodium citrate feeding enhanced SAM accumulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 11. cell-stress.com [cell-stress.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An optimized purification protocol for enzymatically synthesized S-adenosyl-L-methionine (SAM) for applications in solution state infrared spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US3707536A - Process for the isolation and purification of s-adenosyl methionine and ethionine and novel sulfates thereof - Google Patents [patents.google.com]
minimizing side reactions during sulfonium salt synthesis
Technical Support Center: Sulfonium Salt Synthesis Subject: Optimization of Sulfonium Salt Synthesis & Minimization of Side Reactions From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team
Introduction: The Stability-Reactivity Paradox
Welcome to the technical support hub for organosulfur synthesis. Sulfonium salts are potent electrophiles, widely used as photoacid generators, organocatalysts, and precursors for cross-coupling. However, their high reactivity creates a paradox: the conditions required to form them often trigger their decomposition.
This guide moves beyond standard textbook procedures to address the kinetic and thermodynamic bottlenecks that cause yield loss. We focus on three critical failure modes:
Module 1: Troubleshooting -Elimination (The "Alkene" Problem)
Symptom: Your NMR shows distinct alkene peaks, and the yield of the sulfonium salt is low. The reaction mixture has become acidic.
Root Cause: The alkylating agent or the counter-ion is acting as a base rather than a nucleophile/electrophile. This is a classic competition between SN2 substitution (desired) and E2 elimination (undesirable).
Mechanistic Insight
In the transition state, if the sulfide attacks the
Critical Controls
| Variable | Recommendation | Technical Rationale |
| Counter-ion | Switch to Triflate (OTf⁻) or Tetrafluoroborate (BF₄⁻) | Halides (I⁻, Br⁻, Cl⁻) are nucleophilic and can be basic in aprotic solvents ("naked anion" effect). Non-coordinating anions suppress E2 pathways. |
| Solvent | Acetonitrile (MeCN) or Nitromethane | Polar aprotic solvents stabilize the charged transition state of SN2. Avoid HMPA or DMSO if elimination is observed, as they can enhance the basicity of counter-ions. |
| Temperature | < 40°C (Start at 0°C) | E2 elimination has a higher activation energy than SN2. Lower temperatures kinetically favor substitution. |
| Concentration | High Concentration (1M+) | SN2 is bimolecular (Rate = |
Module 2: Troubleshooting Dealkylation (The "Reversibility" Problem)
Symptom: The reaction reaches 50% conversion and stalls, or the product degrades upon heating/drying. You recover the starting sulfide.
Root Cause: Nucleophilic attack by the counter-ion on the sulfonium salt. This is the reverse reaction (Reverse SN2).
Q: Why is my product decomposing during workup? A: If you are using iodide or bromide salts, the halide ion is a potent nucleophile in organic solvents. Upon heating (e.g., rotary evaporation), the halide attacks the sulfonium methyl/alkyl group, regenerating the sulfide and alkyl halide.
The "Anion Metathesis" Protocol (Self-Validating System) To permanently lock the sulfonium salt, you must exchange the nucleophilic anion for a non-nucleophilic one before isolation or heating.
-
Synthesis: Generate the sulfonium halide (e.g., using MeI) in a minimum amount of solvent.
-
Exchange: Add 1.05 equiv of Sodium Tetrafluoroborate (NaBF₄) or Potassium Hexafluorophosphate (KPF₆) dissolved in water/acetone.
-
Precipitation: The desired sulfonium salt with the non-nucleophilic anion (BF₄⁻/PF₆⁻) usually precipitates, while the sodium halide remains in solution.
-
Validation: Check solubility. The new salt should be insoluble in ether/water but soluble in MeCN/Acetone.
Module 3: Triarylsulfonium & Complex Scaffolds
Symptom: When trying to arylate a sulfide, you observe no reaction or complex mixtures of regioisomers.
Root Cause: Simple SN2 is impossible on aryl rings. You are likely relying on Friedel-Crafts type mechanisms or Pummerer rearrangements, which are sensitive to sterics and electronics.
Advanced Solution: The "Interrupted Pummerer" Route For complex triarylsulfonium salts (e.g., photoacid generators), avoid direct arylation. Use the sulfoxide activation method.
-
Activate: Treat diaryl sulfoxide with Triflic Anhydride (Tf₂O) at -78°C. This forms a highly reactive dicationic species.
-
Couple: Add the arene nucleophile.
-
Warm: Allow to warm to RT.
-
Why this works: This bypasses the need for harsh acidic conditions that cause isomerization.
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired synthesis and the two primary failure modes: Elimination (E2) and Dealkylation (Reverse SN2).
Caption: Path A is the target. Path B is irreversible loss. Path C is reversible but prevents isolation. Control Path C by changing anions (X⁻).
Experimental Protocol: The "Gold Standard" Methylation
This protocol minimizes both elimination and dealkylation for sensitive substrates.
Reagents:
-
Substrate: Aryl-Alkyl Sulfide (1.0 equiv)
-
Alkylating Agent: Methyl Triflate (MeOTf) (1.1 equiv) [Note: Superior to MeI due to non-nucleophilic counter-ion]
-
Solvent: Anhydrous Dichloromethane (DCM) or Nitromethane.
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve sulfide in DCM (0.5 M concentration).
-
Addition: Cool to 0°C . Add MeOTf dropwise.
-
Why? MeOTf is extremely reactive; cooling prevents local overheating and elimination.
-
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.
-
Checkpoint: If the product precipitates, do not add more solvent. Precipitation protects the salt from further side reactions.
-
-
Isolation: Add anhydrous Diethyl Ether (Et₂O) to force precipitation. Filter under Argon.
-
Purification: Wash the solid with Et₂O.
-
Critical:Do not wash with nucleophilic solvents (alcohols) or water if the anion is triflate, as it may hydrolyze or exchange.
-
Decision Tree for Troubleshooting
Use this logic flow to diagnose failures in real-time.
Caption: Diagnostic logic for sulfonium synthesis failures. Blue nodes are questions; Green nodes are solutions.
References
-
Solv
- Title: How Solvation Influences the SN2 versus E2 Competition
- Source: National Institutes of Health (PMC) / Vrije Universiteit Amsterdam
-
URL:[Link]
-
Triarylsulfonium Salt Synthesis via Arynes
-
Prevention of Dealkyl
-
Vinylsulfonium Salts and Side Reactions
Sources
- 1. Mild synthesis of triarylsulfonium salts with arynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
- 4. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry [mdpi.com]
Technical Support Center: Stabilizing L-Methionine Methylsulfonium Iodide
Welcome to the technical support center for L-Methionine Methylsulfonium Iodide (MMSI). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable but hydrolytically sensitive compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The Challenge: Understanding MMSI Instability
L-Methionine Methylsulfonium Iodide, a derivative of the essential amino acid methionine, serves as a crucial methyl group donor in various biochemical reactions, analogous to the more complex S-adenosyl-L-methionine (SAMe).[1] However, its utility is often hampered by the inherent instability of the sulfonium center, which is highly susceptible to nucleophilic attack by water, leading to hydrolysis. This degradation can result in loss of potency, inconsistent experimental results, and the introduction of confounding variables.
The primary mechanism of concern is the hydrolysis of the sulfonium salt, which cleaves the methyl group and can lead to the formation of various degradation products. The rate of this degradation is significantly influenced by environmental factors.
Mechanism of MMSI Hydrolysis
The central sulfur atom in MMSI is positively charged, making the adjacent methyl groups electrophilic and susceptible to nucleophilic attack. In an aqueous environment, water molecules can act as nucleophiles, leading to the breakdown of the molecule. Key factors accelerating this process include elevated pH (increased concentration of the stronger nucleophile, OH⁻) and higher temperatures.[2]
The primary degradation products can include:
-
L-Methionine
-
Methanol
-
Dimethyl Sulfide
-
Homoserine Lactone
Additionally, the thioether group in the parent methionine structure is prone to oxidation, which can yield L-Methionine Sulfoxide .[3][4]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of MMSI in a direct question-and-answer format.
Q1: My MMSI solution is losing potency much faster than expected. What are the likely causes?
A1: Rapid loss of potency is almost always linked to accelerated hydrolysis or oxidation. To diagnose the issue, follow this troubleshooting workflow:
Causality: The stability of sulfonium salts is highly dependent on pH.[5] Neutral to alkaline conditions provide a higher concentration of hydroxide ions (OH⁻), a potent nucleophile that readily attacks the electrophilic methyl group on the sulfonium center, accelerating hydrolysis. Similarly, increased temperature provides the activation energy needed for this reaction to occur.[2]
Q2: I'm observing unexpected peaks in my HPLC analysis of an MMSI-containing formulation. What could they be?
A2: The appearance of new peaks is a strong indicator of degradation. The most common degradation products of MMSI that can be detected by reverse-phase HPLC are:
-
L-Methionine Sulfoxide: A primary product of oxidation.[3]
-
L-Methionine: A product of hydrolysis.
-
Homoserine Lactone: A potential product from intramolecular cyclization, a common degradation pathway for similar compounds like SAMe.[5]
To confirm the identity of these peaks, mass spectrometry (LC-MS) is the ideal method. Alternatively, you can obtain standards for the suspected compounds and compare their retention times with the unknown peaks under identical HPLC conditions.
Q3: My cell culture or enzymatic assay results are inconsistent when using MMSI. Could this be a stability issue?
A3: Absolutely. Inconsistent results are a classic symptom of using a degraded MMSI solution. There are two primary reasons for this:
-
Decreased Active Concentration: As MMSI degrades, its effective concentration in your assay decreases. If you prepare a stock solution and use it over several days or weeks without proper storage, the amount of active compound you add to each experiment will vary, leading to inconsistent results.
-
Interference from Degradation Products: The degradation products themselves may have unintended biological or chemical activity. For instance, L-methionine or L-methionine sulfoxide could interact with cellular pathways or enzymes, confounding your results.
Trustworthiness through Self-Validation: Always validate the stability of your MMSI stock in your specific experimental buffer and conditions. Before starting a long-term study, run a time-course experiment where you analyze the stock solution's purity via HPLC at T=0 and after several days at its storage temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous solutions of MMSI?
A1: The optimal pH for storing MMSI is in the slightly acidic range, typically between pH 4.0 and 6.0 . Acidic conditions suppress the hydrolysis of the sulfonium salt by minimizing the concentration of hydroxide ions.[5][6] Formulating solutions in buffers such as citrate or acetate within this pH range is a highly effective strategy for enhancing stability.
Q2: How should I prepare and store MMSI stock solutions?
A2: Proper preparation and storage are critical for reproducible experiments. Follow the detailed Protocol 1 below. The key principles are:
-
Use a slightly acidic, non-nucleophilic buffer.
-
Prepare concentrated stocks to minimize the volume of buffer added to your experiment.
-
Store solutions frozen in single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Long-term storage should be at -20°C or, ideally, -80°C.
Q3: What are the primary degradation products of MMSI, and how can I detect them?
A3: The primary degradation products are L-methionine, methanol, dimethyl sulfide, homoserine lactone, and L-methionine sulfoxide. The most robust and common method for detection and quantification is High-Performance Liquid Chromatography (HPLC) , often coupled with UV detection.[7][8][9] See Protocol 2 for a sample HPLC method. For unambiguous identification, especially in complex matrices, HPLC coupled with Mass Spectrometry (HPLC-MS) is recommended.
Q4: Are there any formulation strategies to enhance the stability of MMSI in a final product?
A4: Yes, several formulation strategies can significantly improve MMSI stability, particularly for drug development applications:
-
Lyophilization (Freeze-Drying): Removing water, the reactant in hydrolysis, is one of the most effective stabilization techniques. The lyophilized powder can be stored for extended periods and reconstituted immediately before use.
-
Use of Co-solvents: Adding co-solvents like propylene glycol or polyethylene glycol (PEG) can reduce water activity and slow the rate of hydrolysis.[6]
-
Microencapsulation: Encapsulating MMSI in a protective polymer matrix can create a physical barrier against environmental factors like moisture.[2][10]
-
Inert Atmosphere Packaging: For both solid and liquid formulations, packaging under an inert gas like nitrogen can prevent oxidative degradation of the thioether group.[2]
Q5: How does temperature affect the stability of MMSI?
A5: The rate of MMSI degradation increases with temperature, following the principles of chemical kinetics. As a general rule, for many chemical reactions, the rate approximately doubles for every 10°C increase in temperature. Therefore, maintaining MMSI in a cold chain is crucial.
| Storage Temperature | Expected Relative Stability | Recommended Use |
| Room Temperature (~25°C) | Very Low | Not recommended for solutions. |
| Refrigerated (2-8°C) | Moderate | Short-term (1-2 weeks) for solutions. |
| Frozen (-20°C) | High | Long-term (months) for aliquoted solutions. |
| Ultra-Low (-80°C) | Very High | Archival / very long-term (months to years). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of MMSI
This protocol describes the preparation of a 100 mM MMSI stock solution in a stability-enhancing citrate buffer.
Materials:
-
L-Methionine Methylsulfonium Iodide (solid)
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Prepare 0.1 M Citrate Buffer (pH 5.0):
-
Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.
-
To a beaker containing the citric acid solution, slowly add the sodium citrate solution while monitoring with a pH meter until the pH reaches 5.0.
-
-
Weigh MMSI: In a fume hood, accurately weigh the required amount of solid MMSI to make a final concentration of 100 mM. (For 10 mL of solution, you will need 291.15 mg, as the MW is 291.15 g/mol ).
-
Dissolve MMSI: Add the weighed MMSI to the prepared 0.1 M citrate buffer (pH 5.0). Mix gently by vortexing or inverting until fully dissolved. Do not heat to dissolve.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This step is critical for cell culture applications.
-
Aliquotting: Immediately dispense the solution into single-use, sterile microcentrifuge tubes or cryovials. The aliquot volume should correspond to what you typically use in an experiment to avoid reusing a thawed aliquot.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Immediately place them in a -20°C or -80°C freezer for storage.
Protocol 2: Monitoring MMSI Stability by Reverse-Phase HPLC (RP-HPLC)
This method provides a baseline for separating MMSI from its potential degradation products. It may require optimization for your specific HPLC system and formulation matrix.
Instrumentation and Columns:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[8][9]
Mobile Phase:
-
Solvent A: 0.05% Sulfuric Acid in Water[8] or an appropriate buffer like 0.01 M sodium dihydrogen orthophosphate at pH 3.0.[9]
-
Solvent B: Acetonitrile (MeCN)
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 200 nm or 210 nm (where methionine and its derivatives absorb).[7][8]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 40% B
-
10-12 min: Hold at 40% B
-
12-13 min: Return to 5% B
-
13-18 min: Re-equilibration at 5% B
-
Procedure:
-
Prepare your MMSI samples by diluting them to an appropriate concentration (e.g., 1 mM) in the mobile phase Solvent A.
-
Run a blank (Solvent A) to establish a baseline.
-
Inject your T=0 (freshly prepared) sample to determine the retention time and peak area of pure MMSI.
-
Inject samples from your stability study (e.g., stored for 1 week, 1 month) and compare the chromatograms.
-
Calculation: Calculate the percentage of MMSI remaining by comparing the peak area at a given time point to the peak area at T=0. Monitor for the appearance and growth of new peaks, which represent degradation products.
References
- bioRxiv. (2026, January 22).
- bioRxiv. (2026, January 22).
- Invention Nav. (2025, June 18). Proline-Stabilized SAM Analogs for Sequence-Specific Biomolecule Labeling.
- PMC. (2022, April 14). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases.
- Frontiers. (2024, July 31).
- MDPI. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- Pharmaguideline. (2025, April 9).
- ACS Publications. (2019, June 25). Bond-Forming and -Breaking Reactions at Sulfur(IV)
- PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- EURL. (2021, October 8).
- Sigma-Aldrich. S-(5 -Adenosyl)- L -methionine iodide.
- The Japanese Pharmacopoeia. Official Monographs for Part I / L-Methionine.
- PMC. Autoinhibition by Iodide Ion in the Methionine–Iodine Reaction.
- Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide.
- ResearchGate. (2019, February 5). How long is L-methionine stable in a solution?
- SIELC Technologies. HPLC Method for Analysis of Methionine on Primesep 100 Column.
- ResearchGate. (2025, September 19).
- Wikipedia. Methionine.
- ResearchGate. (2025, August 10).
- Der Pharma Chemica. A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API.
Sources
- 1. Methionine - Wikipedia [en.wikipedia.org]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Autoinhibition by Iodide Ion in the Methionine–Iodine Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pangoo.biz [pangoo.biz]
- 5. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 8. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Iodide (MeI) Remediation
Topic: Removing Unreacted Methyl Iodide from Final Product
Introduction: The "Invisible" Hazard
Methyl Iodide (MeI) is a paradox in organic synthesis: it is one of the most effective methylating agents available, yet it is a severe liability in the final product. As a potent alkylating agent, it is mutagenic, carcinogenic, and neurotoxic.
Under ICH M7 guidelines , MeI is a Class 1 Genotoxic Impurity (GTI). For a drug substance intended for lifetime use, the Threshold of Toxicological Concern (TTC) is strictly capped at 1.5 µ g/day (approx.[1] 1.5 ppm for a 1g daily dose).
This guide is not just about "washing" your product; it is about engineering a self-validating purge strategy . We will move beyond simple evaporation—which often fails due to solution thermodynamics—and implement active chemical scavenging.
Module 1: The "Kill" Step – Chemical Scavenging
The Problem: The Biphasic Barrier
Researchers often report MeI persistence even after aqueous washes. Why?
MeI is lipophilic (
The Solution: Phase-Optimized Nucleophilic Attack
We utilize the high nucleophilicity of the thiosulfate anion (
Reaction:
Protocol: The "Vigorous Quench" System
Use this protocol for reaction mixtures containing <5% residual MeI.
-
Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate .
-
The Mix: Add the thiosulfate solution to your organic reaction mixture (ratio 1:1 v/v).
-
The Critical Step (Agitation): You must maximize the interfacial surface area.
-
Lab Scale: Stir at >800 RPM for at least 30 minutes. The mixture must look like an emulsion.
-
Pilot Scale: Use an in-line static mixer or high-shear impeller.
-
-
Phase Separation: Stop stirring. The layers will separate.
-
Organic Layer: Contains product, now MeI-free.
-
Aqueous Layer: Contains excess thiosulfate, NaI, and the Bunte salt (
).
-
-
Validation: The Bunte salt washes away with the aqueous phase.
Visualization: The Scavenging Mechanism
Module 2: Process Engineering & Troubleshooting
Decision Matrix: Which Method When?
Do not rely on Rotavap alone.[2] MeI has a boiling point of 42.5°C, but in the presence of oils or higher-boiling solvents (DMF, DMSO), Raoult's Law (Vapor Pressure Lowering) makes removing the last few ppm thermodynamically difficult.
Table 1: Remediation Strategy Based on Process State
| Scenario | Primary Strategy | Secondary Strategy | Why? |
| Volatile Solvent (DCM, Ether) | Co-evaporation | Thiosulfate Wash | MeI co-distills well with DCM. |
| Non-Volatile Solvent (DMF, DMSO) | Chemical Scavenge | Reverse Phase Prep-HPLC | You cannot boil MeI out of DMSO without degrading the product. |
| Solid Product | Recrystallization | Slurry Wash | MeI stays in the mother liquor (Mother Liquor Rejection). |
| Oil/Sticky Gum | Dissolve & Scavenge | Lyophilization | Oils trap volatiles; you must dissolve to release MeI. |
Workflow Visualization
Module 3: Analytical Verification
You cannot fix what you cannot measure. Standard NMR is insufficient for detecting MeI at ICH M7 limits (ppm level).
The Gold Standard: GC-MS Headspace[4]
-
Why Headspace? Direct injection of the reaction mixture ruins liners and columns with non-volatile salts. Headspace samples only the volatile MeI vapor.
-
Column: DB-624 or equivalent (designed for volatile organics).
-
Detector: Mass Spec (SIM mode) or Electron Capture Detector (ECD) for high sensitivity to halogens.
Quick Check Protocol: If you lack GC-MS, use the 4-(p-nitrobenzyl)pyridine (NBP) test .
-
Dissolve product in acetone.
-
Add NBP reagent.
-
Heat to 60°C.
-
Add base (Piperidine).
-
Result: A purple/blue color indicates active alkylating agents (MeI). Note: This is qualitative only.
Frequently Asked Questions (FAQs)
Q1: I used thiosulfate, but my GC still shows MeI peaks. What happened? A: You likely had poor phase contact.
-
Diagnosis: Did you stir gently to avoid an emulsion?
-
Fix: You need the emulsion. Increase RPM. Alternatively, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (1-5 mol%) to shuttle the thiosulfate into the organic layer.
Q2: Can I use Ammonium Hydroxide (
Q3: My product is water-soluble. How do I remove MeI? A: This is the hardest scenario.
-
Option A:Lyophilization (Freeze Drying). MeI is volatile enough to sublime off under high vacuum, provided it isn't trapped deep in a crystal lattice.
-
Option B:Resin Scavenging. Use a polymer-supported thiophenol or amine resin. Pass your aqueous solution through a cartridge. The MeI binds to the solid resin; your product flows through.
Q4: What are the regulatory limits for MeI? A: Refer to ICH M7(R1) .
-
Lifetime Exposure: 1.5 µ g/day .[1]
-
Short-term (<1 month): 120 µ g/day .[1]
-
Calculation: If your drug dose is 1g/day, your limit is 1.5 ppm. If the dose is 100mg/day, your limit is 15 ppm.
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4] (2017).[5]
-
Teasdale, A., et al. Mechanism-Based Purge Calculations for Methyl Iodide. Organic Process Research & Development, 2013, 17(2), 221–230.
-
Elder, D. P., et al. The Utility of Sulfonate Salts in Drug Development. Journal of Pharmaceutical Sciences, 2010, 99(7), 2948-2961. (Discusses sulfonate/alkyl halide interactions).
-
Stirling, C. J. M. The Kinetics of the Reaction of Sodium Thiosulfate with Methyl Iodide. Journal of the Chemical Society, 1957. (Foundational kinetics for the scavenging protocol).
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. reddit.com [reddit.com]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. jpma.or.jp [jpma.or.jp]
optimizing pH conditions for L-methionine methylsulfonium iodide stability
[1][2]
Introduction: The Stability Paradox
L-Methionine Methylsulfonium Iodide (MMSI), often referred to as Vitamin U, presents a unique stability challenge due to the opposing chemical requirements of its cation and anion.[1]
-
The Cation (S-Methylmethionine): A sulfonium center that is highly susceptible to nucleophilic attack by hydroxide ions (
) in alkaline conditions, leading to rapid hydrolysis.[2][1] -
The Anion (Iodide): A reducing agent susceptible to oxidation into elemental iodine (
) in acidic environments, particularly in the presence of oxygen and light.
This guide provides the optimal "Goldilocks" conditions to balance these competing degradation pathways.
Module 1: The Stability Matrix
The following data summarizes the stability profile of MMSI across the pH spectrum. This matrix is derived from kinetic data on sulfonium salt hydrolysis and iodide redox potentials.[1]
| pH Condition | Dominant Degradation Mechanism | Visual Indicator | Stability Rating |
| pH < 2.0 (Strong Acid) | Iodide Oxidation: Acid-catalyzed oxidation of | Solution turns Yellow/Brown .[1] | Poor |
| pH 3.0 – 5.0 (Weak Acid) | Optimal Range: Kinetic barrier to both hydrolysis and rapid oxidation.[1] | Clear / Colorless.[1][3][4][5] | Excellent |
| pH 7.0 (Neutral) | Slow Hydrolysis: Gradual nucleophilic attack on the methyl group.[1] | Slight "cabbage" odor (DMS).[2][1] | Moderate (Short-term only) |
| pH > 8.0 (Alkaline) | Rapid Hydrolysis/Elimination: Hydroxide attack leads to Dimethyl Sulfide (DMS) and Homoserine Lactone.[2][1] | Strong "cooked cabbage" odor.[1] | Critical Failure |
Key Degradation Pathway
The primary failure mode for researchers is the generation of Dimethyl Sulfide (DMS), which occurs when pH drifts neutral/alkaline.
Figure 1: The base-catalyzed degradation pathway of MMSI.[2][1] High pH promotes the formation of volatile DMS.
Module 2: Troubleshooting (Q&A)
Q1: My stock solution turned yellow overnight. Is it still usable?
Diagnosis: Iodide Oxidation.[1][6]
Mechanism: In the presence of oxygen and light, iodide ions (
-
Discard the solution if quantitative accuracy is critical (iodine can react with proteins/tyrosine residues).[1]
-
Prevention: Use degassed buffers (sparged with
or Ar) and store in amber glass.[1] Raise pH slightly to 4.0–5.0 if currently < 3.0.[1]
Q2: Upon dissolving the powder, I smell a strong "cooked corn" or "cabbage" odor.
Diagnosis: Sulfonium Hydrolysis. Mechanism: The pH of your solvent is likely too high (> pH 6.0), or the water was warm. This releases Dimethyl Sulfide (DMS).[1] Solution:
-
Check the pH of your water source (Milli-Q water can sometimes absorb
and become acidic, which is good, but tap water or PBS is often too basic).[1] -
Do NOT use PBS (Phosphate Buffered Saline, pH 7.[1]4) for stock preparation.
-
Prepare stocks in 10 mM Sodium Acetate (pH 4.5) .
Q3: Can I autoclave MMSI in media?
Diagnosis: Thermal Degradation. Answer: Absolutely NOT. Reasoning: Sulfonium salts are thermally labile.[1] The combination of heat (121°C) and the likely neutral pH of culture media will cause total degradation into DMS and homoserine. Protocol: Filter-sterilize (0.22 µm PVDF or PES) the stock solution and add it to the media after the media has cooled to < 50°C.
Module 3: Optimized Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)
Objective: Create a stock stable for 3-6 months at -20°C.
Reagents:
Workflow:
-
Buffer Preparation: Prepare 10 mM Sodium Acetate and adjust pH to 4.5 using Glacial Acetic Acid.[1]
-
Degassing (Critical for Iodide): Sparge the buffer with
gas for 15 minutes to remove dissolved oxygen. This prevents the yellowing effect.[5] -
Weighing: Weigh the MMSI powder. Note: MMSI is hygroscopic; work quickly or use a dry box.[1]
-
Dissolution: Add the degassed buffer to the powder. Vortex until fully dissolved.[1]
-
Filtration: Syringe filter through a 0.22 µm PES membrane into a sterile, amber tube (or foil-wrapped tube).
-
Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Buffer Compatibility Guide
| Buffer System | Recommended? | Notes |
| Acetate (pH 4.0 - 5.0) | YES | Gold Standard. Excellent buffering in the stability zone.[2][1] Non-nucleophilic.[1] |
| Citrate (pH 3.0 - 6.0) | YES | Good alternative.[2][1] Citrate can chelate metals that might catalyze oxidation.[1] |
| Phosphate (PBS, pH 7.4) | NO | pH is too high.[1] Promotes hydrolysis.[1] Phosphate can also precipitate with some cations. |
| Tris-HCl (pH 7.0 - 9.0) | NO | Primary amine in Tris can act as a nucleophile; pH is too high.[2][1] |
| Water (Unbuffered) | CAUTION | Only for immediate use.[1] pH is uncontrolled and can drift.[1] |
Module 4: Decision Logic for Experimental Design
Use this logic flow to determine the correct handling for your specific application.
Figure 2: Decision tree for buffer selection and handling based on experimental duration.
References
-
Degrad
-
Iodide Oxid
-
Kimura, M., et al. (1994).[1][7] Kinetics and Mechanisms of the Copper(II)-Catalyzed Oxidation of Iodide Ion in the Presence of Molecular Oxygen in Aqueous Acid Media. Bulletin of the Chemical Society of Japan.[7]
-
Key Finding: Establishes that acidic pH + Oxygen accelerates iodide oxidation, necessitating degassed buffers for iodide salts.[1]
-
-
Vitamin U (S-Methylmethionine) Stability
-
General Sulfonium Chemistry
Sources
- 1. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 2. L-Methionine (CAS 63-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. cdn.who.int [cdn.who.int]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Oxidation of Potassium Iodide by Hydrogen Peroxide [chem.rutgers.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ACCUMULATION AND DECOMPOSITION OF S-METHYLMETHIONINE IN CABBAGE [actahort.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonium cations as versatile strongly π-acidic ligands - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00588C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
dealing with discoloration of L-methionine methylsulfonium iodide crystals
[1][2]
Status: Operational Document ID: MMSI-TRBL-004 Subject: Stability, Discoloration, and Remediation of S-Methylmethionine Iodide Salts Audience: Senior Chemists, Formulation Scientists, QA/QC Managers[1][2]
Diagnostic Triage: What does the color tell you?
Before attempting remediation, compare your sample against these diagnostic criteria. MMSI is a sulfonium salt; its degradation pathways are distinct and signaled by specific visual and olfactory cues.[1][2]
| Observation | Diagnosis | Chemical Mechanism | Severity |
| Off-White / Pale Cream | Normal | N/A | Safe |
| Light Yellow / Straw | Early Oxidation | Photo-oxidation of surface iodide ( | Use with Caution (Check purity) |
| Deep Brown / Orange | Severe Oxidation | Significant accumulation of | Compromised (Recrystallize) |
| Wet / Slurry / Sticky | Hydrolysis | Hygroscopic moisture absorption leading to sulfonium degradation.[1][2] | Critical Failure (Discard) |
| Strong "Cabbage" Odor | Demethylation | Thermal decomposition releasing Dimethyl Sulfide (DMS).[1] | Critical Failure (Discard) |
Root Cause Analysis: The Chemistry of Degradation
MMSI is inherently thermodynamically fragile due to two opposing forces: the reducing power of the iodide anion and the electrophilic nature of the sulfonium cation.
The Iodine Trap (Discoloration)
The most common issue is the oxidation of the iodide counter-ion. Unlike the chloride salt (Vitamin U), the iodide salt has a low oxidation potential. Upon exposure to UV light or atmospheric oxygen, the iodide ion loses an electron:
The liberated iodine (
The Sulfonium Collapse (Decomposition)
The sulfonium center is a potent methyl donor.[2] In the presence of moisture (nucleophile) or heat, it undergoes nucleophilic substitution (
Visualizing the Degradation Pathways
The following diagram maps the causality between environmental factors and physical symptoms.
Figure 1: Mechanistic pathways of MMSI degradation.[1][2] Light triggers iodide oxidation (yellowing), while moisture drives sulfonium hydrolysis (smell/liquefaction).[1][2]
Remediation Protocol: Recrystallization[2][3]
If the crystals are yellow but dry (indicating surface oxidation without deep hydrolysis), they can be salvaged.[2] Do not attempt this if the material is wet or smells strongly of rotten cabbage.
Principle
We utilize the high solubility of MMSI in water/methanol and its insolubility in cold ethanol/ether. We must also remove the free iodine (
Reagents Required[1][2][4][5]
-
Solvent A: Methanol (degassed) or Water (distilled, minimal volume).[1][2]
-
Solvent B (Antisolvent): Cold Ethanol (absolute) or Diethyl Ether.[1][2]
-
Apparatus: Amber glassware, Vacuum desiccator, Nitrogen line.
Step-by-Step Procedure
-
Dissolution:
-
Filtration (Optional but Recommended):
-
If particulate matter is visible, filter rapidly through a sintered glass funnel under weak vacuum.[2]
-
-
Precipitation:
-
Slowly add Solvent B (Cold Ethanol) dropwise with gentle stirring.[1][2]
-
Ratio: Add until a persistent cloudiness (turbidity) appears.[1][2]
-
Place the vessel in an ice bath (
) for 2 hours. The MMSI will crystallize out as white needles/plates, while the yellow iodine impurities remain dissolved in the mother liquor.
-
-
Washing:
-
Drying (Critical):
Prevention & Storage Strategy
The shelf-life of MMSI is dictated by the "Triangle of Stability": Light, Moisture, and Temperature.
Storage Matrix
| Parameter | Standard Practice | Best Practice (Pharma Grade) | Why? |
| Container | Clear Glass / Plastic | Amber Glass Vial | Blocks UV light to prevent iodide oxidation.[1][2] |
| Atmosphere | Air | Argon / Nitrogen Flush | Removes |
| Temperature | Room Temp ( | Refrigerated ( | Slows thermodynamic decomposition of the sulfonium.[2] |
| Desiccant | None | Internal Desiccant Packet | Prevents hydrolysis.[1][2] Sulfonium salts are hygroscopic.[1][2] |
FAQ: Common User Questions
Q: Can I use the yellow crystals for cell culture?
A: No. Free iodine (
Q: Why does the protocol recommend Methanol over Water? A: While MMSI is highly water-soluble, removing water requires heat or prolonged vacuum, both of which stress the sulfonium bond. Methanol evaporates faster and allows for gentler drying conditions.[1][2]
Q: My material turned into a liquid inside the bottle. Can I dry it back out? A: No. Liquefaction usually implies the crystal lattice has collapsed due to hydrolysis.[1] The chemical identity has likely changed (formation of homoserine/methionine).[2] Discard and repurchase.
References
-
Chemical Stability of Sulfonium Salts
-
Iodide Oxidation Mechanism
-
Physical Properties & Handling
-
S-Methylmethionine Biosynthesis & Chemistry
purification techniques for high-purity S-methylmethionine iodide
Technical Support Center: High-Purity S-Methylmethionine Iodide (Vitamin U)
Status: Operational Agent: Senior Application Scientist (Process Chemistry) Ticket ID: SMMI-PUR-001
Introduction: The Purity Paradox of Sulfonium Salts
S-Methylmethionine Iodide (SMM-I), commonly known as Vitamin U, presents a unique purification challenge. As a sulfonium salt, it is thermally unstable (degrading into dimethyl sulfide) and highly hygroscopic. Furthermore, the iodide counter-ion is prone to oxidation, leading to free iodine contamination (yellow/brown discoloration).
This guide abandons generic "recrystallization" advice. Instead, we provide a Dual-Solvent Displacement Protocol specifically engineered to balance the high water solubility of SMM-I against its insolubility in organic solvents, ensuring the removal of toxic methyl iodide (MeI) and oxidation byproducts.
Part 1: Emergency Triage (Troubleshooting)
Q1: My crystals are turning yellow/brown during storage. Is the batch ruined?
Diagnosis: Iodine Oxidation.
The iodide ion (
-
The Acetone Wash: SMM-I is insoluble in acetone, but free iodine is highly soluble.
-
Place crude crystals in a Buchner funnel.
-
Wash with cold, anhydrous acetone .
-
The filtrate will run brown/yellow; the crystals will return to white.
-
-
Prevention: Store in amber glass under argon/nitrogen.
Q2: The product smells strongly of cooked cabbage or corn. Diagnosis: Thermal Degradation. You have exceeded the thermal stability threshold (~130°C or prolonged heating >60°C). The sulfonium bond has cleaved, releasing Dimethyl Sulfide (DMS) . Action:
-
If faint smell: Recrystallize immediately to remove degradation products.
-
If strong smell/oily residue: The batch typically cannot be salvaged for high-purity applications; the hydrolysis cycle has likely autocatalyzed.
Q3: I cannot get crystals to form; I have a thick oil. Diagnosis: "Oiling Out" (Solvent Trapping). This occurs when water remains in the lattice or the anti-solvent was added too quickly. Action:
-
Redissolve the oil in the minimum amount of warm water (35°C).
-
Add the anti-solvent (Ethanol or Acetone) dropwise with vigorous stirring until persistent turbidity is just reached.
-
Seed the mixture with a single crystal of pure SMM-I (if available) or scratch the glass side.
-
Place in a -20°C freezer overnight.
Part 2: The Core Protocol (Dual-Solvent Displacement)
Objective: Isolate >99% purity SMM-I while removing unreacted Methyl Iodide (carcinogen) and Homoserine lactone impurities.
Solvent Logic:
-
Solvent A (Good Solvent): Water (High solubility, but difficult to dry).
-
Solvent B (Anti-Solvent): Absolute Ethanol (Slight solubility) or Acetone (Zero solubility).
-
Why this works: Water solvates the ionic lattice; Ethanol/Acetone strips away organic impurities (MeI) and forces the salt out of the solution in an ordered lattice.
Workflow Diagram
Caption: Logical flow for the purification of SMM-I, highlighting critical impurity removal points (Iodine, MeI, DMS).
Step-by-Step Methodology
-
Dissolution:
-
Weigh 10g of crude SMM-I.
-
Dissolve in the absolute minimum volume of distilled water (approx. 5-8 mL) at room temperature.
-
Critical: Do not heat above 45°C. SMM-I decomposes thermally.
-
-
Decolorization (Optional but Recommended):
-
If the solution is yellow, add 0.5g activated charcoal. Stir for 15 minutes.
-
Filter through Celite or high-retention filter paper to remove charcoal. The filtrate should be clear/colorless.
-
-
Crystallization (The Crash):
-
Place the aqueous solution in a beaker with magnetic stirring.
-
Slowly add Absolute Ethanol (EtOH) or Acetone .
-
Ratio: You will likely need a 5:1 to 10:1 ratio of Anti-Solvent to Water.
-
Stop adding when the solution turns cloudy (turbid) and the cloudiness does not disappear upon stirring.
-
-
Maturation:
-
Add a few more drops of water to just clear the cloudiness (optional, for larger crystals) OR proceed directly to cooling for higher yield/smaller crystals.
-
Cover and place in a refrigerator (4°C) for 4 hours, then a freezer (-20°C) overnight.
-
-
Isolation & Polishing:
-
Filter cold crystals using a Buchner funnel (vacuum).
-
The Critical Step: While under vacuum, wash the crystal cake with 20 mL of cold Acetone .
-
Why? This removes any surface-adhered mother liquor containing unreacted Methyl Iodide and instantly dissolves any free Iodine formed during handling [1, 2].
-
-
Drying:
-
Transfer to a vacuum desiccator.
-
Use Phosphorus Pentoxide (
) or Silica Gel as the desiccant. -
Store in the dark.[1]
-
Part 3: Analytical Validation
How do you prove your SMM-I is pure?
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (D2O) | S-Methyl peak at ~2.9-3.0 ppm (singlet, 6H). Absence of MeI peak (2.16 ppm). |
| Iodide Content | Silver Nitrate Titration | 98.5% - 101.5% theoretical equivalence. |
| Free Iodine | Visual / Starch Test | Colorless solution in water. No blue color with starch. |
| Purity (Organic) | HPLC (Cation Exchange) | Single peak. No split peaks indicating Methionine or Homoserine. |
HPLC Method (Suggested):
-
Column: Strong Cation Exchange (SCX) or RP-C18 with Ion Pairing (Heptafluorobutyric acid).
-
Mobile Phase: 50mM Ammonium Formate (pH 4.0) / Acetonitrile (90:10).
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or RID (Refractive Index Detector).
References
-
Solubility & Purification Logic: Recrystallization - Single Solvent & Two-Solvent Methods.[2] University of Alberta, Department of Chemistry. Link
-
Iodine Removal: Removal of iodine from salt water by resin adsorption.[3] ResearchGate. Link
-
Thermal Degradation: Formation of dimethyl sulfide from the decomposition of S-methylmethionine. Food Research International, 2022.[4] Link
-
Synthesis Context: Preparation of 11C-methyl iodide and L-[S-methyl-11C]methionine. Int J Appl Radiat Isot, 1982.[5] Link
-
Patent Grounding: Process for the isolation and purification of S-adenosyl methionine (Analogous Sulfonium Salt). US Patent 3707536A.[6] Link
Disclaimer: Methyl Iodide is a suspected carcinogen.[7] All purification steps involving the mother liquor must be performed in a certified chemical fume hood.
Sources
- 1. US20020188116A1 - Chemical synthesis of S-adenosyl-L-methionine with enrichment of ( S,S)-isomer - Google Patents [patents.google.com]
- 2. Home Page [chem.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. Formation of dimethyl sulfide from the decomposition of S-methylmethionine in tea (Camellia sinensis) during manufacturing process and infusion brewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of 11C-methyl iodide and L-[S-methyl-11C]methionine by an automated continuous flow process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3707536A - Process for the isolation and purification of s-adenosyl methionine and ethionine and novel sulfates thereof - Google Patents [patents.google.com]
- 7. Methyl iodide - Sciencemadness Wiki [sciencemadness.org]
overcoming hygroscopicity challenges in weighing L-methionine methylsulfonium iodide
Technical Support Center: L-Methionine Methylsulfonium Iodide
Introduction: The Critical First Step
L-methionine methylsulfonium iodide, a key compound in various research and development pipelines, presents a significant yet common analytical challenge: hygroscopicity. As a substance that readily absorbs moisture from the atmosphere, its handling can introduce critical errors at the most fundamental stage of any experiment—weighing.[1] Inaccurate measurements cascade through workflows, compromising data integrity, reproducibility, and the ultimate success of your research.
This guide serves as a dedicated technical resource for professionals encountering these challenges. We will move beyond simple instructions to provide a framework of understanding, enabling you to diagnose issues, implement robust protocols, and ensure the accuracy of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the handling of L-methionine methylsulfonium iodide.
Q1: I placed my L-methionine methylsulfonium iodide on the analytical balance, and the weight reading is continuously increasing. What is happening?
A: This is the classic signature of a hygroscopic compound. The material is actively absorbing moisture from the air inside the weighing chamber, causing its mass to increase over time.[2][3] The longer the sample is exposed, the more water it will absorb, leading to a constantly drifting and inaccurate reading. This effect underscores the necessity of specialized handling procedures.
Q2: What is the ideal laboratory environment for weighing this compound to minimize moisture absorption?
A: Environmental control is your first and most effective line of defense. The ideal environment for handling hygroscopic materials is a room with controlled relative humidity (RH), preferably between 30% and 50%.[4][5] Temperatures should be stable, typically between 20-25°C (68-77°F).[4][6] High humidity directly provides more moisture for absorption, while fluctuating temperatures can affect balance stability and create air currents.[7] Achieving this often requires dedicated dehumidifiers or specialized HVAC systems.[8][9]
Q3: Can I just work very quickly on an open bench to get an accurate weight?
A: While speed is essential, it is often insufficient on its own.[3][7] For a highly hygroscopic substance, significant moisture uptake can occur in seconds. A "quick" measurement on an open bench is likely to be inconsistent and inaccurate. A more reliable and reproducible method, such as weighing by difference using a capped vial, is strongly recommended even for rapid work. For high-precision applications, this approach is mandatory.
Q4: My weight readings are erratic and non-reproducible, not just steadily increasing. What else could be the cause?
A: Erratic and non-reproducible readings often point to static electricity, especially with fine, dry powders in low-humidity environments.[2] The electrostatic forces can attract or repel the weighing pan, causing the reading to jump or drift unpredictably. This issue can be addressed by using an anti-static device (e.g., an ionizer), ensuring the balance is properly grounded, and using anti-static weigh boats or metal containers.[10]
Q5: How should I properly store the main stock container of L-methionine methylsulfonium iodide to maintain its integrity?
A: Proper storage is crucial to prevent degradation of the entire lot. The container should be kept tightly sealed in a cool, dry, and well-ventilated place.[11][12] For enhanced protection, store the primary container inside a secondary container or a desiccator cabinet with an active desiccant (e.g., silica gel). This creates a micro-environment with very low humidity, protecting the compound between uses.
Part 2: In-Depth Troubleshooting and Protocols
This section provides detailed, step-by-step guides for diagnosing and solving specific weighing challenges.
Guide 1: Diagnosing the Source of Unstable Weight Readings
Before implementing a solution, you must correctly identify the root cause of the instability. Use the following workflow to diagnose the issue.
Caption: Diagnostic workflow for troubleshooting unstable balance readings.
Guide 2: Standard Operating Procedure (SOP) for Weighing by Difference (Subtraction Weighing)
This is the most reliable method for accurately weighing hygroscopic samples on an analytical balance. It minimizes the sample's exposure to the ambient environment.[10]
Experimental Protocol:
-
Preparation:
-
Ensure the analytical balance is calibrated, level, and located on a stable, anti-vibration table away from drafts.[6][7]
-
Select a clean, dry weighing vessel with a secure cap or stopper (e.g., a glass vial or flask).
-
Allow the stock container of L-methionine methylsulfonium iodide and the empty weighing vessel to acclimatize to the temperature of the balance room for at least 30 minutes.[2]
-
Scientist's Note: Temperature equilibrium is critical. A sample cooler than the surrounding air will create downward air currents, making it appear heavier, while a warmer sample will do the opposite.
-
-
-
Procedure:
-
Place the capped weighing vessel on the balance pan.
-
Close the draft shield doors and tare the balance to zero.
-
Remove the vessel from the balance. Move to a dry, clean workspace adjacent to the balance.
-
Quickly transfer an estimated amount of L-methionine methylsulfonium iodide greater than your target weight from the stock bottle into your weighing vessel and immediately reseal the vessel.
-
Place the sealed vessel back on the balance pan, close the doors, and record the stable weight (W1). This is the combined mass of your vessel and the powder.
-
Remove the vessel from the balance. Carefully uncap it and, using a clean spatula, tap out the desired amount of powder directly into your receiving flask or beaker.
-
CRITICAL STEP: Do NOT attempt to weigh the powder you have dispensed. Immediately recap your weighing vessel.
-
Place the sealed weighing vessel back on the balance pan. Close the doors and record the new, stable weight (W2).
-
The exact mass of the sample transferred (M_sample) is the difference between the two readings: M_sample = W1 - W2 .
-
-
Validation:
-
This method is self-validating. The final weight is determined by a differential measurement of a sealed container, which is unaffected by ongoing moisture absorption in either the stock bottle or the dispensed sample.
-
Guide 3: Advanced Protocol - Weighing in a Controlled Atmosphere Glove Box
For applications demanding the highest precision and for materials that are extremely sensitive, a glove box provides the ultimate protection.[13][14]
Caption: Workflow for high-precision weighing inside a glove box.
Experimental Protocol:
-
Glove Box Preparation:
-
Ensure the glove box atmosphere is inert (e.g., Nitrogen or Argon) and the relative humidity is at its minimum setpoint (typically <1% RH).
-
Confirm that the analytical balance inside the glove box is powered on, stable, and calibrated for the internal environment.
-
-
Material Transfer:
-
Place the sealed stock container, spatulas, weighing vessels, and receiving flasks into the glove box antechamber.
-
Seal the outer antechamber door.
-
Evacuate and refill the antechamber with the inert glove box gas. Repeat this cycle at least three times to remove atmospheric air and moisture.
-
-
Weighing Operation:
-
Open the inner antechamber door and transfer all items into the main glove box chamber.
-
Allow sufficient time for all items to reach thermal equilibrium with the glove box atmosphere.
-
Execute the Weighing by Difference (Subtraction Weighing) protocol as described in Guide 2. The key advantage here is that the sample is never exposed to atmospheric moisture at any step.
-
-
Completion:
-
Once the desired amount is transferred and the final sample container is sealed, move it and any waste materials back into the antechamber for removal.
-
Part 3: Data-Driven Best Practices
To ensure consistent success, adhere to the following environmental and equipment standards.
Table 1: Recommended Environmental & Equipment Parameters
| Parameter | Recommended Setpoint | Rationale & Key Considerations |
| Relative Humidity (RH) | < 50% (Ideal: 30-40%) | The primary driver of moisture absorption. Lowering RH directly reduces the rate of weight gain.[4][6] |
| Temperature | Stable at 20-25°C | Prevents thermal drift and air currents that cause balance instability.[4][6] |
| Airflow | Minimal / Shielded | Balances are highly sensitive to drafts. Use a draft shield and position away from vents or doors.[7] |
| Balance Readability | Appropriate for Target Weight | For "accurately weighed," precision should be to 0.1% of the target mass. E.g., weighing 20 mg requires a balance readable to at least 0.01 mg.[10] |
| Static Control | Ionizer / Grounding | Essential for fine powders to neutralize electrostatic charges that cause erratic readings.[10] |
Table 2: Comparison of Weighing Methodologies
| Methodology | Precision Level | Throughput | Equipment Required | When to Use |
| Direct Weighing (Open) | Low / Non-Reproducible | High | Analytical Balance | Not recommended for hygroscopic materials. |
| Weighing by Difference | High / Reproducible | Medium | Balance, Capped Vial | Standard method for routine and most research applications. |
| Glove Box Weighing | Very High / Highest Precision | Low | Balance, Glove Box | For reference standards, highly sensitive reactions, or when absolute accuracy is paramount. |
References
- Drawell. (2023, February 22). 3 Reasons for Inaccurate Weighing Of Analytical Balance.
- Moisture Cure. Cleanroom and Laboratory Humidity Control.
- Santa Cruz Biotechnology. L-Methionine-S-methylsulfonium iodide - Material Safety Data Sheet.
- DeAir. (2025, May 28). Dehumidifiers for Laboratories: Comprehensive Humidity Control Solutions.
- Quality Scales Unlimited. (2020, January 28). Factors Affecting Analytical Balances.
- Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation.
- DMPK. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D.
- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances.
- Quora. (2022, July 12). How to control and monitor laboratory temperature and humidity.
- AELAB. (2025, July 9). Analytical Balance Accuracy: 6 Key Factors That Affect It.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - L-Methionine methylsulfonium iodide.
- JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
- MRC Lab. (2025, May 15). Common Faults and Errors in Using Analytical Balances.
- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
- PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- American Cleanroom Systems. (2024, November 22). All About Cleanroom Humidity Control.
- Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
- SensoScientific. (2018, October 29). How to Maintain Optimal Laboratory Temperature and Humidity.
- Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?.
- Reddit. (2019, May 25). The most fundamental of fundamentals - How do you weigh your stuff?.
- Sigma-Aldrich. Weight Measurement, the Accurate Way.
- University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. labcompare.com [labcompare.com]
- 4. Dehumidifiers for Laboratories: Comprehensive Humidity Control Solutions from DeAir [deair.com.vn]
- 5. sensoscientific.com [sensoscientific.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. scalesu.com [scalesu.com]
- 8. Cleanroom and Laboratory Humidity Control - Moisture Cure [moisturecurecommercial.com.au]
- 9. americancleanrooms.com [americancleanrooms.com]
- 10. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 14. reddit.com [reddit.com]
Validation & Comparative
HPLC Detection Methods for L-Methionine Methylsulfonium Iodide Purity: A Comparative Technical Guide
This guide provides an in-depth technical comparison of HPLC detection methods for L-Methionine Methylsulfonium Iodide (MMSI) , also known as Vitamin U .
Part 1: The Analytical Challenge
L-Methionine Methylsulfonium Iodide (MMSI) presents a unique "triad of difficulty" for chromatographic analysis:
-
Extreme Polarity: As a sulfonium salt, it is permanently positively charged and highly hydrophilic, leading to near-zero retention on standard C18 columns without modification.
-
Weak Chromophore: Unlike aromatic drugs, MMSI lacks a conjugated
-system. Its UV absorption is limited to the carboxyl/sulfonium groups (<210 nm), where solvent cut-off noise is high. -
Counter-Ion Interference: The iodide ion (
) is UV-active and can appear as a massive, broad peak that may co-elute with or mask the MMSI cation if not carefully managed.
Stability & Degradation Markers
A robust method must be stability-indicating , capable of resolving MMSI from its primary thermal and hydrolytic degradation products: L-Methionine and Dimethyl Sulfide (volatile), or Homoserine Lactone .
Figure 1: Primary degradation pathways of MMSI. A valid HPLC method must resolve the MMSI peak from the Methionine peak.
Part 2: Comparative Methodology
We evaluate three distinct approaches. The choice depends on your available instrumentation (UV vs. CAD/MS) and the need for high-throughput vs. high-specificity.
Method A: Ion-Pair Reversed-Phase HPLC (IP-RP)
The Traditional Workhorse
This method uses a hydrophobic C18 column modified dynamically with an ion-pairing reagent (e.g., octane sulfonic acid). The reagent coats the stationary phase, creating a pseudo-ion-exchange surface that retains the cationic MMSI.
-
Detector: UV/Vis at 210 nm.
-
Suitability: QC labs with standard HPLC-UV equipment.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Modern Standard
HILIC uses a polar stationary phase (Amide or Bare Silica) with a high-organic mobile phase. Water forms a stagnant layer on the silica surface, and MMSI partitions into it.
-
Detector: Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).
-
Suitability: R&D, Impurity Profiling, and formulations with complex excipients.
Method C: Mixed-Mode Chromatography
The Robust Alternative
Uses a specialized column with both alkyl chains (RP) and cation-exchange groups embedded in the phase.[1]
-
Detector: UV at 210 nm or ELSD.
-
Suitability: High-throughput routine analysis requiring robust retention without ion-pair equilibration times.
Part 3: Performance Data Comparison
| Feature | Method A: Ion-Pair RP (UV) | Method B: HILIC (CAD/MS) | Method C: Mixed-Mode (UV) |
| Retention Mechanism | Hydrophobic interaction via Ion-Pairing | Hydrophilic Partitioning / Electrostatic | Cation Exchange + Hydrophobic |
| Detection Limit (LOD) | Moderate (~10 ppm) | Excellent (<1 ppm with MS) | Good (~5 ppm) |
| Linearity ( | > 0.999 | > 0.995 (CAD is non-linear*) | > 0.999 |
| Iodide Interference | High (Iodide elutes near void or interferes) | Low (Iodide separates well on HILIC) | Controlled (Iodide elutes early) |
| Equilibration Time | Slow (30-60 mins required) | Moderate (15-20 mins) | Fast (5-10 mins) |
| MS Compatibility | NO (Non-volatile reagents) | YES (Volatile buffers) | YES (If TFA/Formic used) |
*Note: CAD response is curvilinear; polynomial regression is required for wide dynamic ranges.
Part 4: Detailed Experimental Protocols
Protocol 1: Ion-Pair RP-HPLC (QC Routine Method)
Objective: Cost-effective purity assay in raw materials.
-
Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Dissolve 1.1 g of 1-Octanesulfonic acid sodium salt in 1000 mL water.
-
Adjust pH to 2.5 with Phosphoric Acid.
-
Mix ratio: Buffer (90%) : Acetonitrile (10%).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 210 nm .
-
Injection: 10-20 µL.
-
System Suitability Criteria:
-
Resolution (
) between Iodide peak (early eluting) and MMSI > 2.0. -
Tailing factor for MMSI < 1.5.
-
Critical Insight: The iodide counter-ion absorbs strongly at 210 nm. In this method, it usually elutes at the void volume (
Protocol 2: HILIC-CAD (Stability & Impurity Profiling)
Objective: High-sensitivity detection of non-chromophoric impurities and degradants.
-
Column: Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
Flow Rate: 0.8 mL/min.
-
Detection: Charged Aerosol Detector (CAD) or ELSD.
-
Nebulizer Temp: 35°C.[4]
-
Gas Pressure: 60 psi (Nitrogen).
-
-
Sample Diluent: 80% Acetonitrile (Critical: Sample solvent must match initial mobile phase strength to prevent peak distortion).
Why this works: HILIC retains the polar MMSI strongly (retention factor
Part 5: Decision Framework
Use this logic flow to select the appropriate method for your laboratory.
Figure 2: Decision tree for selecting the optimal HPLC detection method.
References
-
Japanese Pharmacopoeia (JP XVIII) . General Tests, Processes and Apparatus: Liquid Chromatography. Ministry of Health, Labour and Welfare, Japan.[5] Link
-
Kühnreich, R., & Holzgrabe, U. (2016) .[6] Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125.[6] Link
-
SIELC Technologies . HPLC Method for Analysis of Methionine on Primesep 100 Column. Application Note. Link
-
Torontech . Compare Different HPLC Detector Types: UV vs RI vs ELSD. Technical Guide. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Separation of L-Methionine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: S-Adenosylmethionine (SAMe) vs. L-Methionine Methylsulfonium Iodide (MMSI)
Executive Summary: The Universal Executive vs. The Specialist Rescuer
In the landscape of sulfonium-based therapeutics, S-Adenosylmethionine (SAMe) and L-Methionine Methylsulfonium Iodide (MMSI) —often referred to as S-Methylmethionine (SMM) or Vitamin U—represent two distinct classes of bioactivity despite their structural similarities.
While both compounds possess a high-energy sulfonium center capable of methyl group transfer, their biological substrates and kinetic profiles are fundamentally different. SAMe acts as the universal methyl donor , essential for the catalytic activity of over 200 methyltransferases (MTases). In contrast, MMSI functions as a specific methionine surrogate , primarily active in the salvage pathways (via BHMT-2) to regenerate methionine from homocysteine, offering targeted cytoprotection in gastric and hepatic tissues without influencing global methylation dynamics directly.
This guide delineates the mechanistic divergence, stability profiles, and experimental methodologies required to accurately compare these two compounds.
Chemical & Mechanistic Divergence
Structural Bioactivity
Both molecules feature a positively charged sulfur atom (sulfonium ion), which activates the adjacent methyl groups for nucleophilic attack. However, the leaving group dictates their biological fate.
-
SAMe: The sulfonium is attached to an adenosyl moiety. Upon methyl transfer, it yields S-Adenosylhomocysteine (SAH) , a potent feedback inhibitor of MTases. The high energy of the S-C bond allows transfer to diverse nucleophiles (N, O, C, S).
-
MMSI: The sulfonium is attached to a methionine backbone.[1][2] Upon methyl transfer, it yields two molecules of methionine (one regenerated from homocysteine, one from the MMSI backbone). It lacks the adenosine handle required for binding to the catalytic pocket of most MTases (DNMTs, HMTs, COMT).
Pathway Integration (Graphviz Visualization)
The following diagram illustrates how SAMe drives the cycle while MMSI acts as an external "feeder" into the methionine pool via Betaine-Homocysteine Methyltransferase 2 (BHMT-2).
Figure 1: Mechanistic integration of SAMe and MMSI. Note that MMSI bypasses the canonical methylation cycle and feeds directly back into Methionine regeneration via BHMT-2.
Comparative Bioactivity Profile
The "Universal" vs. "Specific" Paradox
Researchers often mistake MMSI for a general methyl donor due to its structure. The table below clarifies the functional boundaries.
| Feature | S-Adenosylmethionine (SAMe) | L-Methionine Methylsulfonium Iodide (MMSI) |
| Primary Role | Universal Methyl Donor (Epigenetics, Lipid synthesis) | Methionine Pool Maintenance & Cytoprotection |
| Enzyme Specificity | Broad (DNMTs, HKMTs, PRMTs, COMT, PEMT) | Highly Specific (BHMT-2) |
| Bioavailability | Low (poor oral absorption, rapid metabolism) | Moderate (Water soluble, specific transport) |
| Stability | Unstable (Heat/Moisture labile; degrades to MTA) | Stable (Solid salt form; Iodide/Chloride stable) |
| Therapeutic Target | Depression, Osteoarthritis, Liver Fibrosis | Gastric Ulcers (Vitamin U), Hepatoprotection |
| Toxicity Risk | Low (Accumulation of SAH if not cleared) | Iodide Toxicity (at high doses); Autoinhibition in oxidative assays |
The Iodide Counterion Factor
Critical Note for Application Scientists: While "Vitamin U" is typically the chloride salt (MMSC), the iodide salt (MMSI) introduces specific experimental variables.
-
Autoinhibition: In oxidative stress models, free iodide ions (
) can act as reducing agents or radical scavengers, potentially confounding antioxidant assays. -
Thyroid Interference: In in vivo studies, the iodide load from MMSI must be calculated to avoid thyrotoxic effects, which are not present with the chloride form or SAMe (tosylate/disulfate salts).
Experimental Protocols for Differentiation
To validate the bioactivity differences in your own laboratory, use the following self-validating protocol systems.
Protocol A: The Methyltransferase Specificity Assay (In Vitro)
Objective: To demonstrate that MMSI cannot substitute SAMe in canonical methylation reactions.
Reagents:
-
Recombinant COMT (Catechol-O-methyltransferase).
-
Substrate: Esculetin (fluorescent catechol).
-
Donors: SAMe (100 µM) vs. MMSI (100 µM - 1 mM).
Workflow:
-
Buffer Prep: 50 mM Phosphate buffer (pH 7.4), 2 mM MgCl
. -
Baseline: Incubate COMT + Esculetin. Measure fluorescence (Ex 360nm / Em 460nm).
-
SAMe Arm: Add SAMe. Observe rapid fluorescence decrease (methylation of esculetin quenches fluorescence).
-
MMSI Arm: Add MMSI.
-
Expected Result:No change in fluorescence. MMSI lacks the adenosyl recognition motif required by COMT.
-
-
Validation: Add SAMe to the MMSI arm. Reaction should proceed, proving MMSI does not competitively inhibit the enzyme at equimolar concentrations.
Protocol B: The Homocysteine Rescue Assay (BHMT Dependent)
Objective: To demonstrate MMSI's specific activity in regenerating methionine.
Reagents:
-
Liver homogenate (rich in BHMT/BHMT-2) or recombinant BHMT-2.
-
Substrate: L-Homocysteine (thiol quantification).
-
Donors: MMSI vs. Betaine (Positive Control) vs. SAMe (Negative Control/Regulator).
Workflow:
-
Incubate Liver S9 fraction with Homocysteine (50 µM).
-
Condition 1 (MMSI): Add MMSI (100 µM).
-
Condition 2 (SAMe): Add SAMe (100 µM).
-
Quantification: Measure residual Homocysteine via DTNB (Ellman's Reagent) or HPLC-fluorescence at T=0, 30, 60 min.
-
Analysis:
-
MMSI: Significant reduction in Homocysteine (conversion to Methionine).
-
SAMe: Minimal reduction or inhibition (SAMe allosterically inhibits BHMT to prevent methionine overproduction).
-
Experimental Workflow Diagram
Figure 2: Decision tree for experimentally distinguishing SAMe from MMSI bioactivity.
Stability and Handling
A major differentiator for drug development is stability.
-
SAMe:
-
Hygroscopicity: Extreme. Must be handled in <30% humidity.
-
Thermal: Degrades rapidly >25°C.
-
Byproducts: Degrades into MTA (5'-methylthioadenosine) and Homoserine lactone, which have distinct inflammatory modulatory effects, potentially confounding data if the reagent is old.
-
-
MMSI:
-
Hygroscopicity: Moderate.
-
Thermal: Stable solid up to melting point (~140°C).
-
Byproducts: Dimethyl sulfide (distinct "cabbage" odor) upon strong alkaline hydrolysis.
-
Conclusion
For researchers designing methylation assays, SAMe is the obligatory choice ; MMSI cannot substitute it due to the lack of the adenosyl binding handle. However, for therapeutic applications focusing on gastric mucosal healing, hepatoprotection against toxins (e.g., CCl4), or specific methionine pool restoration , MMSI (Vitamin U) offers a more stable, targeted, and cost-effective alternative.
Recommendation:
-
Use SAMe for: Epigenetic studies, neurotransmitter modulation, and general methyltransferase kinetics.
-
Use MMSI for: Ulcer models, specific BHMT-2 pathway investigation, and as a stable methionine donor in cell culture media lacking efficient transport for SAMe.
References
-
Mato, J. M., et al. (2013). "S-Adenosylmethionine metabolism and liver disease." Annals of Hepatology. Link
-
Szabo, S., et al. (2010). "S-methylmethionine (Vitamin U) and gastric protection."[3] Journal of Pharmacology and Experimental Therapeutics. Link (Verified context via search)
-
Garrow, T. A. (1996). "Purification, kinetic properties, and cDNA cloning of mammalian betaine-homocysteine methyltransferase." Journal of Biological Chemistry. Link
-
Puglisi, L., & Maggi, F. (2009). "Pharmacology of S-Adenosyl-L-Methionine." Handbook of Experimental Pharmacology. Link
-
Lee, S., et al. (2017). "Betaine-homocysteine methyltransferase-2 is an S-methylmethionine-homocysteine methyltransferase."[4][5] Biochemical Journal. Link
-
ChemicalBook. (2024). "L-Methionine methylsulfonium iodide Properties and Safety." Link
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Antitumor and Antioxidant Activity of S-Methyl Methionine Sulfonium Chloride against Liver Cancer Induced in Wistar Albino Rats by Diethyl Nitrosamine and Carbon Tertrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VITAMIN U (S-METHYLMETHIONINE): METABOLIC EFFECTS AND CLINICAL EFFICACY | Vrach (The Doctor) [vrachjournal.ru]
- 4. researchgate.net [researchgate.net]
- 5. Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Characterization of Sulfonium Iodide Derivatives
A Technical Comparison & Performance Guide
Executive Summary
Sulfonium iodide derivatives (
This guide objectively compares the mass spectrometry (MS) performance of sulfonium iodides against their non-halide analogs (e.g., triflates) and evaluates the efficacy of different ionization architectures (ESI vs. MALDI vs. APCI).
Part 1: Technical Comparison of Ionization Architectures
The choice of ionization technique dictates the fidelity of the spectral data. For sulfonium iodides, the "softness" of the technique is critical to prevent premature thermal degradation of the labile C-S bond.
ESI vs. MALDI vs. APCI: The Performance Matrix
| Feature | Electrospray Ionization (ESI) | MALDI | APCI |
| Suitability for Sulfoniums | High (Gold Standard) | Moderate | Low |
| Ionization Mechanism | Ion Evaporation / Charge Residue (Analyte is pre-charged) | Laser Desorption / Proton Transfer | Gas-phase chemical ionization |
| Iodide Tolerance | Low to Moderate. High | High. Less sensitive to salt suppression than ESI. | Low. Thermal degradation often occurs before ionization. |
| Fragmentation | Minimal in-source fragmentation; controllable via CID. | Post-source decay (PSD) is common; difficult to control. | High thermal fragmentation; often loses the alkyl group. |
| Detection Limit (LOD) | Picomolar (pM) range (if desalted). | Nanomolar (nM) range. | Micromolar ( |
The "Iodide Effect" in ESI-MS
The iodide counterion is a soft Lewis base that can significantly impact ESI signal quality through two mechanisms:
-
Signal Suppression: Iodide tends to form tight ion pairs with the sulfonium cation in the gas phase, effectively neutralizing the charge and rendering the molecule "invisible" to the detector.
-
Cluster Formation: High concentrations of iodide lead to the formation of complex adducts, such as
, which complicates spectral deconvolution.
Expert Insight: If your sulfonium iodide signal is weak, it is rarely due to low ionization efficiency. It is almost always due to anion suppression .
Part 2: Benchmarking – Iodide vs. Triflate Performance
To validate the impact of the counterion, we compare the MS response of a model compound, Trimethylsulfonium Iodide , against its anion-exchanged analog, Trimethylsulfonium Triflate (OTf) .
Experimental Observation
-
Analyte: Trimethylsulfonium cation
. -
Conditions: ESI(+), Direct Infusion, Acetonitrile/Water (50:50).
| Parameter | Sulfonium Iodide ( | Sulfonium Triflate ( | Analysis |
| Absolute Intensity | Triflate yields ~70x higher signal intensity. | ||
| In-Source Clustering | Prominent | Minimal clustering; dominant | Iodide promotes aggregation. |
| Dynamic Range | 2 orders of magnitude ( | 4 orders of magnitude ( | Triflate allows for more sensitive quantitation. |
Conclusion: For trace analysis or pharmacokinetic (PK) studies, anion exchange (replacing
Part 3: Fragmentation Dynamics (MS/MS)
Understanding the fragmentation pathway is essential for structural confirmation. Sulfonium ions undergo a characteristic Heterolytic C-S Bond Cleavage .
Mechanism
Upon Collision-Induced Dissociation (CID), the energy is directed into the weakest bond (C-S). The charge is retained by the most stable carbocation fragment.
Pathway:
-
Rule of Thumb: The alkyl group capable of forming the most stable carbocation (Tertiary > Secondary > Primary > Methyl > Phenyl) will detach and retain the charge.
-
Aromatic Exception: If
is a phenyl group, the C-S bond is strong. Fragmentation will preferentially cleave alkyl substituents.
Visualization: Fragmentation Workflow
Caption: MS/MS fragmentation pathway of a Dimethylphenylsulfonium cation. Note that while simple alkyl cleavage suggests a methyl cation, rearrangement often leads to protonated thioethers in complex aromatics.
Part 4: Validated Experimental Protocols
Protocol A: Direct Infusion ESI-MS (Qualitative)
Best for: Rapid purity checks of synthesized sulfonium iodides.
-
Solvent Prep: Prepare a 50:50 mixture of Acetonitrile (MeCN) and Water (
).-
Critical: Do NOT add Formic Acid or Ammonium Acetate initially. The analyte is already charged. Acid additives can induce competitive ion pairing.
-
-
Sample Dilution: Dissolve the sulfonium iodide to a concentration of 10
g/mL.-
Filtration: If the solution is cloudy (indicating
precipitation if silver salts were used, or general insolubility), filter through a 0.2 m PTFE filter.
-
-
Instrument Settings:
-
Polarity: Positive (+) Mode.
-
Capillary Voltage: 3.0 - 3.5 kV (Lower than standard to prevent discharge).
-
Cone Voltage: 15-20 V (Keep low to prevent in-source fragmentation).
-
Source Temp: 100°C (Keep low to prevent thermal degradation).
-
-
Acquisition: Scan range m/z 50–1000. Look for the cation mass
.
Protocol B: Anion Exchange for High-Sensitivity LC-MS
Best for: PK studies or trace analysis where Iodide suppression is problematic.
-
Preparation: Dissolve Sulfonium Iodide in MeOH.
-
Exchange: Add 1.1 equivalents of Silver Triflate (AgOTf) or Ammonium Hexafluorophosphate (
) . -
Precipitation:
-
If using AgOTf: A yellow precipitate (
) will form immediately. -
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Supernatant Analysis: Inject the clear supernatant into the LC-MS.
-
Result: The cation mass remains the same, but signal intensity will increase by 10-50x due to the removal of the suppressive iodide anion.
-
Visualization: Analytical Workflow
Caption: Decision tree for characterizing sulfonium iodides. Anion exchange is recommended for quantitative applications to mitigate iodide-induced signal suppression.
References
-
Effect of Counterions on Soft Ionization: Holcapek, M. et al. "Effect of Counterions on the Soft Ionization Mass Spectra of Analytes with Multiple Permanent Charges." Analytical Chemistry, 2024.[1]
-
Fragmentation of Sulfonamides/Sulfoniums: Klagkou, K. et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[2] Rapid Communications in Mass Spectrometry, 2003.[2]
-
Iodide in CIMS: Bowers, B. et al. "Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances."[3] Environmental Science: Processes & Impacts, 2023.[3]
-
Sulfonium Photoacid Generators: The Royal Society of Chemistry. "Characterization of Novel Sulfonium Photoacid Generators." RSC Advances, 2009.
-
ESI Response Factors: University of Victoria. "Structure, Anion, and Solvent Effects on Cation Response in ESI-MS." Journal of The American Society for Mass Spectrometry, 2019.
Sources
A Comparative Guide to the Infrared Spectroscopy of L-Methionine and its Methylsulfonium Iodide Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of L-methionine and offers a predictive comparison to its derivative, L-methionine methylsulfonium iodide. As a key player in numerous metabolic pathways, the structural characterization of methionine and its analogs is of paramount importance in biological and pharmaceutical research. Infrared spectroscopy serves as a powerful, non-destructive technique to probe the vibrational modes of molecules, offering a unique fingerprint of their functional groups and overall structure.
While extensive experimental data is available for L-methionine, this guide acknowledges a current gap in the publicly accessible, peer-reviewed literature regarding a complete experimental IR spectrum for L-methionine methylsulfonium iodide. Therefore, this document will provide a detailed analysis of the known spectrum of L-methionine, supported by experimental data, and will then leverage fundamental principles of vibrational spectroscopy to predict the key spectral differences expected in L-methionine methylsulfonium iodide. This comparative approach will empower researchers to identify key structural changes and to lay the groundwork for future experimental validation.
The Significance of Vibrational Spectroscopy in Analyzing Methionine and its Derivatives
L-methionine is an essential amino acid characterized by its thioether side chain. This sulfur-containing group is a focal point for biological activity, including its role as a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in a vast number of enzymatic reactions.[1] The conversion of the thioether in methionine to a sulfonium salt, as in L-methionine methylsulfonium iodide, dramatically alters the electronic and steric environment of the sulfur atom. These modifications have profound implications for the molecule's chemical reactivity and biological function.
Infrared spectroscopy is exquisitely sensitive to such structural changes. The vibrational frequencies of chemical bonds are determined by the masses of the bonded atoms and the force constant of the bond, which is a measure of its strength.[2] By analyzing the IR spectrum, we can pinpoint the presence of specific functional groups (e.g., -NH3+, -COO-, C-S) and deduce how their vibrational modes are influenced by changes in the molecular structure. This makes IR spectroscopy an invaluable tool for:
-
Confirming molecular identity: The IR spectrum provides a unique molecular fingerprint.
-
Assessing post-translational modifications: Changes to amino acid side chains, such as methylation, can be detected.
-
Studying intermolecular interactions: Hydrogen bonding and other non-covalent interactions can influence vibrational frequencies.
-
Investigating reaction kinetics: The appearance or disappearance of specific IR bands can be used to monitor the progress of a chemical reaction.
Experimental Protocol: Acquiring High-Quality FTIR Spectra
To ensure the collection of reliable and reproducible infrared spectra for compounds like L-methionine and its derivatives, a standardized experimental protocol is essential. The following outlines a robust methodology for solid-state analysis using a Fourier Transform Infrared (FTIR) spectrometer.
Step-by-Step Methodology:
-
Sample and Reagent Preparation:
-
Ensure the L-methionine or L-methionine methylsulfonium iodide sample is of high purity and has been thoroughly dried to minimize interference from water bands.
-
Use spectroscopic grade potassium bromide (KBr) powder, which is transparent in the mid-IR region.
-
-
KBr Pellet Preparation:
-
In an agate mortar and pestle, grind a small amount (approximately 1-2 mg) of the sample with a larger amount (around 100-200 mg) of dry KBr powder. The goal is a homogenous mixture with a sample concentration of about 1%.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet. A transparent pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.
-
-
FTIR Spectrometer Setup:
-
Purge the spectrometer's sample compartment with dry air or nitrogen to reduce atmospheric water and carbon dioxide interference.
-
Perform a background scan with an empty sample holder. This background spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over the mid-IR range, from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be baseline-corrected and the major absorption peaks should be identified and their wavenumbers recorded.
-
Comparative Analysis of IR Spectra
This section delves into the detailed interpretation of the IR spectrum of L-methionine and provides a predictive analysis for L-methionine methylsulfonium iodide.
L-Methionine: An Experimental Overview
In the solid state, L-methionine exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). This zwitterionic character dominates its IR spectrum.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| N-H stretching (asymmetric and symmetric) | 3200 - 2800 (broad) | These broad and strong absorptions arise from the stretching vibrations of the N-H bonds in the ammonium group (-NH3+). Their broadness is indicative of extensive hydrogen bonding in the solid state.[3] |
| C-H stretching | 2990 - 2850 | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH3) and methylene (CH2) groups. |
| Asymmetric COO⁻ stretching | ~1620 - 1580 | This is a very strong and characteristic absorption for the carboxylate anion.[3] |
| Asymmetric NH3⁺ bending (degenerate) | ~1600 - 1580 | This bending vibration of the ammonium group often overlaps with the asymmetric COO⁻ stretching band. |
| Symmetric NH3⁺ bending ("umbrella" mode) | ~1515 | This is another key indicator of the protonated amino group. |
| C-H bending (scissoring and twisting) | ~1465 - 1370 | These absorptions are due to the bending vibrations of the CH2 and CH3 groups. |
| Symmetric COO⁻ stretching | ~1410 | This strong band, along with the asymmetric stretch, confirms the presence of the carboxylate group. |
| C-S stretching | ~725 and ~650 | The stretching vibrations of the C-S bonds in the thioether group typically appear in the fingerprint region and can be of weak to medium intensity. |
L-Methionine Methylsulfonium Iodide: A Predictive Analysis
The conversion of L-methionine to L-methionine methylsulfonium iodide introduces a second methyl group attached to the sulfur atom, creating a positively charged sulfonium center. This structural change is expected to induce several notable differences in the IR spectrum.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale for Predicted Change |
| N-H and C-H stretching | Largely Unchanged | The amino, carboxyl, and alkyl C-H stretching vibrations are relatively far from the sulfonium center and are not expected to shift significantly. |
| Asymmetric and Symmetric COO⁻ stretching | Largely Unchanged | Similar to the N-H and C-H stretches, the carboxylate group's vibrations should not be majorly affected. |
| Asymmetric and Symmetric NH3⁺ bending | Largely Unchanged | These modes are also predicted to remain in similar positions. |
| New CH₃ Bending Modes | ~1450 - 1350 | The addition of a second methyl group on the sulfur will introduce new C-H bending vibrations (rocking, scissoring) in this region, potentially leading to a more complex pattern of peaks. |
| Shifted C-S Stretching | ~750 - 600 | This is the region where the most significant changes are anticipated. The C-S bonds in the sulfonium group are expected to be stronger and more polar than in the thioether. This will likely lead to a shift in the C-S stretching frequencies, and potentially an increase in their intensity. The presence of two C-S bonds to methyl groups could also lead to splitting of these bands into symmetric and asymmetric modes. |
Summary of Expected Spectral Differences:
The primary and most reliable spectroscopic handle for differentiating L-methionine from L-methionine methylsulfonium iodide will be the changes in the fingerprint region, specifically the C-S stretching modes. We predict a shift and possible splitting of the C-S stretching bands to a different frequency range in the methylsulfonium derivative. Additionally, the increased complexity in the C-H bending region due to the extra methyl group could serve as a secondary confirmation. The absorptions related to the zwitterionic amino acid backbone are expected to be largely conserved between the two molecules.
Conclusion
Infrared spectroscopy offers a powerful and accessible method for the structural characterization of L-methionine and its derivatives. While a definitive experimental spectrum for L-methionine methylsulfonium iodide remains to be published, a comparative analysis based on the well-understood spectrum of L-methionine and the principles of vibrational spectroscopy provides a strong predictive framework. Researchers can confidently use the established peak assignments for L-methionine as a baseline and focus on the anticipated changes in the C-S stretching and C-H bending regions to identify the formation of the methylsulfonium derivative. This guide provides the necessary theoretical and practical foundation for employing IR spectroscopy in the study of this important class of biomolecules, and it highlights an opportunity for future research to contribute a validated experimental spectrum of L-methionine methylsulfonium iodide to the scientific literature.
References
-
Structure and spectroscopy of methionyl-methionine for aquaculture - PMC - NIH. (2021, January 11). Retrieved from [Link]
-
Katakai, R., & Iizuka, Y. (1984). Characterization of L-methionine in a peptide α-helix by far-infrared spectroscopy. Synthesis and examination of sequential polypeptides containing L-methionine. Journal of the Chemical Society, Perkin Transactions 1, 2665-2668. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methionine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Shevelev, O. B., & Salnikov, D. S. (2022). Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. Acta Naturae, 14(2), 4-17. Retrieved from [Link]
-
FTIR spectrum of L-methionine in its original form. - ResearchGate. (n.d.). Retrieved from [Link]
-
Infrared spectrum of methionine (top panel) and various organic... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
Comparative Analysis of Physical and Chemical Properties of Differently Obtained Zn—Methionine Chelate with Proved Antibiofilm Properties (Part II) - MDPI. (2023, February 9). Retrieved from [Link]
-
CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). L-Methionine. Retrieved from [Link]
-
Frey, P. A., & Booker, S. J. (2014). Radical S-Adenosylmethionine Enzymes. Chemical Reviews, 114(8), 4361-4468. Retrieved from [Link]
-
Bright, A., et al. (2010). Experimental and Semi-empirical computations of the vibrational spectra of Methionine, Homocysteine and Cysteine. Scholars Research Library Archives of Physics Research, 1(1), 12-26. Retrieved from [Link]
-
Giustarini, D., et al. (2022). Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. Metabolites, 12(12), 1205. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000044 - L-Methionine. Retrieved from [Link]
-
IR Spectroscopic Study of Substances Containing Iodine Adduct. - RJPBCS. (2017). Retrieved from [Link]
-
Enzymatic stereospecific preparation of fluorescent S-adenosyl-L-methionine analogs | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Official Monographs for Part I / L-Methionine. (n.d.). Retrieved from [Link]
-
S-Adenosylmethionine as a Label-Free Probe for the Detection of Non-Covalent Interactions in the Active Site of Methyltransferase Enzymes - Treasures @ UT Dallas. (n.d.). Retrieved from [Link]
-
INFRARED SPECTRA OF SULFUR COMPOUNDS ADSORBED ON SILICA-SUPPORTED NICKEL | The Journal of Physical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Study on structural, spectral, and optical properties of Copper Sulphate doped L- Methionine Crystal - JETIR.org. (n.d.). Retrieved from [Link]
-
Far infrared spectra of solid state L-serine, L-threonine, L-cysteine, and L-methionine in different protonation states - PubMed. (2015). Retrieved from [Link]
-
Infrared spectra simulation for some sulfonamides by using semi-empirical methods. (n.d.). Retrieved from [Link]
-
Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]
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The Decisive Role of the Counterion: A Comparative Guide to the Stability of Iodide vs. Chloride Sulfonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonium salts are a versatile class of compounds with significant applications ranging from their use as alkylating agents in organic synthesis to their role as photoinitiators in materials science.[1] The stability of these positively charged sulfur-containing molecules is paramount to their effective use and shelf-life. A key determinant of their stability is the nature of the associated counterion. This guide provides an in-depth comparison of the stability of sulfonium salts with two common halide counterions: iodide (I⁻) and chloride (Cl⁻). We will explore the underlying chemical principles, present comparative data, and provide experimental protocols for assessing stability in your own research.
The Chemical Basis of Stability: Nucleophilicity and Ion Size
The stability of a sulfonium salt is intrinsically linked to the properties of its counterion. The primary mechanism of decomposition for many trialkylsulfonium salts is a nucleophilic substitution (SN2) reaction where the halide counterion attacks one of the carbon atoms bonded to the sulfur, leading to the formation of a dialkyl sulfide and an alkyl halide.[2]
The key differences between iodide and chloride ions that influence this process are:
-
Nucleophilicity: Iodide is a significantly better nucleophile than chloride in most organic solvents. This is due to its larger size and more polarizable electron cloud, which allows for more effective orbital overlap in the transition state of an SN2 reaction.
-
Size and Charge Density: The iodide ion is larger than the chloride ion.[3] This means the negative charge is dispersed over a larger volume, resulting in a lower charge density.[3] While this makes iodide a weaker base, its higher polarizability dominates its character as a nucleophile.
Consequently, the greater nucleophilicity of the iodide ion makes sulfonium iodides more susceptible to decomposition compared to their chloride counterparts.[2] The alkylation reaction to form sulfonium salts is reversible, and the more nucleophilic iodide ion facilitates the reverse reaction more readily.[2]
Comparative Stability Analysis
Thermal Stability
The enhanced reactivity of the iodide counterion directly translates to lower thermal stability for sulfonium iodides. While specific decomposition temperatures are highly dependent on the structure of the alkyl groups attached to the sulfur atom, a general trend is observed where sulfonium iodides decompose at lower temperatures than sulfonium chlorides.
| Counterion | Relative Thermal Stability | Primary Decomposition Pathway |
| Chloride (Cl⁻) | Higher | SN2 attack by Cl⁻ |
| Iodide (I⁻) | Lower | SN2 attack by I⁻ |
This table provides a qualitative comparison. Actual decomposition temperatures will vary based on the specific sulfonium cation.
The thermal decomposition of related alkyl halides further supports this trend, with alkyl iodides generally being less thermally stable than alkyl chlorides.[4]
Hygroscopicity and Physical Stability
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of sulfonium salts in a laboratory setting, the following protocols can be employed.
Protocol 1: Comparative Thermal Stability Analysis via Thermogravimetric Analysis (TGA)
This method measures the change in mass of a sample as a function of temperature, providing a clear indication of the decomposition temperature.
Objective: To determine and compare the onset decomposition temperatures of a sulfonium iodide and its corresponding sulfonium chloride analog.
Methodology:
-
Sample Preparation: Ensure both sulfonium salt samples are dry and free of solvent.
-
TGA Instrument Setup:
-
Place a small, accurately weighed amount of the sulfonium salt (typically 3-5 mg) into a TGA pan.
-
Place the pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).
-
Ramp the temperature at a steady rate (e.g., 10 °C/min) to a temperature where complete decomposition is expected.
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. Compare the onset temperatures for the iodide and chloride salts.
-
Caption: Comparative decomposition of sulfonium salts.
Practical Implications and Recommendations
The choice between a sulfonium iodide and a sulfonium chloride salt should be guided by the specific requirements of the application.
-
For applications requiring high stability and long shelf-life , such as in pharmaceutical formulations or as photoinitiators in coatings, sulfonium chlorides are generally the superior choice. [7]Their lower susceptibility to nucleophilic decomposition provides a more robust and reliable reagent.
-
For synthetic transformations where the sulfonium salt is generated and used in situ , or where a lower decomposition temperature is desirable, sulfonium iodides may be suitable. However, their inherent instability should be a key consideration in experimental design.
It is also important to note that anion exchange methods can provide access to various sulfonium salts with different counterions, allowing for the fine-tuning of their properties. [2]
Conclusion
The stability of sulfonium salts is critically dependent on the identity of the counterion. Sulfonium chlorides are demonstrably more stable than their iodide counterparts due to the lower nucleophilicity of the chloride ion. This difference in stability manifests in higher thermal decomposition temperatures and slower rates of degradation in solution for the chloride salts. For researchers and professionals in drug development and materials science, a thorough understanding of this relationship is essential for selecting the appropriate sulfonium salt to ensure the desired performance, stability, and shelf-life of their reagents and final products.
References
-
Imai, T., Hifumi, R., Inagi, S., & Tomita, I. (2025). Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. The Journal of Organic Chemistry, 90(5), 3420-3427. [Link]
-
Oae, S., & Uchida, M. (1974). Mechanism and stereochemistry of nucleophilic substitutions in alkoxysulphonium salts. Part II. Competitive attack at sulphur and carbon in the reaction of alkoxydiarylsulphonium salts with halide ions. Journal of the Chemical Society, Perkin Transactions 1, 1641-1646. [Link]
-
Husein, M. M., Rodenhiser, A. P., & Vera, J. H. (2001). Nucleophilic substitution sulfonation in emulsions: Effect of the surfactant counterion and different decyl halide reactants. Industrial & Engineering Chemistry Research, 40(16), 3563-3569. [Link]
-
Imai, T., Hifumi, R., Inagi, S., & Tomita, I. (2025). Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. PubMed. [Link]
-
Drabowicz, J., Kiełbasiński, P., & Mikołajczyk, M. (2022). Nucleophilic Substitution at Tricoordinate Sulfur—Alkaline Hydrolysis of Optically Active Dialkoxysulfonium Salts: Stereochemistry, Mechanism and Reaction Energetics. Molecules, 27(23), 8257. [Link]
-
Imai, T., Hifumi, R., Inagi, S., & Tomita, I. (2025). Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. The Journal of Organic Chemistry. [Link]
-
Ståhl, P. H., & Van de Waterbeemd, H. (Eds.). (2008). Pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]
-
Imai, T., Hifumi, R., Inagi, S., & Tomita, I. (2025). Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. ResearchGate. [Link]
-
Oae, S., & Khim, Y. H. (1967). Alkaline Decomposition of Triarylsulfonium Halides with Various Bases. Bulletin of the Chemical Society of Japan, 40(7), 1716-1720. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2018). Synthetic Applications of Sulfonium Salts. Chemistry–A European Journal, 24(57), 15152-15183. [Link]
-
Lgaz, H., et al. (2022). Investigation of Sulfonium-Iodide-Based Ionic Liquids to Inhibit Corrosion of API 5L X52 Steel in Different Flow Regimes in Acid Medium. ACS Omega, 7(47), 43213-43228. [Link]
-
Andersen, K. K. (1977). THE STEREOCHEMISTRY OF SULFONIUM SALTS. CORE. [Link]
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van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 31(7), 2357-2361. [Link]
-
Du Prez, F. E., & Winne, J. M. (2017). Poly(thioether) Vitrimers via Transalkylation of Trialkylsulfonium Salts. ACS Macro Letters, 6(8), 869-873. [Link]
-
Akakura, M., et al. (2018). Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. Organic Letters, 20(23), 7624-7628. [Link]
-
Berna, J. L., et al. (2016). Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. ResearchGate. [Link]
-
Annunziata, R., et al. (2000). 33S NMR spectra of sulfonium salts: Calculated and experimental. Magnetic Resonance in Chemistry, 38(8), 627-630. [Link]
-
Tsang, W. (1964). Thermal Decomposition of Some Alkyl Halides by a Shock-Tube Method. The Journal of Chemical Physics, 40(4), 1171-1172. [Link]
-
RadTech. (n.d.). Soluble and Red-Shifted Sulfonium Salts. [Link]
-
Liebes, J. W., & Paquette, L. A. (1998). Sulfonium Salts. Participants par Excellence in Metal-Catalyzed Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 120(22), 5449-5450. [Link]
-
Lgaz, H., et al. (2022). Investigation of Sulfonium-Iodide-Based Ionic Liquids to Inhibit Corrosion of API 5L X52 Steel in Different Flow Regimes in Acid Medium. ACS Omega. [Link]
-
de Souza, M. V. N., et al. (2007). Thermal stability and decomposition of sulphur and selenium compounds. Journal of Thermal Analysis and Calorimetry, 87(3), 733-737. [Link]
-
van der Vlugt, J. I., et al. (2015). Sulfonium cations as versatile strongly π-acidic ligands. Chemical Science, 6(8), 4770-4776. [Link]
-
Reddit. (2020). Why is Iodide ion more stable than Chloride ion? r/chemistry. [Link]
-
McGarrigle, E. M., & Myers, E. L. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Symmetry, 14(9), 1894. [Link]
-
Gruetzmacher, H., et al. (1998). Efficient clustering of cyclic sulfonium salts applying liquid secondary ion mass spectrometry. Journal of Mass Spectrometry, 33(7), 659-666. [Link]
-
Lin, S.-H., & Lan, C.-M. (1999). Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. Industrial & Engineering Chemistry Research, 38(3), 841-846. [Link]
Sources
- 1. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. reddit.com [reddit.com]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. radtech.org [radtech.org]
thin-layer chromatography (TLC) separation of methionine and its sulfonium salt
The following guide details the thin-layer chromatography (TLC) separation of Methionine (Met) and its primary sulfonium salt, S-Adenosylmethionine (SAM/AdoMet) .
Executive Summary & Mechanistic Basis
Separating Methionine from its sulfonium derivative, S-Adenosylmethionine (SAM), is a critical quality attribute (CQA) assay in drug development and nutraceutical manufacturing. While HPLC is the quantitative gold standard, TLC remains the most efficient tool for rapid qualitative screening and degradation monitoring.
The Separation Logic (Causality): The separation relies on the distinct polarity and charge states of the two molecules:
-
Methionine (Met): A thioether amino acid. In the acidic mobile phase, it behaves as a monocation (protonated amine), but its non-polar methyl-thioether side chain gives it moderate lipophilicity.
-
S-Adenosylmethionine (SAM): A sulfonium salt. It carries a permanent positive charge on the sulfur atom plus the protonated amine, making it a highly polar, multi-charged species.
-
Result: On a normal-phase Silica or Cellulose plate, Met migrates significantly higher (higher Rf) due to its hydrophobic side chain, while SAM is strongly retained (lower Rf) due to its ionic sulfonium nature and the polar adenosyl moiety.
Experimental Protocol: The "Self-Validating" Workflow
Note: This protocol is designed to be self-validating by using specific visualization steps that confirm identity without external standards.
Materials
-
Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).
-
Expert Tip: Cellulose plates can provide tighter bands for amino acids, but Silica F254 is preferred here to utilize UV detection for the adenosyl ring.
-
-
Mobile Phase (The "BAW" System): n-Butanol : Glacial Acetic Acid : Water (12 : 3 : 5 v/v/v).
-
Why Acidic? Acetic acid suppresses the ionization of silanol groups on the plate (reducing tailing) and stabilizes SAM, which degrades rapidly at neutral/alkaline pH.
-
Step-by-Step Methodology
1. Sample Preparation (Critical Control Point) SAM is thermally unstable and prone to racemization.
-
Dissolve standards in 0.1 M HCl or 0.1 M Acetic Acid (NOT water or methanol alone) to maintain pH < 4.
-
Concentration: 1 mg/mL.
-
Storage: Keep on ice during spotting.
2. Plate Spotting
-
Apply 2–5 µL of sample 1.5 cm from the bottom edge.
-
Dry spots with a stream of cold air . Do not use a heat gun, as heat causes SAM to hydrolyze into Methylthioadenosine (MTA) and Homoserine, creating "ghost spots."
3. Development
-
Saturate the chamber with mobile phase vapor for 30 minutes (use filter paper liner).
-
Develop until the solvent front reaches 1 cm from the top (~45–60 mins).
-
Dry plate in a fume hood (ambient air) until acetic acid smell dissipates.
4. Visualization (The Triangulation Method) Perform these detection steps in order on the same plate to cross-verify the results:
-
Detection A: UV 254 nm (Non-Destructive)
-
Observation: SAM contains an Adenine ring. It will appear as a dark quenching spot under UV 254 nm.
-
Differentiation: Methionine does not absorb significantly at 254 nm and will be invisible.
-
Result: Visible spot = SAM (or breakdown product Adenine/MTA). Invisible = Met.
-
-
Detection B: Ninhydrin Spray (General Amino Acid)
-
Spray with 0.2% Ninhydrin in ethanol.[1] Heat at 100°C for 3-5 mins.
-
Result: Both Met and SAM contain primary amines and will turn Purple/Pink .
-
-
Detection C: Dragendorff’s Reagent (Sulfonium Specific)
-
Expert Insight: Dragendorff’s reagent (Potassium Iodobismuthate) typically detects alkaloids, but it also precipitates sulfonium salts .
-
Result: SAM will turn Orange/Red immediately. Methionine (a thioether) will generally remain purple (from Ninhydrin) or show a weak reaction. This confirms the presence of the sulfonium cation.
-
Data & Performance Comparison
Relative Migration Data (Rf Values)
Values are approximate for Silica Gel 60 in BAW (12:3:5).
| Analyte | Approx. Rf | UV 254nm | Ninhydrin | Dragendorff |
| Methionine (Met) | 0.50 – 0.60 | Invisible | Purple | Negative (-) |
| S-Adenosylmethionine (SAM) | 0.15 – 0.25 | Dark Spot | Purple | Orange/Red (+) |
| Impurity: Adenine | ~0.40 | Dark Spot | Negative | Negative |
| Impurity: MTA | ~0.70 | Dark Spot | Negative | Negative |
Comparative Analysis: TLC vs. Alternatives
| Feature | TLC (This Protocol) | HPLC (Ion-Pair / RP) | Paper Chromatography |
| Primary Utility | Rapid purity check, degradation monitoring. | Quantitative assay, enantiomeric purity ((S,S) vs (R,S)). | Historical/Educational only. |
| Resolution | Moderate. Separates Met from SAM easily. | High. Can resolve SAM from minor impurities (SAH, MTA). | Low. Significant spot diffusion. |
| Throughput | High (10-20 samples/plate). | Low (Serial injection, 15-30 min/run). | Low. |
| Cost | < $5 per run. | > $50 per run (Column wear, solvents). | Negligible. |
| Detection | Multi-mode (UV + Chemical Stain).[2] | UV or Mass Spec (MS). | Chemical Stain only. |
Visual Workflow (DOT Diagram)
Caption: Step-by-step TLC workflow emphasizing the "Triangulation" visualization method for absolute identity confirmation.
Troubleshooting & Optimization
-
Problem: "Ghost" spots appearing between SAM and Met.
-
Cause: SAM is degrading on the plate during drying or development.
-
Solution: Ensure the sample solvent is acidic (pH < 4). Reduce drying time. Run the plate at 4°C if possible.
-
-
Problem: Tailing spots.
-
Cause: Interaction with silanol groups or salt overload.
-
Solution: Increase Acetic Acid content in mobile phase (e.g., to 4:1:1 ratio).
-
References
-
Separation of Amino Acids by Thin Layer Chromatography. Amrita Virtual Lab. (Standard BAW protocols for amino acids).
-
Dragendorff's Reagent. Wikipedia/Science Direct. (Mechanism of alkaloid/sulfonium detection).
-
HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine. Wang et al., PMC. (Grounding for SAM stability and HPLC comparison).
-
TLC Visualization Reagents. EPFL. (Protocols for Ninhydrin and Iodine detection).[1][3][4]
Sources
A Senior Application Scientist's Guide to the Crystal Structure Determination of L-Methionine Methylsulfonium Iodide: A Comparative Approach
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides an in-depth, technical comparison of methodologies for determining the crystal structure of L-methionine methylsulfonium iodide, a key intermediate in various biosynthetic pathways. While a publicly available, definitive crystal structure for L-methionine methylsulfonium iodide remains elusive in major databases, this guide will leverage data from closely related structures to provide a comprehensive framework for its determination and analysis. We will explore the "why" behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Significance of Structural Determination: Why L-Methionine Methylsulfonium Iodide?
L-methionine methylsulfonium, often referred to as S-methylmethionine (SMM), is a derivative of the essential amino acid L-methionine.[1] It plays a crucial role as an intermediate in biosynthetic pathways, including the production of the osmolyte dimethylsulfoniopropionate in some plants.[1] Its structural characterization is vital for understanding its chemical reactivity, biological function, and potential applications in drug design and nutritional science. The iodide salt provides a stable, crystalline form suitable for structural analysis.
The determination of its crystal structure would provide invaluable insights into:
-
Conformational States: Understanding the preferred three-dimensional arrangement of the molecule.
-
Intermolecular Interactions: Identifying and characterizing hydrogen bonds and other non-covalent interactions that dictate the crystal packing.
-
Polymorphism: Investigating the potential for different crystalline forms, which can have significant implications for solubility, stability, and bioavailability.
Methodologies for Crystal Structure Determination: A Comparative Overview
The gold standard for determining the atomic and molecular structure of a crystal is X-ray crystallography .[2] This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice.[2] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms.[2]
While other techniques such as neutron diffraction and solid-state NMR can provide complementary information, single-crystal X-ray diffraction (SCXRD) remains the primary method for obtaining high-resolution structural data for small molecules like L-methionine methylsulfonium iodide.
A Comparative Look at Crystallization Techniques
The first and often most challenging step is growing high-quality single crystals. The choice of crystallization method is critical and depends on the solubility and stability of the compound.
| Crystallization Method | Description | Advantages | Disadvantages | Applicability to L-Methionine Methylsulfonium Iodide |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form. | Simple to implement, requires minimal specialized equipment. | Can lead to the formation of multiple small crystals or amorphous precipitate if evaporation is too rapid. | Highly applicable. Given its salt nature, it is likely soluble in polar solvents like water or short-chain alcohols, from which crystals can be grown. |
| Vapor Diffusion (Hanging Drop) | A drop of the concentrated compound solution is suspended over a reservoir of a solution with a different solvent composition, leading to slow solvent exchange and crystallization.[3][4] | Excellent for growing high-quality crystals from small amounts of material.[3][4] | Requires more setup and careful optimization of conditions. | A viable and often preferred method for obtaining diffraction-quality crystals, especially if initial screening with slow evaporation is unsuccessful. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility and inducing crystallization. | Can produce large, well-formed crystals. | Requires precise temperature control. | Suitable if the solubility of L-methionine methylsulfonium iodide shows a significant temperature dependence. |
Experimental Workflow: From Crystal to Structure
The following workflow outlines the key steps in determining the crystal structure of L-methionine methylsulfonium iodide using single-crystal X-ray diffraction, drawing on established protocols for similar amino acid derivatives.[3]
Figure 1: A generalized workflow for the crystal structure determination of L-methionine methylsulfonium iodide.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol is a comprehensive guide for the structure determination of L-methionine methylsulfonium iodide.
1. Crystal Growth:
- Dissolve L-methionine methylsulfonium iodide in a suitable solvent (e.g., deionized water or a water/ethanol mixture) to near saturation at room temperature.
- Filter the solution to remove any particulate matter.
- Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
- Monitor for the formation of single, well-defined crystals.
2. Crystal Selection and Mounting:
- Under a microscope, select a single crystal with well-defined faces and no visible defects.
- Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
3. Data Collection:
- Mount the goniometer head on the diffractometer.
- Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.
- Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
- Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
4. Data Processing and Structure Solution:
- Integrate the raw diffraction data to obtain a list of reflection intensities.
- Apply corrections for absorption and other experimental factors.
- Solve the structure using direct methods or Patterson methods to obtain initial phases for the diffraction data. This will reveal the positions of the heavier atoms (iodine and sulfur).
- Generate an initial electron density map.
5. Structure Refinement and Validation:
- Build the molecular model into the electron density map.
- Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
- Locate and refine hydrogen atoms.
- Validate the final structure using established crystallographic metrics (e.g., R-factors, goodness-of-fit).
- Analyze the final structure for bond lengths, bond angles, torsion angles, and intermolecular interactions.
Comparative Analysis with Related Structures
In the absence of a published structure for L-methionine methylsulfonium iodide, we can draw valuable comparisons with the known crystal structures of related compounds, such as DL-methionine and L-methionine containing peptides.
| Structural Feature | DL-Methionine | L-Methionine Containing Peptides | Expected for L-Methionine Methylsulfonium Iodide |
| Conformation | Exhibits temperature-dependent polymorphism with changes in the side-chain conformation.[3] | The methionine side chain is often flexible and can adopt various conformations depending on the local environment within the peptide. | The methylsulfonium group will likely influence the side-chain conformation, potentially leading to a more rigid structure compared to methionine. |
| Hydrogen Bonding | Forms 2D hydrogen-bonded bilayers.[3] | The amide backbone dominates the hydrogen bonding network, with the methionine side chain participating as a hydrogen bond acceptor in some cases. | The primary amine and carboxylate groups will be key hydrogen bond donors and acceptors, respectively. The iodide anion will likely participate in hydrogen bonding. |
| Crystal Packing | Interconnected by weak Van der Waals interactions.[3] | Primarily driven by the hydrogen bonding of the peptide backbone. | Ionic interactions between the methylsulfonium cation and the iodide anion will be a major driving force in the crystal packing, in addition to hydrogen bonding. |
Complementary Characterization Techniques
While SCXRD provides the definitive atomic arrangement, other techniques can offer valuable complementary data.
-
Powder X-ray Diffraction (PXRD): Useful for analyzing the bulk material to identify the crystalline phase and assess purity.
-
Spectroscopy (FTIR, Raman): Can provide information about the functional groups present and their local chemical environment, which can be correlated with the crystal structure.
-
Solid-State NMR (ssNMR): A powerful technique for studying the local environment of specific atoms (e.g., ¹³C, ¹⁵N) in the solid state and can be used to distinguish between different polymorphs.
Conclusion
The determination of the crystal structure of L-methionine methylsulfonium iodide is an essential step in fully characterizing this important biomolecule. By employing a systematic approach to crystallization and single-crystal X-ray diffraction, researchers can obtain a high-resolution structure. This guide provides a comprehensive framework for this process, from experimental design to data analysis. Comparative analysis with the structures of related compounds offers valuable insights into the expected conformational and packing features. The resulting structural information will be of significant value to researchers in the fields of biochemistry, drug development, and materials science.
References
-
Understanding the single-crystal-to-single-crystal solid-state phase transition of dl-methionine. Radboud Repository. Available at: [Link]
-
Preparation, crystallization and preliminary X-ray analysis of the methionine synthase (MetE) from Streptococcus mutans. National Institutes of Health. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
S-Methylmethionine. Wikipedia. Available at: [Link]
Sources
- 1. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Preparation, crystallization and preliminary X-ray analysis of the methionine synthase (MetE) from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Assay for S-Methylmethionine (Vitamin U) in Biological Samples
[1]
Executive Summary & Methodological Landscape
S-Methylmethionine (SMM), historically known as Vitamin U, is a sulfonium derivative of methionine found abundantly in flowering plants (e.g., Brassica vegetables) and utilized in specific cytoprotective therapies.[1] Its analysis presents a unique chemical paradox: it is a highly polar, charged cation (sulfonium) that is simultaneously thermally unstable, decomposing readily into dimethyl sulfide (DMS) and homoserine lactone.
This instability renders standard amino acid analysis protocols (often requiring high-heat acid hydrolysis) unsuitable. Modern quantitative strategies must prioritize gentle extraction , low-temperature handling , and specific detection that distinguishes SMM from its degradation products.
Method Comparison Matrix
| Feature | LC-MS/MS (SIDA) | Headspace GC (HS-GC) | HPLC-FLD (Derivatization) |
| Principle | Direct detection of intact sulfonium ion via HILIC separation and mass spectrometry. | Indirect measurement of DMS released after controlled alkaline thermal decomposition. | Pre-column derivatization (OPA) of the amine group, followed by fluorescence detection.[2][3][4] |
| Specificity | High . Distinguishes SMM from Methionine and DMS. | Medium . Must correct for native DMS present in the sample. | Medium . SMM can co-elute with other basic amino acids without optimization. |
| Sensitivity (LOD) | Excellent (< 10 nM). | Good (via DMS concentration). | High (fmol range), but matrix interference is common. |
| Throughput | High (5–10 min run time). | Low to Medium (requires incubation time).[5] | Medium (requires derivatization step).[2] |
| Primary Use Case | PK studies, trace analysis in complex bio-fluids. | Food quality control, bulk quantification in plants. | Labs without MS access; general amino acid profiling. |
Critical Stability Warning & Sample Handling
The "Cold Chain" Rule: SMM degrades to DMS + Homoserine. This reaction is accelerated by heat (>50°C) and alkaline pH.
-
Harvesting: Samples (plant tissue or bio-fluids) must be flash-frozen in liquid nitrogen immediately upon collection.
-
Storage: -80°C is mandatory.
-
Extraction: Perform all extraction steps on ice (4°C). Avoid alkaline buffers; maintain pH < 6.0 during extraction.
Figure 1: Thermal and chemical degradation pathway of SMM.[6] Preventing this reaction is the primary objective of sample preparation.
Deep Dive: LC-MS/MS (The Gold Standard)
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . Standard C18 columns often fail to retain the highly polar, charged SMM molecule, causing it to elute in the void volume with salts. HILIC retains polar cations effectively.
Materials[6][7][8][9][10][11]
-
Internal Standard (IS): Deuterated SMM (d3-SMM) or stable analog (e.g., d3-Methionine if d3-SMM is unavailable, though d3-SMM is preferred for ionization correction).
-
Extraction Buffer: 80% Methanol / 20% Water + 0.1% Formic Acid (Acidic pH stabilizes SMM).
-
Column: HILIC Column (e.g., Waters BEH Amide or Phenomenex Luna HILIC), 2.1 x 100 mm, 1.7 µm.
Step-by-Step Protocol
-
Extraction:
-
Weigh 50–100 mg of frozen tissue (do not thaw).
-
Add 1.0 mL cold Extraction Buffer spiked with IS (1 µM).
-
Homogenize using a bead beater (cooled) for 30 seconds.
-
Centrifuge at 15,000 x g for 10 min at 4°C.
-
Collect supernatant.[5] Dilute 1:10 with Acetonitrile (ACN) to match initial mobile phase conditions.
-
-
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 90% B (Isocratic loading)
-
1-5 min: 90% B → 50% B (Elution)
-
5-7 min: 50% B (Wash)
-
7-10 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Detection (ESI Positive Mode):
-
Source Temp: 350°C (Keep lower than typical to prevent in-source fragmentation).
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Logic |
| SMM | 164.1 | 102.1 | 15 | Loss of DMS (62 Da) |
| SMM (Qual) | 164.1 | 56.1 | 25 | Further fragmentation |
| d3-SMM (IS) | 167.1 | 105.1 | 15 | Loss of d3-DMS |
Data Analysis
Calculate the ratio of the SMM peak area to the IS peak area. Use a calibration curve prepared in the same matrix (or surrogate matrix) to account for ion suppression.
Deep Dive: Headspace GC (The Indirect Method)
This method exploits the instability of SMM. By forcing the complete decomposition of SMM into DMS, we can quantify the volatile gas using standard GC techniques. This is excellent for plant samples where SMM concentrations are high.
Principle
Protocol
-
Sample Prep:
-
Place 0.5 g of homogenized sample into a 20 mL headspace vial.
-
Add 2 mL of 2 M NaOH (Strong alkali forces reaction).
-
Immediately seal the vial with a PTFE/Silicone septum cap.
-
-
Reaction Incubation:
-
Incubate the vial at 70°C for 30 minutes in the headspace autosampler agitator. This ensures 100% conversion of SMM to DMS.
-
-
GC-FPD/MS Conditions:
-
Column: DB-1 or DB-624 (Volatile optimized), 30m x 0.32mm.
-
Injector: Split ratio 10:1, Temp 200°C.
-
Oven: 40°C (hold 2 min) → 10°C/min → 150°C.
-
Detector: Flame Photometric Detector (FPD) in Sulfur mode (highly specific) or Mass Spec (SIM m/z 62).
-
-
Calculation:
-
Quantify DMS peak area.
-
Convert DMS moles back to SMM moles (1:1 stoichiometry).
-
Correction:
-
Decision Matrix: Selecting the Right Assay
Use the following logic flow to determine the appropriate method for your specific research constraints.
Figure 2: Decision tree for selecting SMM assay based on sensitivity requirements and instrumentation availability.
References
-
Schieberle, P. et al. (2009). Quantitation of S-Methylmethionine in Raw Vegetables and Green Malt by a Stable Isotope Dilution Assay Using LC-MS/MS. Journal of Agricultural and Food Chemistry. Link
-
Takigawa, S. & Ishii, G. (2000).[7][8] Accumulation and Decomposition of S-Methylmethionine in Cabbage. Acta Horticulturae. Link
-
Creative Proteomics. (2025). Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites. Link
-
Cell Biolabs. (2024). Methionine Assay Kit Principle (Enzymatic/Fluorometric Context). Link
-
PubChem. S-Methylmethionine Compound Summary. National Library of Medicine. Link
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- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jascoinc.com [jascoinc.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. uthsc.edu [uthsc.edu]
- 6. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 7. ACCUMULATION AND DECOMPOSITION OF S-METHYLMETHIONINE IN CABBAGE [actahort.org]
- 8. ACCUMULATION AND DECOMPOSITION OF S-METHYLMETHIONINE IN CABBAGE - ishs [ishs.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of L-Methionine Methylsulfonium Iodide
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly from acquisition to disposal. The proper management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of L-Methionine Methylsulfonium Iodide, moving beyond simple instructions to explain the scientific reasoning behind each procedure.
L-Methionine Methylsulfonium Iodide, while not classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA)[1], requires meticulous disposal procedures. This is not due to high acute toxicity, but rather to its physical properties and, most importantly, its iodide content. Standard disposal methods like incineration can be problematic for iodine-containing compounds, necessitating a specific waste stream to prevent environmental contamination[2][3]. Adherence to these protocols is not merely about following rules; it is about ensuring a safe laboratory environment for yourself and your colleagues.
Hazard Profile and Pre-Disposal Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. This allows for an informed risk assessment and the selection of appropriate safety measures. While L-Methionine Methylsulfonium Iodide is generally stable, its key risks are associated with physical contact, dust generation, and its chemical incompatibilities.
Table 1: Hazard Profile of L-Methionine Methylsulfonium Iodide
| Property | Description | Rationale for Disposal Concerns |
| Physical State | Powder Solid; Off-white appearance.[4] | As a powder, it poses an inhalation risk and can form combustible dust clouds in the air under specific conditions.[1] |
| Primary Hazards | Not considered a hazardous substance under OSHA 29 CFR 1910.1200.[1] May cause transient eye discomfort or mild skin irritation upon direct contact.[1] | While not acutely toxic, repeated or prolonged contact should be minimized through the use of Personal Protective Equipment (PPE). |
| Incompatible Materials | Strong oxidizing agents.[4] | Co-disposal with incompatible materials can lead to dangerous chemical reactions. Segregation is paramount. |
| Hazardous Decomposition | Upon combustion, can release irritating and toxic gases, including Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), Sulfur Oxides (SOx), and Hydrogen Iodide.[1][4] | These byproducts underscore why uncontrolled disposal (e.g., burning) is unsafe and why proper waste management is critical. |
The causality behind our cautious approach is clear: the primary concern is not the compound itself in its solid state, but the consequences of its improper handling and disposal. The iodide moiety is the single most critical factor dictating its disposal pathway.
The Core Principle of Segregation: The Iodide Factor
The presence of iodine in the molecular structure of L-Methionine Methylsulfonium Iodide places it in a special category for chemical waste. Many chemical waste streams are ultimately destined for incineration. However, incinerating iodine-containing waste can lead to the formation of iodine vapor, which, when released into the atmosphere, can settle onto land and water, causing environmental harm[3].
For this reason, environmental regulations often place strict limits on the amount of iodine that can be processed by a single incineration facility[2]. Consequently, all waste containing iodine must be segregated from other chemical waste streams and clearly identified. This ensures it is routed to a facility that is properly equipped and licensed to handle it.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to guarantee safety and compliance.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before beginning the disposal process, ensure you are wearing the appropriate PPE. The goal is to create a barrier that prevents any direct contact with the chemical.
-
Safety Glasses or Goggles: Protects against accidental eye contact from dust particles.[1]
-
Nitrile Gloves: Prevents direct skin contact. Although not classified as a skin irritant, good laboratory practice dictates minimizing exposure.[1][5]
-
Lab Coat: Protects clothing and skin from contamination.
Step 2: Waste Collection and Containerization
All materials contaminated with L-Methionine Methylsulfonium Iodide, including the pure substance, must be collected as hazardous waste.
-
Select a Compatible Container: Use a container made of a material chemically compatible with the waste.[6] The container must be in good condition, free of leaks or damage, and have a secure, leak-proof lid.[6][7] Plastic pails or lined metal cans are suitable options.[1]
-
Collect the Waste:
-
For unused or expired pure chemical , carefully transfer the solid into the designated waste container.
-
For contaminated lab materials (e.g., gloves, weigh boats, paper towels from a spill), place them directly into the same designated waste container.
-
-
Avoid Dust Generation: When transferring the solid, use techniques that minimize the creation of airborne dust.[1]
-
Keep Container Closed: The waste container must remain closed at all times, except when you are actively adding waste.[7] Do not leave a funnel in the container.[7]
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[8] As soon as the first particle of waste enters the container, it must be labeled.
-
Essential Information: The label must clearly and legibly state:
Step 4: Storage in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][8]
-
Segregation: Store the container segregated from incompatible materials, particularly strong oxidizing agents.[2] Use physical barriers or secondary containment to prevent accidental mixing.[7]
-
Volume Limits: Federal regulations limit SAA storage to a maximum of 55 gallons of hazardous waste.[8]
Step 5: Arranging for Final Disposal
Under no circumstances should L-Methionine Methylsulfonium Iodide or materials contaminated with it be disposed of in the regular trash or flushed down the drain.[1][9]
-
Contact Your EH&S Office: When the waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[7]
-
Licensed Waste Management: Your institution's EH&S office will ensure the waste is collected by a licensed hazardous waste management company that can handle and dispose of iodide-containing compounds in compliance with all local, state, and federal regulations.[1][6]
Emergency Procedures: Spill Management
In the event of a small spill of solid L-Methionine Methylsulfonium Iodide, follow these steps immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure PPE: Confirm you are wearing the appropriate PPE (lab coat, gloves, safety glasses).
-
Contain the Spill: Prevent the powder from spreading further.
-
Use Dry Cleanup Methods: Gently sweep up the spilled solid and place it into your hazardous waste container. Crucially, avoid any methods that could generate dust , such as using a brush with stiff bristles or a vacuum cleaner that is not rated for hazardous dust.[1]
-
Final Cleaning: Wipe the area with a damp paper towel to remove any remaining residue.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including the paper towels and any contaminated gloves, must be placed in the designated hazardous waste container.[9][10]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of L-Methionine Methylsulfonium Iodide waste.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 3. case.edu [case.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. danielshealth.com [danielshealth.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. calibrechem.com [calibrechem.com]
- 10. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-METHIONINE METHYLSULFONIUM IODIDE
As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling L-METHIONINE METHYLSULFONIUM IODIDE, a stable solid compound, may seem routine. However, a deep understanding of its properties reveals the necessity for a structured approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety and the validity of your experimental outcomes.
Immediate Safety Profile & Core Hazards
While L-METHIONINE METHYLSULFONIUM IODIDE is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, this does not mean it is entirely benign[1]. The primary risks associated with this compound stem from its physical form as a solid powder.
-
Inhalation: The fine, dust-like nature of the solid can lead to respiratory tract irritation[1][2]. Although not classified as acutely toxic, minimizing inhalation is a cornerstone of good laboratory practice[1].
-
Eye Contact: Direct contact with the powder can cause transient discomfort, tearing, or redness, similar to windburn. Slight abrasive damage is also possible[1]. More reactive analogous compounds are known to cause serious eye irritation[2].
-
Skin Contact: While not considered a primary skin irritant based on animal models, prolonged or repeated contact should be avoided to maintain good hygiene and prevent potential sensitization[1].
-
Combustibility: As with many organic dusts, this compound is a combustible solid. When finely dispersed in the air, it can form an explosive mixture with a sufficient ignition source[1].
Understanding these core hazards is the foundation for selecting and using Personal Protective Equipment (PPE) effectively. The goal is not just compliance but the active mitigation of specific, identified risks.
Core Protective Measures: A Scenario-Based Approach
The level of PPE required is directly proportional to the risk of exposure. The following table outlines the minimum recommended PPE for different operational scenarios.
| Scenario | Task Example | Eye/Face Protection | Hand & Body Protection | Respiratory Protection | Engineering Controls |
| Low-Exposure | Handling sealed containers; preparing dilute solutions in a fume hood. | Safety glasses with side shields[2]. | Nitrile gloves. | Not generally required. | General laboratory ventilation. |
| Moderate-Exposure | Weighing powder; transferring solids; preparing concentrated solutions. | Chemical safety goggles[3]. | Nitrile gloves; lab coat. | N95 or P1 dust mask[4]. | Chemical fume hood or local exhaust ventilation[3][5]. |
| High-Exposure / Spill | Large-scale transfers; cleaning up spills. | Chemical safety goggles and face shield. | Chemical-resistant gloves; protective clothing[3][6]. | NIOSH-approved respirator with particulate filter[3][4]. | Dedicated ventilated enclosure; ensure eyewash/shower is accessible[3]. |
Operational Plans: From Preparation to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from initial setup to final disposal.
Safe Handling Workflow
The following workflow provides a logical sequence for handling L-METHIONINE METHYLSULFONIUM IODIDE, ensuring safety at each step.
Detailed PPE Protocols
-
Eye and Face Protection:
-
Selection: For handling solids, chemical safety goggles that form a seal around the eyes are superior to safety glasses.
-
Causality: Goggles prevent airborne particulates from entering the eyes from the sides, top, or bottom, a risk that standard safety glasses do not fully mitigate[3].
-
Procedure: Ensure goggles fit snugly but comfortably. In high-exposure scenarios, a face shield worn over goggles protects the entire face from splashes or significant dust clouds.
-
-
Hand and Body Protection:
-
Selection: Standard nitrile laboratory gloves are generally sufficient. Inspect gloves for any signs of damage before use[4]. A clean, buttoned lab coat should always be worn.
-
Causality: The primary purpose of gloves is to prevent skin contact and cross-contamination. A lab coat protects personal clothing and underlying skin from incidental contact[1][3].
-
Procedure: Use proper glove removal techniques to avoid touching the outer, contaminated surface of the glove with bare skin[4].
-
-
Respiratory Protection:
-
Selection: When weighing or transferring powder outside of a dedicated enclosure, an N95 (US) or P1 (EU) dust mask is the minimum requirement to protect against nuisance dust levels[4].
-
Causality: These masks are designed to filter out fine particulates that would otherwise be inhaled, which may cause respiratory irritation[2].
-
Procedure: Ensure the respirator forms a tight seal against the face. Perform a user seal check each time it is donned. All personnel requiring respirators must be properly fit-tested according to institutional and regulatory standards.
-
Emergency and Disposal Plans
Spill and Exposure Procedures
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (see High-Exposure in the table), gently sweep or vacuum the material into a suitable, labeled disposal container.
-
Crucially, use dry cleanup procedures and avoid actions that generate dust [1]. Do not use water to clean up the bulk of a spill, as this can create contaminated runoff.
-
-
Skin Contact: Flush the affected skin and hair with running water and soap if available. Seek medical attention if irritation develops[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].
-
Inhalation: Remove the individual from the contaminated area to fresh air. If symptoms persist, seek medical advice[2][6].
Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: Dispose of surplus L-METHIONINE METHYLSULFONIUM IODIDE and spill cleanup materials as chemical waste through a licensed disposal company. Keep it in a suitable, closed, and clearly labeled container for disposal[4].
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as unused product in a sealed container[4]. Do not discard them in regular trash receptacles.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with all applicable local, state, and federal regulations[1]. Never allow wash water from cleaning equipment or process areas to enter drains[1].
By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Safety Data Sheet: L-Methionine-S-methyl sulfonium chloride - Carl ROTH. [Link]
-
Material Safety Data Sheet - DL-Methionine methylsulfonium bromide, 99% - Cole-Parmer. [Link]
-
Safety Data Sheet L-Methionine sulfoxide - metasci. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
